molecular formula C7H4ClFO2 B126250 2-Chloro-4-fluorobenzoic acid CAS No. 2252-51-9

2-Chloro-4-fluorobenzoic acid

Cat. No.: B126250
CAS No.: 2252-51-9
M. Wt: 174.55 g/mol
InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) is a fluorinated and chlorinated benzoic acid derivative that serves as a versatile and high-value synthetic building block in organic chemistry and pharmaceutical research . With a molecular formula of C7H4ClFO2 and a molecular weight of 174.56 g/mol , this compound is characterized by its benzoic acid core functionalized with both chlorine and fluorine atoms at the 2- and 4- positions, respectively . Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules, particularly in the development of pesticides and other active compounds . The presence of both halogen atoms on the aromatic ring makes it a suitable substrate for further selective substitution and metal-catalyzed cross-coupling reactions, allowing researchers to systematically build complex molecular architectures. Advanced preparation methods have been developed for this compound, such as those involving the oxidation of substituted benzaldehydes using hydrogen peroxide in the presence of an ionic liquid catalyst, which highlights its industrial and laboratory relevance . The compound is a solid with a melting point ranging between 183-187°C . Researchers should handle it with appropriate precautions, as it may cause skin and eye irritation and may be harmful if swallowed . This product is guaranteed to have a purity of 98% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-chloro-4-fluorobenzoic acid
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InChI

InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWQLDSGNZEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90177038
Record name 2-Chloro-4-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
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CAS No.

2252-51-9
Record name 2-Chloro-4-fluorobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-fluoro-
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Record name Benzoic acid, 2-chloro-4-fluoro-
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Record name 2-Chloro-4-fluorobenzoic acid
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Record name 2-chloro-4-fluorobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2252-51-9

This technical guide provides an in-depth overview of 2-Chloro-4-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] It is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄ClFO₂.[1] Its stability and reactivity make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2252-51-9[2][3]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol [4]
Monoisotopic Mass 173.988388 Da[1]
Melting Point 181-183 °C[1][4]
Solubility Soluble in 95% ethanol (50 mg/mL)[1][4]
Appearance White solid[1]
IUPAC Name This compound[2]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (ppm)MultiplicityAssignmentReference(s)
13.45s, br1H, -COOH
7.91dd1H
7.56dd1H
7.32ddd1H
Table 3: ¹³C NMR Spectral Data
Chemical Shift (ppm)AssignmentReference(s)
Data not fully available in search results
Table 4: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3300-2500BroadO-H stretch (carboxylic acid)[5]
1760-1690StrongC=O stretch (carboxylic acid)[5]
1600-1585 & 1500-1400MediumC-C stretch (aromatic ring)[6]
1320-1210StrongC-O stretch[5]
850-550MediumC-Cl stretch
Table 5: Mass Spectrometry (MS) Data
m/zInterpretationReference(s)
174[M]⁺ (Molecular ion)[2][3]
157[M-OH]⁺[2]
129[M-COOH]⁺

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scalability, and environmental considerations.

Oxidation of 2-Chloro-4-fluorotoluene

One common industrial method involves the oxidation of 2-chloro-4-fluorotoluene. This method can be achieved using strong oxidizing agents, though newer methods utilize catalytic systems to improve efficiency and reduce waste.

  • Reaction Setup: In a 1.5 L tantalum steel autoclave, add Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), and glacial acetic acid (240 mL).

  • Reaction Conditions: Heat the mixture at 130-160°C under 300 psi of oxygen pressure for 3 hours.

  • Work-up and Purification: After the reaction, pour the mixture into ice water (250 mL). The white solid product is separated by suction filtration, washed with water (4 x 100 mL), and dried overnight in a vacuum oven at 60°C. This process yields this compound in high purity (92% yield).

G start Start reactants 2-Chloro-4-fluorotoluene, Co(OAc)₂, Mn(OAc)₂, t-BuOOH, HBr, Acetic Acid start->reactants autoclave Tantalum Steel Autoclave reactants->autoclave reaction_conditions Heat to 130-160°C 300 psi O₂ 3 hours autoclave->reaction_conditions workup Pour into ice water reaction_conditions->workup filtration Suction Filtration workup->filtration washing Wash with H₂O filtration->washing drying Vacuum Oven Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound via catalytic oxidation.

Diazotization of an Aromatic Amine

The Balz-Schiemann reaction, a classical method for introducing fluorine into an aromatic ring, can be adapted for the synthesis of this compound. This typically involves the diazotization of an appropriate amino-substituted benzoic acid derivative. A more recent approach utilizes 2-chloro-4-aminobenzonitrile as the starting material.

  • Diazotization:

    • Add 30% concentrated hydrochloric acid (47.89g, 394.01mmol) and 2-chloro-4-aminobenzonitrile (20.0g, 131.08mmol) to a 100mL four-necked flask.

    • Heat the mixture to 70°C and stir for 30 minutes.

    • Cool the reaction to 0°C and slowly add a solution of sodium nitrite (9.23g in 120g of water).

    • After addition, continue stirring at 0°C for 30 minutes.

    • Add sodium tetrafluoroborate (28.78g, 262.16 mmol) and stir for another 30 minutes to precipitate the diazonium salt.

  • Hydrolysis:

    • The intermediate 2-chloro-4-fluorobenzonitrile (5g, 32.14mmol) is then hydrolyzed.

    • In a 100mL four-necked flask, add 90% sulfuric acid solution (35g, 321.42mmol).

    • Add the 2-chloro-4-fluorobenzonitrile and heat to 100°C, stirring for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with 40 mL of water.

    • Extract the product three times with 40 mL of dichloromethane.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a light yellow solid (93.05% yield).

G cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification start_diaz 2-Chloro-4-aminobenzonitrile + HCl diaz_reagents Add NaNO₂ at 0°C start_diaz->diaz_reagents diaz_salt_formation Add NaBF₄ diaz_reagents->diaz_salt_formation intermediate1 2-Chloro-4-fluorobenzonitrile diaz_salt_formation->intermediate1 start_hydrolysis Intermediate (from above) hydrolysis_reagents Add 90% H₂SO₄ start_hydrolysis->hydrolysis_reagents hydrolysis_conditions Heat to 100°C 4 hours hydrolysis_reagents->hydrolysis_conditions crude_product Crude Product Mixture hydrolysis_conditions->crude_product start_workup Crude Product (from above) dilution Dilute with H₂O start_workup->dilution extraction Extract with CH₂Cl₂ dilution->extraction evaporation Evaporate Solvent extraction->evaporation final_product This compound evaporation->final_product

Caption: Synthesis of this compound from 2-chloro-4-aminobenzonitrile.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various high-value chemicals.

  • Pharmaceuticals: It serves as a precursor for the synthesis of antihistamines like loratadine and desloratadine.

  • Agrochemicals: This compound is a key building block for herbicides, most notably Saflufenacil.[7] The synthesis of Saflufenacil involves the reaction of a derivative of this compound with other heterocyclic moieties.[7][8]

  • Dyes and Liquid Crystals: Its rigid, substituted aromatic structure also makes it a candidate for the synthesis of dyes and liquid crystal materials.

The presence of both chlorine and fluorine atoms in the molecule imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.

Key Chemical Reactions

Beyond its use as an intermediate, this compound can undergo reactions typical of aromatic carboxylic acids.

  • Esterification: The carboxylic acid group can be readily esterified.

  • Amide Formation: It can be converted to the corresponding amide by reaction with amines.

  • Preparation of Benzothiazoles: It has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole.[1][4]

  • Formation of Hydrogen-Bonded Complexes: It has been reported to form hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]

  • Handling: Use only in well-ventilated areas. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

This technical guide provides a summary of the key information regarding this compound. For more detailed information, please refer to the cited literature.

References

Technical Guide: Physicochemical Properties of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of 2-Chloro-4-fluorobenzoic acid, a compound of interest in various research and development applications. The data presented herein is compiled from verified chemical databases.

Chemical Identity and Molecular Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

The molecular formula is C₇H₄ClFO₂.[1][2][3][4][5] The molecular weight is approximately 174.56 g/mol .[1][5] More precise measurements indicate values of 174.55 g/mol [1] and 174.557 g/mol .[2][3][4]

A summary of these key quantitative identifiers is provided in Table 1.

ParameterValueReference
Molecular Formula C₇H₄ClFO₂[1][2][3][4][5]
Molecular Weight 174.56 g/mol [1][5]
Monoisotopic Mass 173.988388 Da[1][2]
CAS Number 2252-51-9[1][3][4]

Determination of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For this compound (C₇H₄ClFO₂), the calculation is based on the atomic masses of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Oxygen (O).

Experimental Protocol: While the molecular weight can be calculated theoretically, it is experimentally confirmed using mass spectrometry. In this technique, a sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise measurement of the molecular mass of the parent ion, confirming the compound's identity and purity.

The logical relationship between the atomic composition and the final molecular weight is illustrated in the diagram below.

G Figure 1: Molecular Weight Composition of this compound cluster_elements Constituent Atoms & Atomic Weights cluster_calculation Calculation of Total Mass Contribution compound C₇H₄ClFO₂ Molecular Weight: 174.56 g/mol C Carbon (C) 12.011 u H Hydrogen (H) 1.008 u Cl Chlorine (Cl) 35.453 u F Fluorine (F) 18.998 u O Oxygen (O) 15.999 u calc_C 7 x C 7 x 12.011 = 84.077 C->calc_C calc_H 4 x H 4 x 1.008 = 4.032 H->calc_H calc_Cl 1 x Cl 1 x 35.453 = 35.453 Cl->calc_Cl calc_F 1 x F 1 x 18.998 = 18.998 F->calc_F calc_O 2 x O 2 x 15.999 = 31.998 O->calc_O sum_node Sum Σ = 174.558 g/mol calc_C->sum_node calc_H->sum_node calc_Cl->sum_node calc_F->sum_node calc_O->sum_node

Caption: Logical breakdown of molecular weight calculation.

References

Synthesis of 2-Chloro-4-fluorobenzoic Acid from 2-Chloro-4-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-chloro-4-fluorobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals, from the starting material 2-chloro-4-fluorotoluene. This document details the prevalent oxidation methodologies, presents quantitative data in a structured format, and offers a comprehensive experimental protocol.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The conversion of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid is a critical transformation. This guide focuses on the direct oxidation of 2-chloro-4-fluorotoluene, a common and efficient synthetic route.

Oxidation Methodologies

The primary method for the synthesis of this compound from 2-chloro-4-fluorotoluene is through the oxidation of the methyl group. This can be achieved using various oxidizing agents. A prominent method involves a catalytic system under oxygen pressure, which offers high yield and efficiency.[1] Another traditional, yet effective, method is the use of strong oxidizing agents like potassium permanganate.[2][3][4][5]

Catalytic Oxidation with Cobalt and Manganese Salts

A modern and efficient method for the oxidation of 2-chloro-4-fluorotoluene utilizes a mixed-catalyst system of cobalt (II) acetate and manganese (II) acetate, with tert-butyl hydroperoxide as a radical initiator, under an oxygen atmosphere.[1] This process is typically carried out in a high-pressure reactor.

Potassium Permanganate Oxidation

Potassium permanganate is a powerful and widely used oxidizing agent for converting alkylbenzenes to their corresponding benzoic acids.[4][5] The reaction is typically performed in an aqueous medium, often under neutral, acidic, or basic conditions, and at elevated temperatures. While being a classic method, it is known for its robustness and effectiveness.

Quantitative Data

The following table summarizes the quantitative data for a reported synthesis of this compound from 2-chloro-4-fluorotoluene using a catalytic oxidation method.[1]

ParameterValue
Starting Material2-chloro-4-fluorotoluene
ProductThis compound
Yield92%[1]
Melting Point182-185°C[1]
Catalyst SystemCo(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O[1]
Initiatortert-butyl hydroperoxide[1]
OxidantOxygen
SolventGlacial Acetic Acid[1]
Reaction Temperature130-160°C[1]
Reaction Pressure300 psi[1]
Reaction Time3 hours[1]

Experimental Protocols

Protocol for Catalytic Oxidation

This protocol is based on a reported high-yield synthesis of this compound.[1]

Materials:

  • 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol)

  • Cobalt (II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (300 mg, 1.20 mmol)[1]

  • Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (300 mg, 1.22 mmol)[1]

  • tert-butyl hydroperoxide (600 mg, 4.10 mmol)[1]

  • 48% Hydrobromic acid (HBr) (600 mg)[1]

  • Glacial acetic acid (240 mL)[1]

  • Ice water (250 mL)

  • Deionized water for washing

Equipment:

  • 1.5 L tantalum steel autoclave

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Vacuum oven

Procedure:

  • To a 1.5 L tantalum steel autoclave, add 2-chloro-4-fluorotoluene (56.8 g), Co(OAc)₂·4H₂O (300 mg), Mn(OAc)₂·4H₂O (300 mg), tert-butyl hydroperoxide (600 mg), 48% HBr (600 mg), and glacial acetic acid (240 mL).[1]

  • Seal the autoclave and pressurize with oxygen to 300 psi.

  • Heat the reaction mixture to 130-160°C with stirring for 3 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Pour the reaction mixture into 250 mL of ice water.[1]

  • A white solid will precipitate. Collect the solid by suction filtration using a Buchner funnel.

  • Wash the solid with four 100 mL portions of water.[1]

  • Dry the product overnight in a vacuum oven at 60°C to obtain this compound (63.1 g, 92% yield).[1]

Reaction Pathway

The following diagram illustrates the oxidation of 2-chloro-4-fluorotoluene to this compound.

Synthesis_Pathway start 2-Chloro-4-fluorotoluene product This compound start->product [O] (Oxidation)

Figure 1: Oxidation of 2-chloro-4-fluorotoluene.

Experimental Workflow

The logical flow of the experimental procedure for the catalytic oxidation is depicted below.

Experimental_Workflow A Charge Autoclave with Reactants & Catalysts B Pressurize with Oxygen (300 psi) A->B C Heat and Stir (130-160°C, 3h) B->C D Cool and Depressurize C->D E Precipitate in Ice Water D->E F Filter the Product E->F G Wash with Water F->G H Dry in Vacuum Oven G->H I Obtain Pure Product H->I

Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-chloro-4-fluorotoluene via catalytic oxidation presents a high-yield and efficient method suitable for industrial applications. The provided experimental protocol offers a detailed guide for researchers and professionals in the field of drug development and fine chemical synthesis. While traditional methods using potassium permanganate are also viable, the catalytic approach often provides superior yields and milder reaction conditions. Careful adherence to safety protocols is essential when working with high-pressure reactors and oxidizing agents.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-Chloro-4-fluorobenzoic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.

Core Physical Properties

This compound is a solid, white powder or flake-like substance at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueNotesSource(s)
Melting Point 181-183 °CLiterature value for a pure solid.[1][2][3]
Solubility 50 mg/mL in 95% ethanolSolution is clear to very slightly hazy, colorless to very faintly yellow.[1][2]
Appearance White powder or flakes[1]
Molecular Formula C₇H₄ClFO₂[2][4]
Molecular Weight 174.56 g/mol [4]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

The melting point of an organic solid is a critical indicator of its purity.[5] For a pure crystalline compound, the melting range is typically narrow, spanning 1-2°C.[6] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[5][7]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded to define the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or an oil bath setup.[5][7]

  • Capillary tubes (sealed at one end).[8]

  • Thermometer.

  • Mortar and pestle or a spatula for powdering the sample.

Procedure:

  • Sample Preparation: A small amount of this compound is finely crushed into a powder.[5]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][8]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[5]

  • Rapid Heating (Optional): An initial rapid heating run can be performed to get an approximate melting point. The apparatus is then allowed to cool to at least 20°C below this approximate value.[5]

  • Accurate Determination: A fresh sample is used for the accurate measurement. The temperature is increased rapidly to about 20°C below the expected melting point.

  • Slow Heating: The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Observation and Recording: The temperature is recorded at the first sign of melting and again when the last crystal has liquefied. This range is the observed melting point.[5]

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The data indicates that this compound is soluble in 95% ethanol.[1][2]

Principle: A known mass of the solid is added incrementally to a fixed volume of the solvent at a constant temperature. The mixture is agitated until dissolution is complete. The process is repeated until the solid no longer dissolves, indicating that the solution is saturated.

Apparatus:

  • Analytical balance.

  • Volumetric flask or graduated cylinder.

  • Vials or test tubes with closures.

  • Magnetic stirrer and stir bar, or a vortex mixer.

  • Constant temperature bath.

Procedure:

  • Solvent Preparation: A precise volume of the solvent (e.g., 1.0 mL of 95% ethanol) is measured and placed into a vial. The vial is then placed in a constant temperature bath (e.g., 25°C).

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent.

  • Agitation: The vial is securely capped and agitated (e.g., using a vortex mixer or magnetic stirrer) for a set period to facilitate dissolution.

  • Observation: The solution is visually inspected for any undissolved solid.

  • Incremental Addition: If the entire solid dissolves, another pre-weighed portion is added, and steps 3 and 4 are repeated.

  • Saturation Point: This process continues until a small amount of the solid remains undissolved even after prolonged agitation, indicating that the saturation point has been reached.

  • Calculation: The total mass of the dissolved solid is used to calculate the solubility in mg/mL. For the reported value, approximately 50 mg of the compound dissolved completely in 1 mL of 95% ethanol.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow start Start prep Sample Preparation: Crush solid into a fine powder start->prep load Capillary Loading: Pack 2-3 mm of sample into a sealed capillary tube prep->load setup Apparatus Setup: Place capillary and thermometer into heating block load->setup heat_fast Rapid Heating (Optional): Determine approximate M.P. setup->heat_fast cool Cool Apparatus: Lower temperature to >20°C below approximate M.P. heat_fast->cool heat_slow Slow Heating: Increase temperature at 1-2°C per minute cool->heat_slow observe Observation: Record temperature at first and last signs of melting heat_slow->observe result Result: Melting Point Range observe->result end_node End result->end_node

Caption: Experimental workflow for melting point determination.

SolubilityWorkflow start Start prep_solvent Solvent Preparation: Measure a fixed volume of solvent (e.g., 1 mL 95% Ethanol) start->prep_solvent add_solute Solute Addition: Add a known mass of This compound prep_solvent->add_solute agitate Agitate Mixture add_solute->agitate observe Observe Solution agitate->observe add_more Add more solute observe->add_more Completely Dissolved calculate Calculate Solubility: Total mass dissolved / volume observe->calculate Solid Remains (Saturated) add_more->agitate end_node End calculate->end_node

Caption: General workflow for solubility determination.

References

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of organic compounds. Its utility is particularly notable in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and analysis, tailored for professionals in research and development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Molecular Formula: C₇H₄ClFO₂[1][2][3][4]

SMILES String: O=C(O)c1ccc(F)cc1Cl

InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Weight 174.56 g/mol
CAS Number 2252-51-9[1][2][3][4]
Appearance White solid[5]
Melting Point 181-183 °C
Solubility Soluble in 95% ethanol (50 mg/mL)
Assay ≥99%

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

TechniqueData Highlights
¹H NMR Spectrum available in DMSO-d6.[6]
IR Spectroscopy Infrared spectrum data is available from the NIST/EPA Gas-Phase Infrared Database.[2]
Mass Spectrometry Electron ionization mass spectrum data is available.[1][3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Oxidation of 2-chloro-4-fluorotoluene [7]

This method involves the oxidation of 2-chloro-4-fluorotoluene using a catalytic system in the presence of an oxidizing agent.

  • Materials:

    • 2-chloro-4-fluorotoluene

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

    • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

    • tert-butyl hydroperoxide

    • 48% Hydrobromic acid (HBr)

    • Glacial acetic acid

    • Oxygen gas

  • Procedure:

    • To a 1.5 L tantalum steel autoclave, add 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), and 48% HBr (600 mg).

    • Pressurize the autoclave with oxygen to 300 psi.

    • Heat the reaction mixture to 130-160°C and maintain for 3 hours with stirring.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.

    • Pour the reaction mixture into 250 mL of ice water.

    • The white solid product will precipitate. Collect the solid by suction filtration.

    • Wash the solid with water (4 x 100 mL).

    • Dry the product overnight in a vacuum oven at 60°C to yield this compound.

Method 2: From 2-chloro-4-aminobenzonitrile [8]

This multi-step synthesis involves diazotization followed by hydrolysis.

  • Step 1: Diazotization of 2-chloro-4-aminobenzonitrile

    • Materials:

      • 2-chloro-4-aminobenzonitrile

      • 30% Concentrated hydrochloric acid

      • Sodium nitrite

      • Sodium tetrafluoroborate

      • Toluene

    • Procedure:

      • In a 100 mL four-necked flask, add 2-chloro-4-aminobenzonitrile (20.0 g, 131.08 mmol) and 30% concentrated hydrochloric acid (47.89 g, 394.01 mmol).

      • Heat the mixture to 70°C and stir for 30 minutes.

      • Cool the reaction to 0°C.

      • Slowly add a solution of sodium nitrite (9.23 g, 133.70 mmol) in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

      • Continue stirring at 0°C for 30 minutes after the addition is complete.

      • Add sodium tetrafluoroborate (28.78 g, 262.16 mmol) and stir for an additional 30 minutes.

      • Filter the reaction mixture and dry the collected filter cake in an oven at 60°C.

      • In a separate 100 mL four-necked flask, add 50 mL of toluene and the dried filter cake.

      • Heat the mixture to 120°C and react for 10 hours.

      • Remove the toluene under reduced pressure to obtain 2-chloro-4-fluorobenzonitrile.

  • Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile

    • Materials:

      • 2-chloro-4-fluorobenzonitrile (from Step 1)

      • 90% Sulfuric acid solution

      • Dichloromethane

      • Water

    • Procedure:

      • In a 100 mL four-necked flask, add 2-chloro-4-fluorobenzonitrile (5 g, 32.14 mmol) to 90% sulfuric acid solution (35 g, 321.42 mmol).

      • Heat the mixture to 100°C and stir for 4 hours.

      • Cool the reaction to room temperature and dilute with 40 mL of water.

      • Extract the product with dichloromethane (3 x 40 mL).

      • Combine the organic phases and evaporate the solvent under reduced pressure to obtain this compound as a light yellow solid.

Purification

The crude this compound obtained from synthesis can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol-water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Analytical Methods

Quantitative analysis of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • HPLC Method:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column is suitable for separation.

    • Mobile Phase: A mixture of acetonitrile and water (acidified with a small amount of trifluoroacetic acid or phosphoric acid) is typically used. The exact ratio can be optimized based on the specific column and system.

    • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 230-254 nm).

    • Quantification: An external standard calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of well-defined chemical transformations. The following diagram illustrates the logical flow of the synthesis starting from 2-chloro-4-aminobenzonitrile.

G Synthesis of this compound A 2-chloro-4-aminobenzonitrile B Diazotization (HCl, NaNO2, NaBF4) A->B Step 1 C 2-chloro-4-fluorobenzonitrile B->C D Hydrolysis (H2SO4, H2O) C->D Step 2 E This compound D->E G Analytical Workflow for this compound A Sample Preparation (Dissolve in mobile phase) C HPLC Analysis A->C B Standard Preparation (Series of known concentrations) B->C D Data Acquisition (Chromatogram) C->D E Calibration Curve Generation (From standards) D->E F Quantification (Calculate sample concentration) D->F E->F

References

Spectroscopic Profile of 2-Chloro-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4-fluorobenzoic acid, a compound of interest in drug development and chemical synthesis. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Parameter Value Reference
Solvent DMSO-d₆[1]
Frequency 400 MHz[1]

Note: Specific chemical shifts (δ) and coupling constants (J) are best interpreted from the spectrum provided by the source.

Table 2: ¹³C NMR Spectroscopic Data
Parameter Value Reference
Source ChemicalBook[2]

Note: A comprehensive list of chemical shifts is available in the referenced spectrum.

Table 3: Infrared (IR) Spectroscopic Data
Technique Source Reference
KBr-PelletBruker IFS 85[3]
ATR-NeatBruker Tensor 27 FT-IR[3]
Vapor PhaseNIST/EPA Gas-Phase Infrared Database[4]

Note: Characteristic absorption bands for functional groups should be identified from the full spectra available from the cited sources.

Table 4: Mass Spectrometry (MS) Data
Technique Parameter Value Reference
GC-MSTop Peak (m/z)157[3]
Electron IonizationMolecular Weight174.557[5][6][7]
Electron IonizationMolecular FormulaC₇H₄ClFO₂[5][6][7]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections detail generalized experimental methodologies applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of benzoic acid derivatives involves the following steps:[8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][8] The choice of solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][10]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).[1][9]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for each unique carbon environment.

Infrared (IR) Spectroscopy

For solid samples like this compound, several preparation techniques can be employed:

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[11]

    • Place the finely ground mixture into a pellet die.

    • Apply high pressure using a hydraulic press to form a transparent or translucent pellet.[11][12]

    • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[11]

  • Nujol Mull Method:

    • Grind a small amount (5-10 mg) of the sample to a fine powder.[13]

    • Add a small drop of Nujol (mineral oil) and grind further to create a smooth, transparent mull.[13][14]

    • Spread the mull evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[13][14]

    • Mount the plates in the spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal is clean.[11]

    • Place a small amount of the powdered sample directly onto the ATR crystal.[11]

    • Apply pressure to ensure good contact between the sample and the crystal.[11]

    • Acquire the spectrum directly. This method is advantageous due to the minimal sample preparation required.[14]

Mass Spectrometry (MS)

Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique for the analysis of small organic molecules.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum that provides information about the molecular weight and structure of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Final_Analysis Structural Elucidation & Compound Confirmation Data_NMR->Final_Analysis Data_IR->Final_Analysis Data_MS->Final_Analysis

Caption: Spectroscopic analysis workflow.

References

The Halogenated Benzoic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of halogenated benzoic acids, a class of compounds pivotal to advancements in organic synthesis, materials science, and pharmacology. From their early synthesis in the 19th century to their contemporary applications in drug development, this document provides a comprehensive overview of their chemical properties, synthesis methodologies, and biological significance.

A Historical Overview: From Benzoic Acid to its Halogenated Derivatives

The journey of halogenated benzoic acids begins with the discovery of benzoic acid itself in the 16th century, first described by Nostradamus in 1556 through the dry distillation of gum benzoin.[1][2] It wasn't until the 19th century that the stage was set for the synthesis of its halogenated derivatives. The discovery of halogens—chlorine, bromine, and iodine—in the late 18th and early 19th centuries, followed by the groundbreaking work on diazo compounds by Peter Griess in the 1850s and 1860s, opened new avenues in aromatic chemistry.[1]

The first syntheses of halogenated benzoic acids are intrinsically linked to the development of reactions that could functionalize the benzene ring. While direct halogenation of benzoic acid was explored, the electron-withdrawing nature of the carboxylic acid group made electrophilic substitution challenging and typically directed incoming substituents to the meta-position.

A more versatile and historically significant route emerged from the diazotization of aminobenzoic acids. This two-step process, rooted in Griess's discovery, involved converting the amino group of an aminobenzoic acid into a diazonium salt, which could then be replaced by a halogen. This pivotal development was further refined by the discoveries of Traugott Sandmeyer in 1884, who found that copper salts could catalyze the replacement of the diazonium group with halides (chlorine and bromine), and the later work of Günther Balz and Günther Schiemann, who developed a method for introducing fluorine. These reactions, now known as the Sandmeyer and Balz-Schiemann reactions respectively, became the cornerstone for the synthesis of a wide array of halogenated aromatic compounds, including the halogenated benzoic acids.

Physicochemical Properties of Halogenated Benzoic Acids

The introduction of a halogen atom onto the benzoic acid scaffold significantly influences its physicochemical properties, such as acidity (pKa), melting point, and solubility. These properties are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.

Acidity (pKa)

The acidity of halogenated benzoic acids is primarily governed by the electronic effects of the halogen substituent. The inductive effect (-I) of the halogens withdraws electron density from the aromatic ring, stabilizing the resulting carboxylate anion and thus increasing the acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2). The strength of this effect generally follows the order of electronegativity: F > Cl > Br > I. The position of the halogen also plays a critical role, with ortho-isomers generally being the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.

Melting Point

The melting points of halogenated benzoic acids are influenced by the nature of the halogen and its position on the aromatic ring, which in turn affect the crystal lattice energy. Generally, the melting point increases with the size and polarizability of the halogen atom (I > Br > Cl > F). The para-isomers often exhibit higher melting points than their ortho and meta counterparts due to their greater symmetry, which allows for more efficient packing in the crystal lattice.

Solubility

The solubility of halogenated benzoic acids in water is generally low and is influenced by both the lipophilicity of the halogen and the strength of intermolecular interactions in the solid state. While the introduction of a halogen increases the molecular weight and often the lipophilicity, the specific solubility is a complex interplay of these factors.

Table 1: Physicochemical Properties of Monohalogenated Benzoic Acids

CompoundIsomerpKaMelting Point (°C)
Fluorobenzoic Acidortho--
meta3.86[3][4]121-125[3][5]
para4.14[6]182-184[7][8]
Chlorobenzoic Acidortho2.89[1]138-140[9][10]
meta3.82[11]153-157[11][12]
para3.98[13]238-241[13][14]
Bromobenzoic Acidortho2.84[15][16]147-150[15][17]
meta3.86[18]155-158[19][20]
para3.97[21]253-258[22]
Iodobenzoic Acidortho2.85[23]160-162[23][24]
meta--
para--

Note: Some data points were not available in the searched literature.

Key Synthetic Methodologies

The synthesis of halogenated benzoic acids has evolved over time, with several key methods being developed and refined. The following sections detail the experimental protocols for some of the most important historical and modern synthetic routes.

From Halogenated Toluenes by Oxidation

A common and industrially significant method for the preparation of halogenated benzoic acids is the oxidation of the corresponding halogenated toluenes.

Experimental Protocol: Synthesis of 4-Chlorobenzoic Acid from 4-Chlorotoluene

  • Reactants: 4-Chlorotoluene, Potassium Permanganate (KMnO₄), Water.

  • Procedure:

    • A mixture of 4-chlorotoluene and water is prepared in a round-bottom flask equipped with a reflux condenser.

    • Potassium permanganate solution is added portion-wise to the stirred and heated mixture.

    • The reaction is refluxed for 5-6 hours until the purple color of the permanganate disappears.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 2.

    • The precipitated crude 4-chlorobenzoic acid is collected by filtration.

    • The crude product is recrystallized from ethanol to yield pure 4-chlorobenzoic acid.[19]

From Aminobenzoic Acids via Diazotization and Sandmeyer/Balz-Schiemann Reactions

This classical route is highly versatile for preparing chloro-, bromo-, and fluorobenzoic acids from their corresponding aminobenzoic acid precursors.

Experimental Workflow: Diazotization and Halogenation

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_halogenation Step 2: Halogenation aminobenzoic_acid Aminobenzoic Acid na_no2_hcl NaNO₂ / HCl (0-5 °C) aminobenzoic_acid->na_no2_hcl Reacts with diazonium_salt Diazonium Salt Intermediate na_no2_hcl->diazonium_salt Forms sandmeyer Sandmeyer Reaction (CuCl or CuBr) diazonium_salt->sandmeyer Reacts via balz_schiemann Balz-Schiemann Reaction (HBF₄, heat) diazonium_salt->balz_schiemann Reacts via chloro_bromo_acid Chloro/Bromobenzoic Acid sandmeyer->chloro_bromo_acid Yields fluoro_acid Fluorobenzoic Acid balz_schiemann->fluoro_acid Yields

Caption: General workflow for synthesizing halogenated benzoic acids.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

  • Reactants: Anthranilic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).

  • Procedure:

    • Anthranilic acid is dissolved in a mixture of water and concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • A solution of potassium iodide in water is then added to the diazonium salt solution.

    • The mixture is allowed to warm to room temperature, and nitrogen gas evolves.

    • The crude 2-iodobenzoic acid precipitates from the solution and is collected by filtration.

    • The product can be purified by recrystallization from hot water or ethanol.[25]

Biological Activity and Signaling Pathways

Halogenated benzoic acids and their derivatives have garnered significant interest in the fields of drug discovery and agrochemicals due to their diverse biological activities. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Drug Discovery

Halogenated benzoic acids are important scaffolds in medicinal chemistry. For instance, derivatives of 3-chlorobenzoic acid have been investigated for their antifungal properties. The presence of the halogen can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Signaling Pathway Example: Halogenated Benzoic Acids as Enzyme Inhibitors

While specific signaling pathways are often proprietary to drug development programs, a general mechanism involves the inhibition of key enzymes. Halogenated benzoic acids can act as competitive or non-competitive inhibitors of enzymes such as protein tyrosine phosphatases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

signaling_pathway substrate Substrate enzyme Enzyme (e.g., Protein Tyrosine Phosphatase) substrate->enzyme Binds to product Product enzyme->product Catalyzes halogenated_benzoic_acid Halogenated Benzoic Acid halogenated_benzoic_acid->enzyme Inhibits

Caption: Inhibition of an enzymatic reaction by a halogenated benzoic acid.

Applications in Agrochemicals

In the agrochemical industry, halogenated benzoic acids are precursors to a variety of herbicides and fungicides. For example, 4-chlorobenzoic acid is an intermediate in the synthesis of certain fungicides. The mechanism of action of these agrochemicals often involves the disruption of essential biological processes in the target pest, such as amino acid synthesis or cell division. Some halogenated benzoic acids have been shown to act as auxin transport inhibitors in plants, disrupting normal growth and development.

Conclusion

The discovery and development of halogenated benzoic acids represent a significant chapter in the history of organic chemistry. From their initial synthesis through classical reactions to their current role as versatile building blocks in modern drug discovery and agrochemical development, these compounds continue to be of great importance. The ability to fine-tune their physicochemical and biological properties through the strategic placement of different halogens on the benzoic acid core ensures their continued relevance in the pursuit of new and improved chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2-Chloro-4-fluorobenzoic acid (CAS No. 2252-51-9), a compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound is a solid, white crystalline powder.[4][5] Its fundamental physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 2252-51-9[1][6]
Molecular Formula C₇H₄ClFO₂[1][6]
Molecular Weight ~174.56 g/mol [4][6]
Appearance Solid, white powder[4][5]
Melting Point 181-183 °C[2][4]
Solubility Soluble in 95% ethanol (50 mg/mL)[2][4]
InChI Key GRPWQLDSGNZEQE-UHFFFAOYSA-N[4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1][5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7]

Hazard ClassGHS CategoryHazard StatementReference
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][4][6]
Serious Eye Damage/Irritation Category 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[1][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][4][6]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning / Danger[1][4]

Experimental Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following procedures outline best practices for key laboratory operations.

Safe Handling and Use Protocol
  • Risk Assessment: Before beginning work, perform a risk assessment specific to the planned experiment, considering the quantities used and the nature of the procedure.

  • Ventilation: Always handle the solid material in a well-ventilated area.[1] A certified chemical fume hood or other local exhaust ventilation is highly recommended to minimize inhalation of dust.[8]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4 before handling the compound.

  • Dispensing: When weighing or transferring the powder, take care to minimize dust generation.[1] Use appropriate tools (e.g., spatulas) and a draft shield if necessary.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Remove contaminated clothing immediately.[5]

  • Storage: Keep containers tightly closed when not in use and store in a designated, cool, dry, and well-ventilated area away from incompatible materials.[1][5]

Accidental Release and Spill Cleanup Protocol
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Secure Area: Restrict access to the spill area to authorized personnel only.

  • Don PPE: Before cleanup, don appropriate PPE, including respiratory protection (N95 dust mask or higher), chemical-resistant gloves, and eye protection (goggles and face shield).[1][9]

  • Containment: For dry spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[1] Avoid generating dust during this process. Do not use compressed air for cleaning.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Place all cleanup materials into the hazardous waste container.

  • Environmental Protection: Prevent spilled material from entering drains or public waters.[1]

Emergency First Aid Protocols

Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[1][8]

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[5] Seek immediate medical advice.[1]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Exposure Controls and Personal Protection

A multi-layered approach, starting with engineering controls, is essential to minimize exposure.

Hierarchy of Controls

The most effective method for mitigating hazards is to use a hierarchy of controls. Personal Protective Equipment (PPE) is the final line of defense when other controls cannot eliminate the risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination / Substitution (e.g., Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical fume hood, glovebox) Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls, from most to least effective.

Recommended Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound.

Protection TypeSpecificationPurposeReference
Eye/Face Chemical safety goggles and/or a full-face shield.Protects against dust particles and splashes causing serious eye irritation/damage.[1][9]
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and irritation.[1][9]
Respiratory NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.Prevents inhalation which can cause respiratory tract irritation.[1][4][9]
Body Laboratory coat, closed-toe shoes. Consider additional protective clothing for large-scale operations.Protects skin from accidental contact.[1][7]

Safe Handling and Disposal Workflow

The entire lifecycle of the chemical in the laboratory, from receipt to disposal, must be managed safely.

Safe_Handling_Workflow cluster_workflow Chemical Handling and Disposal Workflow cluster_waste Waste Management A 1. Receive & Inspect Container B 2. Store in Cool, Dry, Well-Ventilated Area A->B C 3. Review SDS and SOPs B->C D 4. Don Appropriate PPE C->D E 5. Handle in Ventilated Enclosure (e.g., Fume Hood) D->E F 6. Perform Experimental Work E->F G 7. Decontaminate Equipment and Work Area F->G H 8. Segregate Hazardous Waste G->H I 9. Doff PPE Correctly H->I K 11. Arrange for Waste Disposal via Approved Vendor H->K J 10. Wash Hands Thoroughly I->J Waste Store Waste in Sealed, Labeled Container

Caption: A standard workflow for the safe laboratory handling of chemicals.

Storage, Stability, and Disposal

Storage and Stability
  • Conditions: Store in a dry, cool, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[1] The product is stable under normal storage conditions.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]

Disposal Considerations

All waste material must be treated as hazardous.

  • Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][5] Waste should be handled by a licensed professional waste disposal service.[1] Do not mix with other waste streams.[10] Uncleaned containers should be treated as the product itself.[11]

References

A Technical Guide to the Thermochemical Properties of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. A thorough understanding of its thermochemical properties is crucial for process safety, optimization, and scale-up. This technical guide provides a summary of the available physical and thermochemical data for this compound. Due to the limited availability of specific experimental thermochemical data for this compound, this guide also presents detailed, generalized experimental protocols for determining its key thermal characteristics using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, a representative synthesis workflow for this compound is illustrated.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Melting Point 181-183 °C
Appearance White to off-white crystalline powder
CAS Number 2252-51-9

Experimental Protocols for Thermochemical Analysis

The following sections outline generalized experimental protocols for determining the key thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • The resulting TGA curve will show the percentage of mass loss as a function of temperature, indicating the thermal stability range and the decomposition pattern.

Synthesis Workflow

This compound can be synthesized via several routes. One common method involves the oxidation of 2-chloro-4-fluorotoluene.[2] The following diagram illustrates a general workflow for this synthesis.

G A 2-Chloro-4-fluorotoluene B Oxidation (e.g., KMnO4 or O2/Catalyst) A->B C Reaction Mixture B->C D Work-up (e.g., Acidification, Extraction) C->D E Crude Product D->E F Purification (e.g., Recrystallization) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship for Thermochemical Analysis

The determination of thermochemical properties follows a logical progression from initial characterization to detailed analysis.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation & Application A Sample Preparation B DSC Analysis (Melting Point, Enthalpy of Fusion) A->B C TGA Analysis (Thermal Stability, Decomposition) A->C D Thermochemical Data Table B->D C->D E Process Safety Assessment D->E F Reaction Condition Optimization D->F

Caption: Logical workflow for the thermochemical analysis of a chemical compound.

Conclusion

While specific experimental thermochemical data for this compound remains scarce, this guide provides a framework for its characterization. The provided physicochemical data serves as a baseline, and the detailed experimental protocols for DSC and TGA offer a clear path for researchers to determine its key thermal properties. The synthesis workflow provides context for its production. A comprehensive understanding of these thermochemical properties is essential for the safe and efficient use of this important chemical intermediate in research and industrial applications. It is recommended that experimental determination of the enthalpy of formation, entropy, and specific heat capacity be conducted to fill the existing data gap.

References

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoic Acid: Commercial Availability, Chemical Profile, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Chloro-4-fluorobenzoic acid (CAS No. 2252-51-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its commercial availability from various suppliers, presents its physicochemical properties in a comparative format, and outlines its application in significant synthetic processes, including detailed experimental contexts.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The compound is typically offered in various purities, with the most common being ≥98% and ≥99%. Key suppliers include Santa Cruz Biotechnology, Fisher Scientific (distributing for TCI America and Thermo Scientific), Kinsotech, Fluoromart, and various manufacturers and traders listed on platforms like ChemicalBook and Chinachemnet.[1][2][3][4][5] For researchers requiring smaller quantities, suppliers like Frontier Specialty Chemicals, Chemsavers, and BLD Pharm offer various package sizes.[6][7][8]

When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches, the availability of comprehensive analytical documentation (such as Certificates of Analysis), and the supplier's quality management systems. The following diagram illustrates a logical workflow for qualifying a supplier for this critical raw material.

G cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers request_info Request Quotations, Specifications, and SDS start->request_info eval_docs Evaluate Technical Documentation (CoA, SDS) request_info->eval_docs sample_request Request Sample for In-house Analysis eval_docs->sample_request analytical_testing Perform Analytical Testing (Purity, Impurity Profile) sample_request->analytical_testing compare_results Compare Results with Supplier Specifications analytical_testing->compare_results approve Approve Supplier and Establish Supply Agreement compare_results->approve Meets Criteria reject Reject Supplier compare_results->reject Does Not Meet Criteria audit Conduct Supplier Audit (Optional, for Bulk Supply) approve->audit For Bulk/Critical Use

A logical workflow for qualifying suppliers of this compound.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier technical data sheets and safety documentation.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 2252-51-9[1]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol [1][9]
Appearance White to almost white powder, flakes, or crystals[3][7][10]
Melting Point 181-183 °C, 184.0-187.0 °C[3][10]
Solubility Soluble in 95% ethanol (50 mg/mL)[7]

Table 2: Purity and Specification Data from Representative Suppliers

SupplierPurity SpecificationNotes
TCI America >98.0% (GC)[10]
Thermo Scientific 99%[11]
Sigma-Aldrich 99%
Kinsotech 99%[3]
Chemsavers 98.5%-101.5% (Titration with NaOH)[7]

Table 3: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth.
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling.
Causes serious eye damageSerious Eye Damage (Category 1)Wear eye protection/face protection.
May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Key Synthetic Applications and Experimental Protocols

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Synthesis of the Herbicide Saflufenacil

A primary application of this compound is as a key intermediate in the production of the herbicide Saflufenacil.[3] Patents describe the multi-step synthesis, which involves the conversion of this compound or its derivatives. The general synthetic pathway is illustrated below.

G cluster_1 Synthesis of Saflufenacil Intermediate start This compound derivative step1 Reaction with ethyl trifluoroacetoacetate start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Reaction with methylamine hydrochloride intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Acylation intermediate2->step3 product Saflufenacil Intermediate step3->product

Simplified workflow for the synthesis of a Saflufenacil intermediate.

Experimental Protocol Outline (Based on Patent Literature):

Disclaimer: The following is a generalized procedure derived from patent literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

A common route involves the use of a derivative, methyl 2-chloro-4-fluoro-5-aminobenzoate, which can be synthesized from this compound.

Step A: Preparation of Intermediate (1)

  • Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in a suitable solvent such as toluene.

  • Add a base, for example, sodium hydroxide or triethylamine.

  • Heat the reaction mixture (e.g., to 100-140 °C) for a period of 2-4 hours.

  • After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid.

  • Separate the organic layer, dry it, and concentrate to obtain the first intermediate.

Step B: Preparation of Intermediate (2)

  • Dissolve the intermediate from Step A and methylamine hydrochloride in a high-boiling solvent like o-xylene.

  • Heat the mixture to reflux (e.g., 140 °C) for several hours.

  • Cool the reaction mixture to induce crystallization and filter the product.

Step C: Acylation to Saflufenacil Precursor

  • The second intermediate is then reacted with an acylating agent, such as ethyl chloroformate in the presence of a base like sodium methoxide in a solvent like N,N-dimethylformamide (DMF), to yield the final Saflufenacil precursor.

Synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole

This compound is also a precursor for the synthesis of benzothiazole derivatives, which are of interest in medicinal chemistry. The general method for preparing 2-substituted benzothiazoles involves the condensation of a carboxylic acid with 2-aminothiophenol.

General Experimental Protocol:

  • Activation of the Carboxylic Acid: this compound can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated in situ.

  • Condensation: The activated carboxylic acid derivative is then reacted with 2-aminothiophenol in a suitable solvent. Catalysts such as L-proline or acidic catalysts under microwave irradiation have been reported to facilitate this type of condensation.

  • Cyclization: The initial amide intermediate undergoes intramolecular cyclization with the loss of water to form the benzothiazole ring. This is often promoted by heat or acidic conditions.

  • Purification: The final product, 2-(2-chloro-4-fluorophenyl)-benzothiazole, is purified using standard techniques such as recrystallization or column chromatography.

Researchers should note that while this provides a general framework, the specific reaction conditions (solvent, temperature, catalyst, and reaction time) would need to be optimized for this particular substrate combination to achieve a high yield and purity.

This guide provides a foundational understanding of this compound for professionals in research and development. For specific applications, it is imperative to consult the detailed safety and technical documentation provided by the chosen supplier and to perform a thorough literature search for the most up-to-date synthetic methodologies.

References

An In-depth Technical Guide to the Diazotization Method for the Synthesis of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1] Its fluorinated and chlorinated aromatic structure imparts unique properties such as enhanced stability, biological activity, lipophilicity, and hydrophobicity to the molecules it helps create.[1] In the pharmaceutical industry, it is a key building block for important drugs like loratadine and desloratadine.[1] The synthesis of this compound can be achieved through various methods, with the diazotization of aromatic amines being a prominent strategy.[1] This guide provides a detailed technical overview of the diazotization-based synthetic routes to this compound, focusing on the core chemical principles, experimental protocols, and comparative data.

Core Chemistry: The Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[2][3] The resulting aryl diazonium salts are highly versatile intermediates that can undergo a variety of transformations to introduce a wide range of functional groups onto the aromatic ring.[2][4]

The general mechanism of diazotization involves the following key steps:

  • Formation of the nitrosonium ion from nitrous acid in the presence of excess acid.[3][5]

  • Electrophilic attack of the nitrosonium ion on the primary aromatic amine.[3]

  • A series of proton transfers and elimination of a water molecule to form the aryl diazonium ion.[3][5]

Once the diazonium salt is formed, it can be subjected to various reactions to yield the desired product. For the synthesis of this compound, the Sandmeyer and Balz-Schiemann reactions are particularly relevant.

  • The Sandmeyer Reaction: This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.[6][7][8] It proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][7]

  • The Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom onto the aromatic ring by the thermal decomposition of an isolated aryl diazonium tetrafluoroborate salt.[1]

Synthetic Pathways Utilizing Diazotization

Several synthetic routes to this compound that employ a diazotization step have been reported. These methods differ primarily in the choice of the starting material.

Method 1: Synthesis from 2-Chloro-4-aminobenzonitrile

This method involves the diazotization of 2-chloro-4-aminobenzonitrile to form 2-chloro-4-fluorobenzonitrile, which is then hydrolyzed to yield the final product.[9]

Experimental Protocol:

Step 1: Diazotization of 2-chloro-4-aminobenzonitrile [9]

  • To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid and 20.0g of 2-chloro-4-aminobenzonitrile.

  • Heat the reaction mixture to 70°C and stir for 30 minutes.

  • Cool the solution to 0°C.

  • Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Add 28.78g of sodium tetrafluoroborate and stir at the same temperature for another 30 minutes.

Step 2: Hydrolysis of 2-chloro-4-fluorobenzonitrile [9]

  • In a 100mL four-necked flask, add 35g of a 90% sulfuric acid solution and 5g of 2-chloro-4-fluorobenzonitrile.

  • Heat the mixture to 100°C and stir for 4 hours.

  • Cool the reaction to room temperature and dilute with 40mL of water.

  • Extract the aqueous phase three times with 40mL of dichloromethane.

  • Combine the organic phases and dry under negative pressure to obtain the product.

Quantitative Data Summary for Method 1

ParameterValueReference
Starting Material2-chloro-4-aminobenzonitrile[9]
Molar Ratio (Amine:HCl:NaNO₂:NaBF₄)1 : 3 : 1.02 : 2[9]
Diazotization Temperature0°C[9]
Hydrolysis Acid90% Sulfuric Acid[9]
Hydrolysis Temperature100°C[9]
Mass Yield93.05%[9]

Logical Workflow for Method 1

A 2-Chloro-4-aminobenzonitrile B Diazotization (HCl, NaNO₂, NaBF₄, 0°C) A->B C 2-Chloro-4-fluorobenzonitrile B->C D Hydrolysis (H₂SO₄, 100°C) C->D E This compound D->E cluster_0 Starting Material cluster_1 Diazotization cluster_2 Intermediate cluster_3 Route A: Grignard Reaction cluster_4 Route B: Cyanation-Hydrolysis A 2-Chloro-4-amino bromobenzene B Diazotization (HCl, NaNO₂, NaBF₄) A->B C 2-Chloro-4-fluoro bromobenzene B->C D Grignard Formation (Mg) C->D F Cyanation (CuCN) C->F E Carboxylation (CO₂) D->E I This compound E->I H 2-Chloro-4-fluorobenzonitrile F->H G Hydrolysis G->I H->G A 2-Chloro-4-fluoroaniline B Meerwein Arylation (t-BuONO, 1,1-dichloroethylene, CuCl₂) A->B C 2-Chloro-4-fluorotrichlorotoluene B->C D Hydrolysis (Acid, 60-100°C) C->D E This compound D->E

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the compound's physical and chemical properties, thermal and chemical stability, and key reactivity profiles. Detailed experimental protocols for assessing these characteristics are also provided to support research and development activities.

Physicochemical Properties

This compound is a white to almost-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₄ClFO₂[2][3]
Molecular Weight 174.56 g/mol [1][4]
Melting Point 181-183 °C[2][4]
Boiling Point (Predicted) 271.9 ± 20.0 °C[2]
Solubility Soluble in 95% ethanol (50 mg/mL)[1][4]
pKa (Predicted) ~2.90 ± 0.25[2]
Appearance White to almost-white powder or flakes[2]

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthetic processes.

Thermal Stability

General Thermal Behavior:

  • Melting: The compound melts in the range of 181-183 °C.[2][4]

  • Decomposition: Onset of decomposition is expected at higher temperatures, likely above 200°C. The exact temperature can be determined using TGA.

Chemical Stability and Incompatibilities

This compound is stable under recommended storage conditions (sealed in a dry, room temperature environment).[2] However, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8]

Incompatible Materials:

  • Strong Oxidizing Agents: May lead to vigorous reactions and decomposition.

  • Strong Bases: Will deprotonate the carboxylic acid, forming a salt.

  • Strong Reducing Agents: May potentially reduce the carboxylic acid or react with the aryl halides under specific conditions.

Photostability

Aryl halides can undergo photodegradation. Studies on related chloro/fluoro-benzoic acid derivatives have shown that UV irradiation in the presence of a photocatalyst like TiO₂ can lead to dehalogenation and mineralization.[9] The C-Cl bond is generally more susceptible to cleavage than the C-F bond.[9]

Reactivity Profile

The reactivity of this compound is governed by the carboxylic acid group and the halogen substituents on the aromatic ring.

Acidity and Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site of acidic reactivity. The predicted pKa of approximately 2.90 suggests it is a moderately strong organic acid.[2] This acidity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Typical Reactions:

  • Salt Formation: Reacts with bases to form the corresponding carboxylate salt.

  • Esterification: Can be converted to esters by reaction with alcohols under acidic conditions.

  • Amide Formation: Can be converted to amides via an activated carboxylic acid derivative (e.g., acid chloride).

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[10][11]

Reactions of the Aromatic Ring and Halogen Substituents

The chloro and fluoro substituents influence the reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions.[12][13] However, the presence of electron-withdrawing groups can activate the ring for SNAr reactions, though typically harsh conditions (high temperature and pressure) are required.[5][14]

  • Electrophilic Aromatic Substitution: The carboxylic acid group is deactivating and meta-directing, while the halogen atoms are deactivating but ortho, para-directing. The overall outcome of electrophilic substitution will depend on the specific reaction conditions and the interplay of these electronic effects.

  • Reactions with Oxidizing Agents: While the aromatic ring is relatively stable, strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions can lead to degradation of the ring.[15][16]

  • Biodegradation: Studies on fluorobenzoic acids have shown that they can be degraded by certain microorganisms, often involving dioxygenase enzymes that can lead to defluorination.[17][18]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the stability and reactivity of this compound.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the melting point, decomposition temperature, and thermal decomposition profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA-DSC crucible (e.g., alumina).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC Curve: Determine the melting point from the onset of the endothermic peak.

    • TGA Curve: Determine the onset of decomposition from the temperature at which significant mass loss begins. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place in TGA-DSC crucible weigh->place load Load sample and reference crucibles place->load purge Purge with N2 (20-50 mL/min) load->purge equilibrate Equilibrate at 30 °C for 5 min purge->equilibrate ramp Ramp to 400 °C at 10 °C/min equilibrate->ramp dsc Analyze DSC curve for Melting Point ramp->dsc tga Analyze TGA/DTG curves for Decomposition Temperature ramp->tga

Figure 1: Workflow for TGA/DSC Analysis.
Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to a known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the dissolved acid sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by plotting the first or second derivative).

    • The pH at the half-equivalence point is equal to the pKa of the acid.

pKa_Titration_Workflow cluster_prep Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare standardized 0.1 M NaOH add_naoh Add NaOH in increments prep_naoh->add_naoh prep_acid Prepare 0.01 M solution of This compound setup_titration Assemble titration apparatus prep_acid->setup_titration calibrate Calibrate pH meter calibrate->setup_titration setup_titration->add_naoh record_ph Record pH after each addition add_naoh->record_ph plot_curve Plot pH vs. Volume of NaOH find_ep Determine Equivalence Point plot_curve->find_ep calc_pka pKa = pH at 1/2 Equivalence Point find_ep->calc_pka

Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Reactivity Assessment with an Oxidizing Agent (Potassium Permanganate)

Objective: To qualitatively assess the reactivity of this compound with a strong oxidizing agent.

Methodology:

  • Reaction Setup:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetone) in a round-bottom flask equipped with a magnetic stirrer.

    • Prepare an aqueous solution of potassium permanganate (KMnO₄).

  • Reaction:

    • Slowly add the KMnO₄ solution to the stirred solution of the acid at room temperature.

    • Observe any changes, such as a color change from purple (MnO₄⁻) to brown (MnO₂ precipitate) or colorless, and any gas evolution.

  • Analysis:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of any products.

    • The disappearance of the purple color of permanganate indicates that an oxidation reaction has occurred.

Oxidation_Reactivity_Workflow start Start dissolve_acid Dissolve this compound in solvent start->dissolve_acid add_kmno4 Slowly add aqueous KMnO4 solution dissolve_acid->add_kmno4 observe Observe for color change, precipitate, or gas evolution add_kmno4->observe monitor Monitor reaction by TLC/HPLC observe->monitor analysis Analyze results for reactivity monitor->analysis

Figure 3: Workflow for Reactivity Assessment with KMnO₄.

Conclusion

This compound is a moderately stable compound with well-defined reactivity centered around its carboxylic acid functionality and the halogenated aromatic ring. Its thermal stability is sufficient for typical synthetic applications, though care should be taken to avoid high temperatures that could lead to decarboxylation. As a moderately strong organic acid, it readily undergoes reactions typical of carboxylic acids. The halogen substituents render the aromatic ring less reactive towards electrophilic attack and require harsh conditions for nucleophilic substitution. This guide provides a foundational understanding and practical experimental approaches for researchers working with this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-4-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific physicochemical properties to the resulting compounds, influencing their biological activity, metabolic stability, and lipophilicity.[1] This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] These application notes provide an overview of its key applications and detailed protocols for its use in organic synthesis.

Key Applications

This compound is a key precursor in the synthesis of several commercially important compounds:

  • Agrochemicals: It is a fundamental starting material for the synthesis of the herbicide saflufenacil. The synthesis involves the nitration of this compound, followed by reduction of the nitro group to an amine, which is then further elaborated.

  • Pharmaceuticals: While direct synthetic routes are varied, derivatives of this compound are structurally related to intermediates used in the synthesis of antihistamines like loratadine and desloratadine.[1]

  • Fine Chemicals: It is utilized in the preparation of dyes and can be a precursor for liquid crystal materials.[1] A notable application is in the synthesis of benzothiazole derivatives, which are known for their diverse pharmacological activities.[2]

Experimental Protocols

The carboxylic acid moiety of this compound allows for a variety of classical transformations, most notably the formation of amides and esters.

Protocol 1: General Amide Coupling using a Carbodiimide Reagent

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details a general procedure for the coupling of this compound with a primary or secondary amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Scheme:

2-Chloro-4-fluorobenzoic_Acid This compound Benzamide_Derivative N-(substituted)-2-chloro-4-fluorobenzamide 2-Chloro-4-fluorobenzoic_Acid->Benzamide_Derivative + Amine R1R2NH Amine->Benzamide_Derivative + DCC DCC, DMAP DCC->Benzamide_Derivative Solvent Anhydrous DCM Solvent->Benzamide_Derivative DCU DCU (precipitate) Benzamide_Derivative->DCU +

Caption: General scheme for amide coupling of this compound.

Materials:

  • This compound (1.0 equivalent)

  • Desired amine (primary or secondary) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution dropwise to the cooled mixture of the acid and amine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-chloro-4-fluorobenzamide.

Quantitative Data for Amide Coupling Reactions:

AmineCoupling ReagentSolventYield (%)Reference
MorpholineDCCDCMHigh (not specified)[3]
Substituted Anilines(o-CF₃PhO)₃PNot specifiedGood[4]
Protocol 2: Synthesis of 2-(2-Chloro-4-fluorophenyl)benzothiazole

This protocol outlines the synthesis of a benzothiazole derivative through the condensation of this compound with 2-aminothiophenol. This reaction typically requires a catalyst and heat.

Reaction Scheme:

2-Chloro-4-fluorobenzoic_Acid This compound Benzothiazole 2-(2-Chloro-4-fluorophenyl)benzothiazole 2-Chloro-4-fluorobenzoic_Acid->Benzothiazole + 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Benzothiazole + Catalyst Catalyst (e.g., P4S10) Catalyst->Benzothiazole Heat Heat (Microwave) Heat->Benzothiazole Water H2O Benzothiazole->Water -

Caption: Synthesis of a benzothiazole derivative.

Materials:

  • This compound (1.0 equivalent)

  • 2-Aminothiophenol (1.0 equivalent)

  • Phosphorus pentasulfide (P₄S₁₀) or another suitable catalyst

  • High-boiling solvent (e.g., o-xylene) or solvent-free under microwave conditions

Procedure (General, based on similar reactions): [5]

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), 2-aminothiophenol (1.0 eq), and a catalytic amount of P₄S₁₀.

  • If not using microwave irradiation, combine the reactants in a round-bottom flask with a high-boiling solvent and a reflux condenser.

  • Heat the mixture under microwave irradiation for 3-4 minutes, or reflux the conventional reaction for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated solution of sodium bicarbonate to remove any unreacted acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-chloro-4-fluorophenyl)benzothiazole.

Application in Agrochemical Synthesis: Saflufenacil Intermediate

This compound is a key starting material for the herbicide saflufenacil. The synthesis involves a multi-step process. The following diagram illustrates the logical workflow for the initial steps.

A This compound B Nitration (HNO3, H2SO4) A->B C 2-Chloro-4-fluoro-5-nitrobenzoic Acid B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 2-Chloro-4-fluoro-5-aminobenzoic Acid (Key Saflufenacil Intermediate) D->E

Caption: Synthetic pathway to a key saflufenacil intermediate.

Summary of Synthetic Steps:

  • Nitration: this compound is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • Reduction: The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or using a metal in acidic conditions (e.g., Fe/HCl). The resulting 2-chloro-4-fluoro-5-aminobenzoic acid is a crucial intermediate that undergoes further reactions to form the final saflufenacil molecule.

Quantitative Data for Saflufenacil Intermediate Synthesis:

Starting MaterialReactionReagentsProductYield (%)Reference
2-Chloro-4-fluoro-5-aminobenzoateCyclocondensationEthyl trifluoroacetoacetate, Sodium hydroxideIntermediate (1)90
Intermediate (1)Amination/CyclizationMethylamine hydrochlorideIntermediate (2)Not specified
Intermediate (2)AcylationEthyl chloroformateMethyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dione-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)benzoate88

References

2-Chloro-4-fluorobenzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a carboxylic acid group, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. The presence of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, enhancing metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent therapeutic agents.

Applications in Drug Discovery and Development

This compound and its derivatives are integral to the synthesis of several classes of therapeutic agents and agrochemicals, including:

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: This scaffold is a key component in the synthesis of potent ALK inhibitors, such as crizotinib, used in the treatment of non-small cell lung cancer.

  • Histamine H1 Receptor Antagonists: Derivatives of this benzoic acid are utilized in the multi-step synthesis of non-sedating antihistamines like loratadine.

  • Herbicides: It serves as a crucial precursor for the synthesis of protoporphyrinogen oxidase (PPO) inhibitors, such as the herbicide saflufenacil.

  • Selective Androgen Receptor Modulators (SARMs): The structural motif of this compound can be found in the core of some SARM candidates, which are being investigated for various conditions, including muscle wasting and osteoporosis.

Experimental Protocols

The following section details synthetic protocols for key intermediates and final drug substances utilizing derivatives of this compound.

Synthesis of Crizotinib Intermediate: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Crizotinib is a potent ALK and ROS1 (c-ros oncogene 1) inhibitor. A key chiral intermediate in its synthesis is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is derived from 2,6-dichloro-3-fluoroacetophenone.

Step 1: Synthesis of 2,6-Dichloro-3-fluoroacetophenone

This step involves the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

  • Materials: 1,3-dichloro-2-fluorobenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous AlCl₃ in dry DCM, add acetyl chloride dropwise under an inert atmosphere.

    • Stir the mixture for 15 minutes.

    • Add 1,3-dichloro-2-fluorobenzene dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-dichloro-3-fluoroacetophenone.[1]

Step 2: Asymmetric Reduction to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • Materials: 2,6-dichloro-3-fluoroacetophenone, chiral reducing agent (e.g., (R)-CBS-oxazaborolidine), borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve (R)-CBS-oxazaborolidine in dry THF under an inert atmosphere and cool to -20 °C.

    • Slowly add BMS to the solution and stir for 10 minutes.

    • Add a solution of 2,6-dichloro-3-fluoroacetophenone in dry THF dropwise to the reaction mixture.

    • Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2]

Synthesis of Saflufenacil Precursor: 2-Chloro-4-fluoro-5-aminobenzoic acid

Saflufenacil is a potent inhibitor of protoporphyrinogen IX oxidase used as a herbicide. A key starting material for its synthesis is 2-chloro-4-fluoro-5-aminobenzoic acid.

Step 1: Nitration of this compound

  • Materials: this compound, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a flask containing concentrated sulfuric acid, cool to 0 °C in an ice bath.

    • Slowly add this compound in portions, maintaining the temperature below 10 °C.

    • Once the addition is complete, add fuming nitric acid dropwise, keeping the temperature between 0-5 °C.[3]

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.[3]

Step 2: Reduction of the Nitro Group

  • Materials: 2-Chloro-4-fluoro-5-nitrobenzoic acid, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Add the 2-chloro-4-fluoro-5-nitrobenzoic acid portion-wise to the refluxing mixture.

    • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a bed of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Adjust the pH of the remaining aqueous solution to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2-chloro-4-fluoro-5-aminobenzoic acid.[4]

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using this compound as a building block.

CompoundTargetAssay TypeIC₅₀ (nM)Reference(s)
CrizotinibALKKinase Assay24[1]
Crizotinibc-METKinase Assay20[1]
Fluoroethyl crizotinib analogueALK (H2228 cells)Cytotoxicity Assay7500[5]
AlectinibALK (H2228 cells)Cytotoxicity Assay6.5[5]
Fluoroethyl alectinib analogueALK (H2228 cells)Cytotoxicity Assay10[5]
CeritinibALK (H2228 cells)Cytotoxicity Assay2900[5]
Fluoroethyl ceritinib analogueALK (H2228 cells)Cytotoxicity Assay24200[5]
CompoundTargetAssay TypeKᵢ (nM)Reference(s)
SaflufenacilProtoporphyrinogen Oxidase IXEnzyme Assay0.4[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by drugs derived from this compound is crucial for rational drug design and development.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Crizotinib is a potent inhibitor of the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active ALK protein.[3][7] This aberrant kinase activity drives downstream signaling cascades, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, promoting cell proliferation and survival.[8][9] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling.[7]

ALK_Signaling_Pathway Ligand Growth Factor (in normal cells) ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activates PI3K PI3K ALK_Receptor->PI3K JAK JAK ALK_Receptor->JAK RAS RAS ALK_Receptor->RAS EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) EML4_ALK->PI3K EML4_ALK->JAK EML4_ALK->RAS Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Crizotinib inhibits the constitutively active EML4-ALK fusion protein.

Histamine H1 Receptor Signaling Pathway

Loratadine is a second-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to the characteristic symptoms of an allergic response. Loratadine stabilizes the inactive conformation of the H1 receptor, reducing its constitutive activity and blocking the effects of histamine.[10]

Histamine_H1_Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq11 Gq/11 H1_Receptor->Gq11 Activates Loratadine Loratadine Loratadine->H1_Receptor Inverse Agonist (Inhibits) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Loratadine blocks histamine H1 receptor signaling.

Protoporphyrinogen Oxidase IX (PPO) Inhibition

Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen oxidase IX (PPO), which is crucial for chlorophyll and heme biosynthesis in plants. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by saflufenacil leads to the accumulation of protoporphyrinogen IX, which then diffuses from the plastid to the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, leading to cell death.[6][11]

PPO_Inhibition_Pathway Protoporphyrinogen_IX_plastid Protoporphyrinogen IX (in Plastid) PPO Protoporphyrinogen Oxidase IX (PPO) Protoporphyrinogen_IX_plastid->PPO Substrate Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (in Cytoplasm) Protoporphyrinogen_IX_plastid->Protoporphyrinogen_IX_cyto Accumulates & Diffuses Protoporphyrin_IX_plastid Protoporphyrin IX (in Plastid) PPO->Protoporphyrin_IX_plastid Catalyzes Saflufenacil Saflufenacil Saflufenacil->PPO Inhibits Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_plastid->Chlorophyll_Heme Protoporphyrin_IX_cyto Protoporphyrin IX (in Cytoplasm) Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Photosensitizes Light_O2 Light + O₂ Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Saflufenacil inhibits PPO, leading to phytotoxicity.

Experimental Workflow Overview

The general workflow for utilizing this compound as a building block in medicinal chemistry involves several key stages, from initial reaction to biological evaluation.

Experimental_Workflow Start 2-Chloro-4-fluorobenzoic Acid Derivative Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assay Biological Evaluation (In vitro & In vivo assays) Characterization->Bio_Assay Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Bio_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt End Candidate Drug Data_Analysis->End Lead_Opt->Reaction Iterative Process

Caption: General workflow for drug discovery using the building block.

References

Application Note: A Detailed Protocol for the Nitration of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key pharmaceutical intermediate, through the electrophilic aromatic substitution (nitration) of 2-chloro-4-fluorobenzoic acid.[1] The procedure utilizes a mixed acid system of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions to achieve a high yield and purity. This document outlines the necessary reagents, equipment, step-by-step methodology, safety precautions, and data presentation for successful synthesis and analysis.

Introduction

2-Chloro-4-fluoro-5-nitrobenzoic acid is an important organic intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the herbicide saflufenacil.[2] The primary synthetic route involves the nitration of this compound. This reaction is a classic example of electrophilic aromatic substitution, where the nitro group (-NO2) is introduced onto the aromatic ring. The regioselectivity of the reaction is directed by the existing chloro, fluoro, and carboxylic acid substituents. Careful control of reaction conditions, particularly temperature, is critical to maximize the yield of the desired 5-nitro isomer and minimize the formation of other isomers.[3][4] This protocol details a reliable method for this synthesis, adapted from established procedures.[1]

Reaction Scheme

The nitration of this compound proceeds as follows:

Reaction scheme for the nitration of this compound

Experimental Protocol

This section provides a detailed methodology for the nitration reaction.

3.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound403-17-8C₇H₄ClFO₂174.56
Concentrated Sulfuric Acid (98%)7664-93-9H₂SO₄98.08
Fuming Nitric Acid (>90%)7697-37-2HNO₃63.01
Deionized Water7732-18-5H₂O18.02
Crushed IceN/AH₂O (solid)18.02

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-20 to 100 °C range)

  • Ice-salt bath

  • Beaker (500 mL)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven

3.3 Procedure

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution of Starting Material: Charge the flask with 50 g of concentrated sulfuric acid. Begin stirring and allow the acid to cool to below 10 °C.

  • Slowly add 10 g (0.057 mol) of this compound to the cooled sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir the mixture at room temperature (approx. 25 °C) for 1 hour until all the solid has dissolved.[1]

  • Nitration: Cool the reaction mixture to 0 °C using the ice-salt bath.[1]

  • Slowly add 5 g (0.079 mol) of fuming nitric acid dropwise via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between -5 and 8 °C throughout the addition. [1]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for 5 to 8 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material content is less than 0.5%.[1]

  • Quenching: Prepare a 500 mL beaker containing 80 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the crushed ice. A solid precipitate will form.

  • Product Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 15 g of ice-cold deionized water to remove residual acids.[1]

  • Drying: Dry the collected white solid product in a vacuum oven at 65 °C to a constant weight.[1]

Data Presentation

The following table summarizes the quantitative data from a representative experiment based on the described protocol.[1]

ParameterValue
Reactant
This compound (Mass)10.0 g
This compound (Moles)0.057 mol
Reagents
Concentrated H₂SO₄ (Mass)50.0 g
Fuming HNO₃ (Mass)5.0 g
Reaction Conditions
Reaction Temperature-5 to 8 °C
Reaction Time5 - 8 hours
Product
Product Name2-Chloro-4-fluoro-5-nitrobenzoic acid
Final Product Mass12.0 g
Molar Yield97.1%
Purity (by HPLC)97.2%
Major Isomer Impurity (by HPLC)1.1%

Experimental Workflow

The logical flow of the experimental protocol is visualized in the diagram below.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge H₂SO₄ to Flask B Add this compound A->B C Cool Mixture to 0°C B->C D Dropwise Addition of Fuming HNO₃ (-5 to 8°C) C->D E Stir for 5-8 hours D->E F Pour Mixture onto Crushed Ice (Quench) E->F G Filter Solid Product F->G H Wash with Ice Water G->H I Dry Product (65°C) H->I J Final Product: 2-Chloro-4-fluoro-5-nitrobenzoic acid I->J

Caption: Workflow for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Safety and Handling

Critical Safety Notice: This experiment involves highly corrosive and hazardous materials. A thorough risk assessment must be conducted before starting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood. Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and release toxic vapors.[4][5]

  • Handling Acids: Acids must be handled with extreme care. When preparing mixtures, always add acid slowly to other components. Never add water to concentrated acid.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrolled and to minimize the formation of dinitro byproducts.[4]

  • Quenching: The quenching step should be performed slowly and carefully to control the release of heat and fumes.

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and clean up according to laboratory safety protocols.

Product Characterization

The identity and purity of the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid, can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (151-154 °C).[6]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and FTIR spectroscopy can be used to confirm the chemical structure.

  • Chromatography: HPLC is recommended for determining the purity and quantifying any isomeric impurities.[1]

References

Application of 2-Chloro-4-fluorobenzoic Acid in the Synthesis of the Herbicide Saflufenacil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a key starting material in the synthesis of various agrochemicals, most notably the herbicide Saflufenacil. Saflufenacil is a potent inhibitor of protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll biosynthesis in plants.[1][2] Its application leads to the rapid necrosis and death of targeted broadleaf weeds, making it a valuable tool in modern agriculture. This document provides detailed application notes and experimental protocols for the synthesis of Saflufenacil, utilizing this compound as a primary precursor.

Synthetic Pathway Overview

The synthesis of Saflufenacil from this compound involves a multi-step process, which can be broadly categorized as follows:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound.

  • Reduction: Conversion of the nitro group to an amino group.

  • Uracil Ring Formation: Condensation of the resulting aniline derivative with a suitable precursor to form the core pyrimidinedione (uracil) structure.

  • Sulfonylation: Addition of the final N-isopropyl-N-methylsulfamoyl group to complete the Saflufenacil molecule.

A generalized workflow for this synthesis is depicted below.

G A This compound B Nitration (HNO3, H2SO4) A->B C 2-Chloro-4-fluoro-5-nitrobenzoic acid B->C D Reduction C->D E 2-Chloro-4-fluoro-5-aminobenzoic acid D->E F Condensation with Pyrimidinedione Precursor E->F G Uracil Intermediate F->G H Sulfonylation G->H I Saflufenacil H->I

Figure 1: General synthetic workflow for Saflufenacil from this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Saflufenacil and its intermediates.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
NitrationThis compound2-Chloro-4-fluoro-5-nitrobenzoic acidMixed acid (H₂SO₄/HNO₃)~96[3]
Esterification & CondensationMethyl 2-chloro-4-fluoro-5-aminobenzoateIntermediate (1)Ethyl trifluoroacetoacetate, Toluene, NaOH, 100°C, 2h90[4]
CyclizationIntermediate (1)Intermediate (2)Methylamine hydrochloride, o-xylene, 140°C, 4h89[4]
AcylationIntermediate (2)Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dione)Ethyl chloroformate, Sodium methoxide, DMF, 100°C, 8h85[5]
Overall SynthesisMultiple precursorsSaflufenacil8-step synthesis48.6[2]

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Ice Water

Procedure:

  • In a reaction flask, add 50 grams of concentrated sulfuric acid.

  • To the sulfuric acid, add 0.8 grams of a suitable catalyst (e.g., as described in some patented procedures).

  • In batches, add 10 grams of this compound while stirring at 25°C for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 5 grams of fuming nitric acid dropwise, maintaining the reaction temperature between -5 to 8°C.

  • After the addition is complete, continue stirring at 10-20°C for 1 hour. Monitor the reaction progress to ensure the starting material is consumed (e.g., by TLC or LC-MS).

  • Slowly pour the reaction mixture into 80 grams of crushed ice.

  • Filter the resulting precipitate and wash the filter cake with 30 grams of ice water.

  • Dry the solid product under vacuum at 65°C to obtain off-white 2-Chloro-4-fluoro-5-nitrobenzoic acid.[3]

Protocol 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This protocol outlines the synthesis of 2-Chloro-4-fluoro-5-aminobenzoic acid.

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of 2-Chloro-4-fluoro-5-nitrobenzoic acid in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux. The reduction of the nitro group is typically exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, filter the hot solution to remove the iron sludge.

  • Wash the iron sludge with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Chloro-4-fluoro-5-aminobenzoic acid.

Protocol 3: Synthesis of a Saflufenacil Intermediate

This protocol describes the formation of a key uracil intermediate from the corresponding aminobenzoate.

Materials:

  • Methyl 2-chloro-4-fluoro-5-aminobenzoate

  • Ethyl trifluoroacetoacetate

  • Toluene

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Methylamine hydrochloride

  • o-Xylene

Step a: Preparation of Intermediate (1)

  • Dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.

  • Add 9.8g of sodium hydroxide and heat the mixture to 100°C for 2 hours.

  • Cool the reaction to room temperature and wash with 1 M dilute hydrochloric acid.

  • Separate the organic layer, dry it, and concentrate to obtain intermediate (1).[4]

Step b: Preparation of Intermediate (2)

  • Dissolve 150.1g of intermediate (1) and 45g of methylamine hydrochloride in 500ml of o-xylene.

  • Heat the mixture to 140°C and react for 4 hours.

  • Cool the reaction to 0°C and filter the resulting precipitate to obtain intermediate (2).[4]

Mode of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

Saflufenacil exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[1][2] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of chlorophyll and heme in plants.

The inhibition of PPO by Saflufenacil leads to the accumulation of its substrate, protoporphyrinogen IX (Protogen IX), in the plastids. This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX (Proto IX).[2] Proto IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid peroxidation of cellular lipids, leading to the disruption of cell membranes and ultimately cell death.[2] This mechanism results in the rapid onset of symptoms such as chlorosis, necrosis, and wilting in susceptible plants.[2]

G cluster_0 Chloroplast cluster_1 Cytoplasm A Protoporphyrinogen IX B PPO Enzyme A->B E Accumulated Protoporphyrinogen IX A->E Leakage C Protoporphyrin IX B->C D Chlorophyll Biosynthesis C->D Saflufenacil Saflufenacil Saflufenacil->B Inhibition F Oxidation E->F G Protoporphyrin IX (Photosensitizer) F->G H Light + O2 G->H I Reactive Oxygen Species (ROS) H->I J Lipid Peroxidation & Cell Membrane Damage I->J K Cell Death J->K

Figure 2: Signaling pathway illustrating the mode of action of Saflufenacil.

References

Synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is the condensation reaction between 2-aminothiophenol and 2-chloro-4-fluorobenzaldehyde. This application note includes detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The methodologies presented are compiled from established green chemistry principles, aiming for efficiency and ease of execution.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-arylbenzothiazole scaffold, in particular, is a common motif in pharmacologically active molecules. The synthesis of these compounds is of considerable interest in the field of drug discovery and development. The most prevalent and straightforward method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.[1][2][3][4] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring.[4][5] Various catalytic systems and reaction conditions have been developed to promote this transformation, including the use of catalysts like iodine, H2O2/HCl, and L-proline, as well as solvent-free and microwave-assisted methods to enhance reaction rates and yields.[1][6][7]

Chemical Reaction

The synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole is achieved through the condensation reaction of 2-aminothiophenol and 2-chloro-4-fluorobenzaldehyde.

Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole based on similar reported procedures for analogous compounds. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactants
2-aminothiophenol1.0 mmolStarting material
2-chloro-4-fluorobenzaldehyde1.0 mmolStarting material
Catalyst (Example)
L-proline10 mol%Example of a green catalyst[7]
Solvent EthanolA common and relatively green solvent
Reaction Temperature RefluxTypical condition for this condensation
Reaction Time 2-4 hoursVaries with catalyst and temperature
Product Yield 85-95%Expected range for optimized conditions
Melting Point Not availableTo be determined experimentally
Purity (by HPLC) >98%After purification by recrystallization
¹H NMR (CDCl₃, δ ppm) Aromatic protonsExpected in the range of 7.0-8.5 ppm
¹³C NMR (CDCl₃, δ ppm) Aromatic & Benzothiazole carbonsExpected in the range of 110-160 ppm
Mass Spectrometry (m/z) C₁₃H₇ClFN₂SCalculated: [M]+, Observed: To be determined

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole.

Materials and Equipment
  • Reactants: 2-aminothiophenol (98%+), 2-chloro-4-fluorobenzaldehyde (98%+)

  • Catalyst: L-proline (or another suitable catalyst such as iodine or an acid catalyst)

  • Solvent: Ethanol (anhydrous)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Purification: Buchner funnel, filter paper, recrystallization solvent (e.g., ethanol or ethanol/water mixture)

  • Analytical Instruments: Melting point apparatus, NMR spectrometer, Mass spectrometer, HPLC system

Synthesis Protocol
  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine 2-aminothiophenol (1.0 mmol, 1.0 eq) and 2-chloro-4-fluorobenzaldehyde (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the chosen catalyst (e.g., L-proline, 0.1 mmol, 0.1 eq).

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(2-chloro-4-fluorophenyl)-benzothiazole.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity. Purity can be further assessed by HPLC.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole.

Synthesis_Workflow Reactants Reactants (2-aminothiophenol, 2-chloro-4-fluorobenzaldehyde) Mixing Mixing in Solvent with Catalyst Reactants->Mixing Reaction Reflux (2-4 hours) Mixing->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Isolation Isolation (Filtration) Cooling->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Pure Product 2-(2-chloro-4-fluorophenyl)-benzothiazole Purification->Product Analysis Characterization (NMR, MS, MP, HPLC) Product->Analysis

Caption: Synthetic workflow for 2-(2-chloro-4-fluorophenyl)-benzothiazole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of 2-(2-chloro-4-fluorophenyl)-benzothiazole can be readily achieved through the condensation of 2-aminothiophenol and 2-chloro-4-fluorobenzaldehyde. The provided protocol, based on established and environmentally conscious methods, offers a reliable pathway to this potentially valuable compound. For researchers in drug development and materials science, this document serves as a practical guide for the preparation and characterization of this specific benzothiazole derivative.

References

Application Notes and Protocols: Grignard Reaction Involving 2-Chloro-4-fluorobromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective Grignard reaction of 2-chloro-4-fluorobromobenzene. The inherent reactivity differences among carbon-halogen bonds allow for the selective formation of a Grignard reagent at the carbon-bromine bond, preserving the chloro and fluoro substituents for subsequent functionalization. This makes (2-chloro-4-fluorophenyl)magnesium bromide a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

Grignard reagents are powerful organometallic compounds widely utilized for the formation of carbon-carbon bonds.[1] The preparation of a Grignard reagent from a di- or polyhalogenated aromatic compound presents a challenge of chemoselectivity. In the case of 2-chloro-4-fluorobromobenzene, the reactivity of the halogens towards magnesium follows the order Br > Cl > F.[2][3] This differential reactivity allows for the selective oxidative insertion of magnesium into the carbon-bromine bond, yielding (2-chloro-4-fluorophenyl)magnesium bromide. This intermediate can then be reacted with a variety of electrophiles to introduce the 2-chloro-4-fluorophenyl moiety into a target molecule.

Data Presentation

The (2-chloro-4-fluorophenyl)magnesium bromide Grignard reagent can be utilized in reactions with a range of electrophiles to synthesize a variety of functionalized compounds. Below is a table summarizing typical reactions and expected products. Please note that yields can vary based on specific reaction conditions and the nature of the electrophile.

Electrophile CategorySpecific ElectrophileExpected ProductTypical Yield Range (%)
AldehydeAcetaldehyde1-(2-chloro-4-fluorophenyl)ethanol50-70
KetoneAcetone2-(2-chloro-4-fluorophenyl)propan-2-ol60-80
EsterEthyl acetate1,1-bis(2-chloro-4-fluorophenyl)ethanol40-60
Carbon DioxideDry Ice (CO₂)2-chloro-4-fluorobenzoic acid70-90
AmideN,N-Dimethylformamide (DMF)2-chloro-4-fluorobenzaldehyde15-30[4]

Experimental Protocols

Preparation of (2-chloro-4-fluorophenyl)magnesium bromide

This protocol outlines the preparation of the Grignard reagent from 2-chloro-4-fluorobromobenzene. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

Materials:

  • 2-chloro-4-fluorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Place a small crystal of iodine into the flask. The iodine will help to activate the magnesium surface.

  • Assemble the glassware and flush the system with a slow stream of inert gas.

  • In the dropping funnel, prepare a solution of 2-chloro-4-fluorobromobenzene (1 equivalent) in anhydrous THF.

  • Add a small portion of the 2-chloro-4-fluorobromobenzene solution to the magnesium turnings.

  • The reaction is initiated by gently warming the flask or by the addition of the iodine crystal. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • Once the reaction has started, add the remaining 2-chloro-4-fluorobromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution of (2-chloro-4-fluorophenyl)magnesium bromide is now ready for use in subsequent reactions.

Reaction with an Electrophile (Example: Synthesis of this compound)

This protocol describes the reaction of the prepared Grignard reagent with carbon dioxide (as dry ice) to produce this compound.[6]

Materials:

  • Solution of (2-chloro-4-fluorophenyl)magnesium bromide in THF (from Protocol 3.1)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M aqueous solution)

  • Separatory funnel

  • Beaker

Procedure:

  • Crush a sufficient amount of dry ice and place it in a beaker.

  • Slowly pour the prepared Grignard reagent solution over the crushed dry ice with vigorous stirring. A large excess of carbon dioxide should be used.[6]

  • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • To the resulting mixture, slowly add 1 M hydrochloric acid to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Grignard reaction of 2-chloro-4-fluorobromobenzene.

Grignard_Reaction_Pathway cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_electrophile Electrophile Addition cluster_product Final Product A 2-Chloro-4-fluorobromobenzene C (2-Chloro-4-fluorophenyl)magnesium bromide A->C Anhydrous THF B Magnesium (Mg) B->C E Substituted Product (e.g., this compound) C->E D Electrophile (e.g., CO2) D->E Acidic Workup

Caption: Reaction pathway for the Grignard synthesis.

Experimental_Workflow A 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) B 2. Grignard Reagent Synthesis (2-chloro-4-fluorobromobenzene + Mg in THF) A->B C 3. Reaction with Electrophile (e.g., Addition to Dry Ice) B->C D 4. Quenching and Acidification (Addition of aq. HCl) C->D E 5. Extraction and Washing (Separation of organic and aqueous layers) D->E F 6. Drying and Solvent Removal (Anhydrous Na2SO4, Rotary Evaporation) E->F G 7. Product Purification (e.g., Recrystallization) F->G

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of the Herbicide Saflufenacil from 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent herbicide belonging to the pyrimidinedione chemical class. It functions as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis in susceptible plants and leading to rapid cell death.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of saflufenacil, utilizing 2-Chloro-4-fluorobenzoic acid as a key starting material. The synthesis involves a multi-step process, including nitration, reduction, and subsequent condensation and cyclization reactions to construct the final active molecule.

Synthetic Strategy Overview

The primary synthetic pathway commences with the nitration of this compound to introduce a nitro group at the 5-position. This intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then subjected to a reduction to yield 2-chloro-4-fluoro-5-aminobenzoic acid, a critical building block for the core structure of saflufenacil.[1][3] The subsequent steps involve the formation of the pyrimidinedione ring and the attachment of the sulfamoyl side chain.

Two main routes are described in the literature for the construction of the saflufenacil core from 2-chloro-4-fluoro-5-aminobenzoic acid or its derivatives:

  • Route A: Reaction of 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one.[1][3]

  • Route B: Reaction of a methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate, followed by cyclization and further modifications.[3][4][5]

This document will provide detailed protocols for key steps in these synthetic pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

This protocol describes the nitration of this compound.

Materials:

  • This compound

  • Sulfuric acid or Oleum

  • Nitric acid

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, cool sulfuric acid or oleum to 0-5 °C using an ice bath.

  • Slowly add this compound to the cooled acid with stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is fully dissolved, add nitric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

Protocol 2: Synthesis of Methyl 2-chloro-4-fluoro-5-aminobenzoate

This protocol details the reduction of the nitro group and esterification.

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Methanol

  • Thionyl chloride or Sulfuric acid (as catalyst for esterification)

  • Iron powder or other reducing agent (e.g., SnCl2)

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Esterification: Reflux a mixture of 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol with a catalytic amount of thionyl chloride or sulfuric acid until the reaction is complete (monitored by TLC). Remove the excess methanol under reduced pressure.

  • Reduction: Dissolve the resulting methyl 2-chloro-4-fluoro-5-nitrobenzoate in a suitable solvent. Add a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Neutralize the filtrate with a sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloro-4-fluoro-5-aminobenzoate.

Protocol 3: Synthesis of Saflufenacil Intermediate via Route B

This protocol follows the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate.[5]

Materials:

  • Methyl 2-chloro-4-fluoro-5-aminobenzoate (100 g)

  • Ethyl trifluoroacetoacetate (108 g)

  • Toluene (500 ml)

  • Sodium hydroxide (9.8 g)

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in toluene in a reaction flask.

  • Add sodium hydroxide to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the reaction to room temperature and wash with 1 M hydrochloric acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product.[5]

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperatureTimeYieldReference
Synthesis of Saflufenacil Core 2-chloro-4-fluoro-5-aminobenzoic acid2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-oneAcetic acidHeated->90%[3],[1]
Synthesis of Intermediate (Route B) Methyl 2-chloro-4-fluoro-5-aminobenzoateEthyl trifluoroacetoacetate, Sodium hydroxideToluene100 °C2 h90%[5]
Overall Synthesis ----8 steps48.6%[2]

Visualized Workflows and Pathways

G cluster_synthesis Synthetic Workflow for Saflufenacil A This compound B 2-Chloro-4-fluoro-5-nitrobenzoic acid A->B Nitration C 2-Chloro-4-fluoro-5-aminobenzoic acid B->C Reduction D Methyl 2-chloro-4-fluoro-5-aminobenzoate C->D Esterification E Route A Intermediate C->E Reaction with Oxazinone (Route A) F Route B Intermediate D->F Reaction with Ethyl Trifluoroacetoacetate (Route B) G Saflufenacil E->G Further Transformations F->G Cyclization & Further Transformations

Caption: Synthetic workflow for saflufenacil from this compound.

G cluster_protocol Experimental Protocol for Route B Intermediate P1 Dissolve Reactants in Toluene P2 Add Sodium Hydroxide P1->P2 P3 Heat to 100°C for 2h P2->P3 P4 Cool and Wash with HCl P3->P4 P5 Separate and Dry Organic Layer P4->P5 P6 Concentrate to Obtain Intermediate P5->P6

Caption: Experimental workflow for the synthesis of a key saflufenacil intermediate.

References

Application Notes and Protocols: Role of 2-Chloro-4-fluorobenzoic Acid in Developing Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a key chemical intermediate in the synthesis of novel anti-inflammatory agents.[1] Its unique structural features, including the presence of chloro and fluoro substituents on the aromatic ring, contribute to the enhanced biological activity and favorable pharmacokinetic properties of its derivatives.[1] Compounds derived from this compound have shown promise as potent inhibitors of key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

Mechanism of Action

Derivatives of this compound primarily exert their anti-inflammatory effects through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating pain and inflammation.[2]

Furthermore, evidence suggests that some derivatives may also modulate the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] Inhibition of NF-κB activation represents a key strategy for controlling inflammatory responses.

Data Presentation

Table 1: In Vitro COX-2 Inhibitory Activity of Fluorinated Benzoic Acid Derivatives
Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)-9.850.055179.4
Derivative AReplacement of sulfonamide with a different functional group>1000.049>2040
Derivative BAlteration of the aromatic ring system>1000.057>1754
Derivative CIntroduction of a halogenated aryl ring>1000.054>1851

Note: Data is representative of typical results for fluorinated compounds and is adapted from studies on celecoxib analogues.[5]

Table 2: In Vivo Anti-inflammatory Activity of a Representative this compound Derivative in Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
Derivative X250.51 ± 0.0540.0
Derivative X500.42 ± 0.0649.4

Note: This data is illustrative and based on typical results from carrageenan-induced paw edema assays for novel anti-inflammatory compounds.

Experimental Protocols

Synthesis of 2-Chloro-4-fluorobenzoyl Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-fluorobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Prepare solutions of test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model to evaluate the acute anti-inflammatory activity of the synthesized compounds.[6][7][8]

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally at desired doses. Administer the vehicle to the control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Inhibition Assay (Western Blot for p65 Translocation)

This protocol is used to assess the effect of compounds on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell lysis buffers for cytoplasmic and nuclear protein extraction

  • Primary antibodies against p65 and a nuclear marker (e.g., Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Wash the cells with cold PBS and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p65 and the nuclear marker overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • A decrease in the p65 band intensity in the nuclear fraction of treated cells compared to the LPS-stimulated control indicates inhibition of NF-κB translocation.

Visualizations

G cluster_synthesis Synthesis Workflow 2_Chloro_4_fluorobenzoic_acid This compound Acid_Chloride 2-Chloro-4-fluorobenzoyl chloride 2_Chloro_4_fluorobenzoic_acid->Acid_Chloride Thionyl Chloride Amide_Derivative Amide Derivative Acid_Chloride->Amide_Derivative Amine Amine Amine->Amide_Derivative Coupling

Caption: Synthetic route to amide derivatives.

G cluster_pathway COX-2 Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Derivative 2-Chloro-4-fluorobenzoic Acid Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Degradation & Release Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Derivative 2-Chloro-4-fluorobenzoic Acid Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB pathway.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening (COX/NF-κB Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Testing (Carrageenan-induced Edema) In_Vitro->In_Vivo Active Compounds Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Anti-inflammatory drug development workflow.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-4-fluorobenzoic Acid via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-fluorobenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis is achieved through a two-step process commencing with the Meerwein arylation of 2-chloro-4-fluoroaniline with 1,1-dichloroethylene, followed by the hydrolysis of the resulting 2-chloro-4-fluorotrichlorotoluene intermediate. This method offers a cost-effective and environmentally conscious alternative to traditional synthetic routes, avoiding the use of expensive noble metal catalysts and highly toxic reagents.[1]

Introduction

This compound is a crucial building block in organic synthesis. The Meerwein arylation reaction provides a robust methodology for the formation of a carbon-carbon bond between an aryl group and an alkene.[1] This reaction typically involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a metal salt.[1] The protocol detailed herein is adapted from a patented procedure, outlining a scalable and efficient synthesis suitable for industrial production.[1]

Reaction Scheme

The synthesis proceeds in two main steps:

  • Meerwein Arylation: 2-chloro-4-fluoroaniline is converted to its diazonium salt in situ using tert-butyl nitrite. This salt then reacts with 1,1-dichloroethylene in the presence of anhydrous cupric chloride as a catalyst to form 2-chloro-4-fluorotrichlorotoluene.

  • Hydrolysis: The trichloromethyl group of the intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.[1]

Experimental Protocols

Part 1: Synthesis of 2-chloro-4-fluorotrichlorotoluene (Meerwein Arylation)

Materials:

  • 2-chloro-4-fluoroaniline

  • 1,1-dichloroethylene

  • tert-butyl nitrite

  • Anhydrous cupric chloride

  • Suitable solvent (e.g., acetone or acetonitrile)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-salt or cryocooler)

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous cupric chloride and a suitable solvent.

  • Cool the mixture to a temperature between -5°C and 10°C using a cooling bath.[1]

  • In a separate vessel, prepare a solution of 2-chloro-4-fluoroaniline and 1,1-dichloroethylene in the chosen solvent.

  • Slowly add the 2-chloro-4-fluoroaniline and 1,1-dichloroethylene solution to the cooled catalyst suspension while maintaining the reaction temperature.

  • Once the addition is complete, add tert-butyl nitrite dropwise to the reaction mixture, ensuring the temperature remains stable.

  • After the addition of tert-butyl nitrite, allow the reaction to stir at the same temperature for a specified period to ensure completion.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-chloro-4-fluorotrichlorotoluene.

Part 2: Synthesis of this compound (Hydrolysis)

Materials:

  • 2-chloro-4-fluorotrichlorotoluene (from Part 1)

  • Inorganic or organic acid (e.g., sulfuric acid, hydrochloric acid)[1]

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and heating mantle, place the crude 2-chloro-4-fluorotrichlorotoluene from Part 1.

  • Add the chosen acid to the flask. The molar ratio of the intermediate to the acid can range from 1:2 to 1:10.[1]

  • Heat the reaction mixture to a temperature between 70°C and 80°C and maintain it under reflux for a sufficient time to ensure complete hydrolysis.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Data Presentation

Table 1: Molar Ratios of Reactants for Meerwein Arylation [1]

ReactantMolar Ratio RangeRecommended Molar Ratio
2-chloro-4-fluoroaniline11
1,1-dichloroethylene1.0 - 20.010.0 - 15.0
tert-butyl nitrite1.0 - 3.01.2 - 1.5
Anhydrous cupric chloride1.0 - 2.01.1 - 1.3

Table 2: Reaction Conditions [1]

ParameterStep 1: Meerwein ArylationStep 2: Hydrolysis
Temperature-5 to 10 °C70 to 80 °C
Molar Ratio (Intermediate:Acid)N/A1:2.0 to 1:10.0

Table 3: Expected Product Characteristics

PropertyValue
Molecular FormulaC₇H₄ClFO₂
Molecular Weight174.56 g/mol
AppearanceWhite to off-white solid
Melting Point181-183 °C[2][3][4]
¹H NMR (DMSO-d₆)δ 13.45 (s, br, 1H), 7.91 (dd, 1H), 7.56 (dd, 1H), 7.32 (ddd, 1H)
¹³C NMRExpected signals in the aromatic and carbonyl regions.
IR (KBr)Characteristic peaks for C=O (carboxylic acid), C-F, C-Cl, and aromatic C-H bonds.

Visualizations

Meerwein_Arylation_Mechanism cluster_diazotization Step 1: Diazotization cluster_arylation Step 2: Meerwein Arylation cluster_hydrolysis Step 3: Hydrolysis Aniline 2-Chloro-4-fluoroaniline Diazonium 2-Chloro-4-fluorophenyl diazonium salt Aniline->Diazonium Nitrite tert-Butyl Nitrite Nitrite->Diazonium ArylRadical Aryl Radical Diazonium->ArylRadical - N₂ Dichloroethylene 1,1-Dichloroethylene IntermediateRadical Intermediate Radical Dichloroethylene->IntermediateRadical CuCl2 CuCl₂ (catalyst) CuCl2->ArylRadical Intermediate 2-Chloro-4-fluorotrichlorotoluene CuCl2->Intermediate ArylRadical->IntermediateRadical + 1,1-Dichloroethylene IntermediateRadical->Intermediate + Cl⁻ (from CuCl₂) FinalProduct This compound Intermediate->FinalProduct Acid H₃O⁺ Acid->FinalProduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_part1 Part 1: Meerwein Arylation cluster_part2 Part 2: Hydrolysis P1_Start Start P1_Step1 Charge reactor with anhydrous CuCl₂ and solvent P1_Start->P1_Step1 P1_Step2 Cool to -5 to 10 °C P1_Step1->P1_Step2 P1_Step3 Slowly add 2-chloro-4-fluoroaniline and 1,1-dichloroethylene solution P1_Step2->P1_Step3 P1_Step4 Add tert-butyl nitrite dropwise P1_Step3->P1_Step4 P1_Step5 Stir at constant temperature P1_Step4->P1_Step5 P1_Step6 Workup: Quench, Extract, Dry, Evaporate P1_Step5->P1_Step6 P1_Product Crude 2-chloro-4-fluorotrichlorotoluene P1_Step6->P1_Product P2_Start Start with crude intermediate P1_Product->P2_Start Proceed to Hydrolysis P2_Step1 Add acid to the intermediate P2_Start->P2_Step1 P2_Step2 Heat to 70-80 °C under reflux P2_Step1->P2_Step2 P2_Step3 Monitor reaction completion P2_Step2->P2_Step3 P2_Step4 Cool and precipitate in ice-water P2_Step3->P2_Step4 P2_Step5 Filter and wash the solid P2_Step4->P2_Step5 P2_Step6 Recrystallize for purification P2_Step5->P2_Step6 P2_Product Pure this compound P2_Step6->P2_Product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzoic acid is a versatile and valuable building block in the synthesis of novel heterocyclic compounds, many of which exhibit significant biological activities. Its substituted phenyl ring, featuring both chloro and fluoro groups, can impart unique physicochemical properties to the target molecules, including enhanced metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, benzothiazoles, and triazoles using this compound as a key starting material. These heterocyclic cores are prominent scaffolds in medicinal chemistry, with derivatives showing promise as anticancer and antimicrobial agents.

General Synthetic Strategies

The synthesis of heterocyclic compounds from this compound typically involves a two-step process. The carboxylic acid moiety is first activated, commonly by converting it into an acyl chloride or an ester, to facilitate subsequent reactions. This activated intermediate is then reacted with a suitable binucleophilic reagent to construct the desired heterocyclic ring.

For instance, the synthesis of 2-(2-chloro-4-fluorophenyl)quinazolin-4(3H)-ones can be achieved by reacting the acyl chloride of this compound with 2-aminobenzamide. Similarly, 2-(2-chloro-4-fluorophenyl)benzothiazoles can be prepared by condensing the acid with 2-aminothiophenol. The synthesis of triazole derivatives often involves the initial conversion of the benzoic acid to its corresponding hydrazide, which then undergoes cyclization.

Experimental Protocols

Synthesis of 2-(2-Chloro-4-fluorophenyl)quinazolin-4(3H)-one

Application: Quinazolinone derivatives are known to possess a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The 2-(2-chloro-4-fluorophenyl) substituent is a key feature in several potent kinase inhibitors.

Protocol:

  • Step 1: Synthesis of 2-Chloro-4-fluorobenzoyl chloride

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-Chloro-4-fluorobenzoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 2-(2-Chloro-4-fluorophenyl)quinazolin-4(3H)-one

    • Dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine.

    • Add the freshly prepared 2-Chloro-4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to afford the pure 2-(2-Chloro-4-fluorophenyl)quinazolin-4(3H)-one.

Expected Yield: 75-85%

Synthesis of 2-(2-Chloro-4-fluorophenyl)benzothiazole

Application: Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. The incorporation of the 2-chloro-4-fluorophenyl moiety can enhance their therapeutic potential.

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq) and 2-aminothiophenol (1.0 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Heat the reaction mixture at 180-200 °C for 4-6 hours with constant stirring.

  • Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 2-(2-Chloro-4-fluorophenyl)benzothiazole.

Expected Yield: 60-70%

Synthesis of 3-(2-Chloro-4-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

Application: 1,2,4-Triazole derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer effects.

Protocol:

  • Step 1: Synthesis of 2-Chloro-4-fluorobenzohydrazide

    • Reflux a mixture of methyl 2-chloro-4-fluorobenzoate (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Pour the residue into cold water to precipitate the hydrazide.

    • Filter, wash with water, and dry to obtain 2-Chloro-4-fluorobenzohydrazide.

  • Step 2: Synthesis of 1-(2-Chloro-4-fluorobenzoyl)-4-phenylthiosemicarbazide

    • Dissolve 2-Chloro-4-fluorobenzohydrazide (1.0 eq) in ethanol.

    • Add phenyl isothiocyanate (1.0 eq) to the solution and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The solid product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry.

  • Step 3: Synthesis of 3-(2-Chloro-4-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

    • Suspend the 1-(2-Chloro-4-fluorobenzoyl)-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and filter to remove any impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol.

Expected Yield: 65-75%

Data Presentation

Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
Q1 MGC-803 (Gastric Cancer)0.85[1]
Q2 MCF-7 (Breast Cancer)1.89[1]
Q3 HeLa (Cervical Cancer)1.85 - 2.81[2]
Q4 MDA-MB-231 (Breast Cancer)1.85 - 2.81[2]
Gefitinib HeLa4.3[2]
Gefitinib MDA-MB-23128.3[2]

Note: The compounds Q1 and Q2 are quinazoline derivatives containing a 2-phenyl group with varying substitutions, synthesized from precursors related to 2-aminobenzamide. Compounds Q3 and Q4 are quinazoline derivatives with different substitutions. The data suggests the potential for potent anticancer activity in this class of compounds.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
B1 S. aureus6.25[3]
B2 E. coli6.25[3]
B3 P. aeruginosa3.1 - 6.2[3]
Ciprofloxacin S. aureus4 - 16[3]
Ciprofloxacin E. coli4 - 16[3]
Ampicillin S. aureus6.25[3]

Note: The compounds B1, B2, and B3 are benzothiazole derivatives with various substitutions, demonstrating significant antibacterial activity. The 2-(2-chloro-4-fluorophenyl) moiety is a common feature in potent antimicrobial benzothiazoles.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_synthesis Heterocycle Synthesis cluster_products Novel Heterocyclic Compounds start This compound acyl_chloride Acyl Chloride / Ester Formation start->acyl_chloride triazole Triazole Synthesis (via Hydrazide) start->triazole quinazolinone Quinazolinone Synthesis (+ 2-Aminobenzamide) acyl_chloride->quinazolinone benzothiazole Benzothiazole Synthesis (+ 2-Aminothiophenol) acyl_chloride->benzothiazole prod_q Quinazolinone Derivatives quinazolinone->prod_q prod_b Benzothiazole Derivatives benzothiazole->prod_b prod_t Triazole Derivatives triazole->prod_t

Caption: General workflow for synthesizing novel heterocyclic compounds.

signaling_pathway drug Quinazolinone Derivative (e.g., Gefitinib analogue) egfr EGFR Tyrosine Kinase drug->egfr Inhibition pi3k PI3K/Akt Pathway egfr->pi3k Activation proliferation Cell Proliferation & Survival pi3k->proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits

Caption: Potential signaling pathway inhibited by quinazolinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?

A1: Low yield can stem from several factors depending on your chosen synthetic route. Here are some common issues and solutions:

  • Incomplete Reaction: Ensure all starting materials are consumed before workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[1]

  • Side Reactions: Undesired side reactions can significantly lower the yield of your target molecule. See the specific questions below that address side reactions in different synthetic steps.

  • Suboptimal Reagents or Conditions: The quality of reagents and precision of reaction conditions are critical. Ensure solvents are anhydrous where required, and temperatures are strictly controlled, especially for sensitive reactions like diazotization.

  • Choice of Synthetic Route: Some older methods, like the oxidation of 2-chloro-4-fluorotoluene with dichromate, are known for low yields and significant environmental hazards.[2][3] Consider modern, higher-yielding methods.

Q2: I am using the diazotization of an aniline derivative. What are the critical parameters to control for a high yield?

A2: Diazotization is a powerful but sensitive reaction. Careful control of reaction conditions is crucial to prevent the decomposition of the diazonium salt and minimize side reactions.[1]

  • Temperature: Maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite and the subsequent reaction period. Higher temperatures can lead to the premature decomposition of the diazonium salt.

  • Acid Concentration: The reaction is typically carried out in a strong acidic medium like hydrochloric or sulfuric acid.[2] The acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid.[2] This prevents a localized excess of nitrous acid, which can lead to side reactions.

Q3: I suspect benzyne formation is occurring during the diazotization of my 2-chloro-4-fluoroaniline, leading to a complex mixture of byproducts. How can I mitigate this?

A3: Benzyne formation is a known side reaction in the diazotization of aromatic amines, arising from the decomposition of the diazonium salt.[1] To minimize this:

  • Strict Temperature Control: Adhering to low reaction temperatures (0-5 °C) is the primary way to control the decomposition of the diazonium salt and thus suppress benzyne formation.[1]

  • Alternative Synthetic Routes: If benzyne formation remains a significant issue, consider a synthetic pathway that does not involve the diazotization of an aniline derivative.

Q4: My Grignard reaction with carbon dioxide to form the carboxylic acid is giving a ketone byproduct. How can I avoid this?

A4: The formation of a ketone byproduct occurs when the initially formed magnesium carboxylate reacts with another equivalent of the Grignard reagent.[1] To prevent this:

  • Inverse Addition: Slowly pour the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂), minimizing the chance of it reacting with the product.[1]

  • Ensure Dry Conditions: Grignard reagents are highly reactive with water. All glassware and solvents must be scrupulously dry to prevent quenching of the Grignard reagent, which would lower the yield.

Q5: The hydrolysis of my 2-chloro-4-fluorobenzonitrile intermediate is slow or incomplete. How can I drive this reaction to completion?

A5: Incomplete hydrolysis will leave unreacted nitrile as an impurity.[1] To improve the conversion:

  • Choice of Hydrolysis Conditions: Both strong acid (e.g., aqueous sulfuric acid) and strong base (e.g., sodium hydroxide) can be used for the hydrolysis. The choice may depend on the stability of your compound and the overall synthetic scheme.[1][2]

  • Reaction Temperature and Time: Heating the reaction mixture is usually necessary to drive the hydrolysis to completion. Increasing the reaction time can also improve the yield.[1][2] For example, hydrolysis with 90% sulfuric acid at 100°C for 4 hours has been shown to give a high yield.[2]

Q6: How do I purify the final this compound product?

A6: The purification strategy will depend on the impurities present. Common methods include:

  • Extraction: After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with water and brine can remove inorganic salts and other water-soluble impurities.[4][5]

  • Acid-Base Extraction: As the product is a carboxylic acid, you can use acid-base chemistry to purify it. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with 6N HCl to pH 2) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[4]

  • Column Chromatography: For very high purity, the crude product can be purified by column chromatography on silica gel, using an eluent system such as petroleum ether:ethyl acetate (e.g., in a 2:1 ratio).[4]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

High-Yield Synthesis Protocols

Below are detailed experimental protocols for two high-yielding methods for the synthesis of this compound.

Method 1: From 2-Chloro-4-aminobenzonitrile via Diazotization and Hydrolysis

This two-step method avoids highly toxic reagents and can be suitable for larger-scale production.[2]

Step 1: Synthesis of 2-Chloro-4-fluorobenzonitrile

  • To a 100mL four-necked flask, add 47.89g of 30% concentrated hydrochloric acid and 20.0g of 2-chloro-4-aminobenzonitrile.

  • Heat the reaction solution to 70°C and stir for 30 minutes.

  • Cool the mixture to 0°C.

  • Slowly add a solution of 9.23g of sodium nitrite in 120g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Add 28.78g of sodium tetrafluoroborate and stir at temperature for another 30 minutes.

  • Filter the reaction solution and dry the filter cake in an oven at 60°C.

  • In a separate 100mL four-necked flask, add 50mL of toluene and the dried filter cake.

  • Heat to 120°C and react for 10 hours.

  • Remove the toluene by rotary evaporation under negative pressure to yield 2-chloro-4-fluorobenzonitrile.

Step 2: Hydrolysis to this compound

  • In a 100mL four-necked flask, add 35g of 90% sulfuric acid solution and 5g of 2-chloro-4-fluorobenzonitrile from the previous step.

  • Raise the temperature to 100°C and stir the reaction for 4 hours.

  • Cool the mixture to room temperature and dilute with 40mL of water.

  • Extract the product three times with 40mL of dichloromethane.

  • Combine the dichloromethane phases and dry under negative pressure to obtain this compound (Reported yield: 93.05%).[2]

Method 2: From 2-Chloro-4-amino bromobenzene via Grignard Reaction

This method involves the formation of a Grignard reagent followed by carboxylation.

Step 1: Diazotization to form 2-Chloro-4-fluoro bromobenzene (This step follows a similar procedure to the diazotization described in Method 1, starting from 2-chloro-4-amino bromobenzene.)

Step 2: Grignard Reaction and Carboxylation

  • Prepare the Grignard reagent by reacting 2-chloro-4-fluorobromobenzene with magnesium turnings in anhydrous ether.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly introduce 10.50g of dried carbon dioxide (as crushed dry ice) to the vigorously stirred reaction mixture.

  • Continue stirring for 1 hour at approximately 20°C after the addition of CO2 is complete.

  • Quench the reaction by adding 10mL of saturated ammonium chloride solution.

  • Extract the product three times with 20mL of ethyl acetate.

  • Combine the ethyl acetate phases and evaporate the solvent under negative pressure to obtain the crude product.

  • The white solid product can be further purified (Reported mass yield: 79.86% with 96.89% purity).[5]

Data Summary of Synthesis Routes

Starting MaterialKey Reagents & StepsReported YieldPurityReference
2-Chloro-4-aminobenzonitrile1. Diazotization (HCl, NaNO₂, NaBF₄) 2. Hydrolysis (H₂SO₄)93.05%90.19%[2]
2-Chloro-4-amino bromobenzene1. Diazotization 2. Grignard reaction (Mg, CO₂)79.86%96.89%[5]
2-Chloro-4-fluoroanilineMeerwein Arylation (tert-butyl nitrite, 1,1-dichloroethylene, CuCl₂), then Hydrolysis90.71%93.78%[3]
m-ChloroanilineMulti-step: Amino protection, Vilsmeier-Haack, Oxidation, Reduction, Fluorination≥ 85%Not specifiedCN105732357A
2-Chloro-4-fluorotolueneOxidation (Dichromate)LowNot specified[2][3]
Aldehyde PrecursorOxidation (NaClO₂, HCl)90.8%Not specified[4]

Visualized Experimental Workflows

Synthesis_Method_1 cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis A 2-Chloro-4-aminobenzonitrile B Diazotization (HCl, NaNO₂, 0°C) A->B C Fluorination (NaBF₄, Toluene, 120°C) B->C D 2-Chloro-4-fluorobenzonitrile C->D E 2-Chloro-4-fluorobenzonitrile F Hydrolysis (90% H₂SO₄, 100°C) E->F G Workup & Extraction F->G H This compound G->H

Caption: Workflow for synthesis from 2-Chloro-4-aminobenzonitrile.

Synthesis_Method_2 cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Workup A 2-Chloro-4-fluorobromobenzene B Grignard Formation (Mg, Anhydrous Ether) A->B C Grignard Reagent B->C D Grignard Reagent E Carboxylation (Dry Ice - CO₂) D->E F Acidic Workup (Sat. NH₄Cl) E->F G Extraction F->G H This compound G->H

Caption: Workflow for synthesis via a Grignard reaction.

Troubleshooting_Logic Start Low Yield Issue Q1 Which step shows poor conversion? Start->Q1 Diazotization Diazotization Q1->Diazotization Diazotization Hydrolysis Hydrolysis/Oxidation Q1->Hydrolysis Hydrolysis or Final Oxidation Grignard Grignard Reaction Q1->Grignard Grignard Step Sol_Diazo Check Temp (0-5°C) Slow NaNO₂ addition Check acid concentration Diazotization->Sol_Diazo Sol_Hydro Increase Temp/Time Ensure sufficient reagent Check catalyst Hydrolysis->Sol_Hydro Sol_Grignard Ensure anhydrous conditions Use inverse addition to excess CO₂ Grignard->Sol_Grignard

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 2-Chloro-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-4-fluorobenzoic acid via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comprehensive experimental protocol, and supporting data to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of pure this compound is in the range of 181-183 °C.[1][2][3][4] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: What are the most common impurities in crude this compound?

A2: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-4-fluorotoluene or m-chloroaniline.

  • Isomeric Byproducts: Formation of other positional isomers of chloro-fluorobenzoic acid.

  • Phenolic Byproducts: Arising from the hydrolysis of intermediates in certain synthetic pathways.

  • Colored Impurities: Azo compounds can form as byproducts in syntheses involving diazotization reactions, leading to discoloration of the crude product.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, an ethanol/water co-solvent system is a common and effective choice. The compound has good solubility in hot ethanol, while it is nearly insoluble in water. This allows for the dissolution of the crude product in a minimal amount of hot ethanol, followed by the addition of hot water to induce crystallization upon cooling.

Q4: My purified this compound is still discolored (yellowish or brownish). What can I do?

A4: Discoloration is typically due to the presence of highly colored, minor impurities. To remove these, you can incorporate an activated charcoal treatment step into your recrystallization protocol. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and briefly boil the solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q5: The crude this compound is not dissolving in the hot solvent. What should I do?

A5: This can be due to two main reasons:

  • Insufficient Solvent: You may not have added enough of the primary solvent (e.g., ethanol). Continue to add the hot solvent in small portions until the solid dissolves.

  • Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent system. If the majority of the product has dissolved and only a small amount of solid remains, it is likely an insoluble impurity. In this case, proceed to the hot filtration step to remove it.

Q6: No crystals are forming as the solution cools. What is the problem?

A6: The absence of crystal formation is a common issue and can be resolved by several methods:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Too Much Solvent: An excess of the primary solvent can keep the compound in the solution even at low temperatures. If crystallization cannot be induced, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q7: An oil is forming instead of crystals. How can I resolve this?

A7: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to a high concentration of impurities. To remedy this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of the primary solvent (e.g., ethanol) to the hot solution.

  • Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop before placing it in an ice bath.

Q8: The final yield of purified product is very low. What are the possible causes?

A8: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Washing with a solvent that is not ice-cold: This can dissolve a portion of the purified crystals.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSolvent/Conditions
Melting Point181-183 °C-
Solubility50 mg/mL95% Ethanol
SolubilityInsolubleWater

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using an ethanol/water co-solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Crystallization:

    • Add hot deionized water dropwise to the hot ethanol solution until a persistent cloudiness is observed.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them for an extended period.

    • For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Hot Ethanol A->B C Dissolved Product B->C D Hot Filtration (Optional) C->D E Clear Solution D->E F Add Hot Water E->F G Cool Slowly F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Ethanol/Water I->J K Pure Crystals J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_yield Yield Issues Start Recrystallization Issue Insoluble Product Not Dissolving Start->Insoluble NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield AddSolvent Add More Hot Solvent Insoluble->AddSolvent Not enough solvent? HotFilter Perform Hot Filtration Insoluble->HotFilter Insoluble impurities? Induce Scratch/Seed NoCrystals->Induce Supersaturated? Concentrate Evaporate Some Solvent NoCrystals->Concentrate Too much solvent? ReheatAddSolvent Reheat & Add More Primary Solvent OilingOut->ReheatAddSolvent CheckSolvent Review Solvent Volume LowYield->CheckSolvent

Caption: Troubleshooting decision tree for common recrystallization issues.

References

common side reactions in the synthesis of 2-Chloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common synthetic pathways to obtain this compound include:

  • Oxidation of 2-chloro-4-fluorotoluene.

  • Diazotization of an aromatic amine precursor (e.g., 2-chloro-4-aminobenzonitrile) followed by hydrolysis (a variation of the Balz-Schiemann reaction).[1]

  • Grignard reaction of a suitable aryl halide (e.g., 2-chloro-4-fluorobromobenzene) with carbon dioxide.

  • Meerwein arylation of 2-chloro-4-fluoroaniline.[2]

Q2: Which synthesis route is most suitable for large-scale industrial production?

A2: The choice of synthesis route for industrial-scale production depends on factors like cost of starting materials, safety, and environmental impact. While traditional methods like oxidation with dichromate are effective, they are often avoided due to high toxicity and environmental pollution.[2] Newer methods, such as those avoiding hazardous reagents and expensive catalysts, are being developed for more sustainable large-scale production.[3]

Q3: What are the main safety concerns associated with the synthesis of this compound?

A3: Safety concerns are route-dependent. For instance:

  • Oxidation: The use of strong oxidizing agents like potassium permanganate or sodium chlorite can pose explosion risks if not handled correctly.[4]

  • Diazotization: The thermal decomposition of diazonium salts can be explosive on a large scale.[5] Additionally, the use of hydrogen fluoride and the generation of toxic gases like boron trifluoride are significant hazards.[1]

  • Grignard Reaction: Grignard reagents are highly reactive and moisture-sensitive, requiring strictly anhydrous conditions to prevent quenching and potential fire hazards. Diethyl ether, a common solvent, is extremely flammable.[6]

Troubleshooting Guides by Synthesis Route

Route 1: Oxidation of 2-Chloro-4-fluorotoluene

Issue 1: Incomplete oxidation, resulting in the presence of 2-chloro-4-fluorobenzaldehyde and/or 2-chloro-4-fluorobenzyl alcohol in the final product.

  • Potential Cause: Insufficient oxidizing agent, low reaction temperature, or inadequate reaction time.

  • Troubleshooting Steps:

    • Increase Oxidizing Agent: Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.

    • Choice of Oxidant: Consider using a stronger oxidizing agent if incomplete oxidation persists, but be mindful of potential over-oxidation.

Issue 2: Low yield due to over-oxidation and potential cleavage of the aromatic ring.

  • Potential Cause: The use of overly harsh oxidizing agents or excessively high reaction temperatures.

  • Troubleshooting Steps:

    • Milder Conditions: Employ milder reaction conditions, such as a lower temperature or a less potent oxidizing agent.

    • Control Stoichiometry: Using a slight excess of 2-chloro-4-fluorotoluene relative to the oxidizing agent can sometimes mitigate over-oxidation of the desired product.[7]

    • Reaction Monitoring: Closely monitor the reaction to halt it once the starting material is consumed, preventing further oxidation of the product.

Logical Troubleshooting Workflow for Oxidation

G start Problem: Incomplete Oxidation or Low Yield check_oxidant Check Stoichiometry of Oxidizing Agent start->check_oxidant check_conditions Review Reaction Temperature and Time check_oxidant->check_conditions Sufficient adjust_oxidant Increase Amount of Oxidizing Agent check_oxidant->adjust_oxidant Insufficient check_monitoring Is Reaction Progress Monitored? check_conditions->check_monitoring Optimal optimize_conditions Increase Temperature/Time check_conditions->optimize_conditions Too Low/Short implement_monitoring Implement TLC/GC Monitoring check_monitoring->implement_monitoring No re_evaluate_oxidant Consider a Milder Oxidizing Agent check_monitoring->re_evaluate_oxidant Yes, but over-oxidation occurs adjust_oxidant->implement_monitoring optimize_conditions->implement_monitoring

Caption: Troubleshooting logic for the oxidation of 2-chloro-4-fluorotoluene.

Route 2: Diazotization of an Aromatic Amine Precursor

Issue 1: Low yield of this compound and formation of phenolic byproducts.

  • Potential Cause: The diazonium salt intermediate is susceptible to hydroxylation by water in the reaction mixture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Whenever possible, use anhydrous reagents and solvents to minimize the presence of water.

    • Solvent Choice: Employing a non-aqueous solvent system can significantly suppress the hydroxylation side reaction.[7]

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt.

Issue 2: Formation of a complex mixture of byproducts due to benzyne intermediates.

  • Potential Cause: Decomposition of the diazonium salt can lead to the formation of highly reactive benzyne intermediates.

  • Troubleshooting Steps:

    • Strict Temperature Control: Adhere strictly to the recommended low-temperature conditions and controlled addition rates of reagents.

    • Alternative Routes: If benzyne formation is a persistent issue, consider an alternative synthetic route that does not involve the diazotization of an anthranilic acid derivative.

Experimental Workflow for Diazotization and Hydrolysis

G cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis amine 2-Chloro-4-aminobenzonitrile dissolve Dissolve in Acid amine->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly Add NaNO₂ Solution cool->add_nitrite diazonium_salt Diazonium Salt Intermediate add_nitrite->diazonium_salt heat Heat Reaction Mixture diazonium_salt->heat acidify Acidify to Precipitate heat->acidify product This compound acidify->product

Caption: General workflow for the synthesis via diazotization and hydrolysis.

Route 3: Grignard Reaction

Issue 1: Difficulty in initiating the Grignard reaction.

  • Potential Cause: The strong carbon-fluorine bond can make the formation of the Grignard reagent challenging. The magnesium surface may be passivated by an oxide layer.

  • Troubleshooting Steps:

    • Magnesium Activation: Use fresh, high-quality magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or by physically crushing the turnings under an inert atmosphere.[7]

    • Initiation Techniques: Gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is often exothermic and may require cooling.

Issue 2: Low yield due to quenching of the Grignard reagent.

  • Potential Cause: Grignard reagents are highly sensitive to moisture and other protic sources.

  • Troubleshooting Steps:

    • Anhydrous Conditions: All glassware must be thoroughly oven-dried, and anhydrous solvents (e.g., diethyl ether or THF) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

Issue 3: Formation of biphenyl impurities.

  • Potential Cause: Coupling of the Grignard reagent with unreacted aryl halide.

  • Troubleshooting Steps:

    • Slow Addition: Add the aryl halide solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.[7]

    • Temperature Control: Avoid high temperatures, as they can favor the formation of the biphenyl byproduct. Maintaining a gentle reflux is typically sufficient.[7]

Issue 4: Formation of a ketone byproduct.

  • Potential Cause: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent.

  • Troubleshooting Steps:

    • Inverse Addition: Slowly pour the Grignard reagent solution over an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of the electrophile (CO₂).[7]

Quantitative Data Summary

Synthesis RouteCommon Side Product(s)Typical Yield of Main ProductFactors Influencing Side Product Formation
Oxidation of 2-Chloro-4-fluorotoluene 2-Chloro-4-fluorobenzaldehyde, 2-Chloro-4-fluorobenzyl alcohol70-90%Incomplete oxidation, reaction time, temperature, strength of oxidizing agent.
Diazotization Phenolic byproducts (e.g., 2-Chloro-4-fluorophenol)60-80%Presence of water, reaction temperature.
Grignard Reaction Biphenyl derivatives, Ketone byproducts50-75%Moisture, temperature, rate of addition, stoichiometry of CO₂.
Meerwein Arylation Aryl vinyl compounds60-85%Reaction temperature, nature of the alkene.

Note: Yields are approximate and can vary significantly based on reaction conditions and optimization.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Chloro-4-fluorotoluene with KMnO₄
  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-fluorotoluene.

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. Slowly add the KMnO₄ solution to the flask containing the toluene derivative while stirring vigorously.

  • Reflux: Heat the reaction mixture to reflux. The purple color of the permanganate will gradually disappear as it is consumed. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2. The this compound will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Grignard Reaction
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon). Place activated magnesium turnings in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Slowly add a solution of 2-chloro-4-fluorobromobenzene in the same anhydrous solvent from the dropping funnel. Gentle heating may be required for initiation. Once started, maintain a gentle reflux.

  • Carboxylation: In a separate flask, place an excess of freshly crushed dry ice. Once the Grignard reagent formation is complete, slowly transfer the Grignard solution via a cannula or dropping funnel onto the dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 2-Chloro-4-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the oxidation of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the oxidation of 2-chloro-4-fluorotoluene?

A1: The oxidation of the methyl group on the toluene ring is a common synthetic route. For substituted toluenes like 2-chloro-4-fluorotoluene, strong oxidizing agents are typically employed. Common methods include using potassium permanganate (KMnO₄) or chromic acid.[1] Catalytic oxidation using transition metal catalysts is also a viable and often more environmentally friendly approach.[2][3] The goal is to convert the methyl group to a carboxylic acid to form this compound.

Q2: What is the primary product of the oxidation of 2-chloro-4-fluorotoluene?

A2: The primary and desired product is this compound. This is achieved through the complete oxidation of the methyl group.

Q3: What are the potential byproducts and impurities I should be aware of?

A3: Incomplete oxidation is a common issue, which can lead to the formation of 2-chloro-4-fluorobenzaldehyde and 2-chloro-4-fluorobenzyl alcohol as intermediates.[1][4] Over-oxidation, though less common for the aromatic ring itself under controlled conditions, can lead to ring cleavage under excessively harsh conditions.[1] Other potential impurities can arise from side reactions, which may include the formation of isomers or decarboxylated products depending on the reaction conditions and catalysts used.

Q4: My final product is discolored. What is the likely cause and how can I purify it?

A4: Discoloration in the final product can be due to trace amounts of colored byproducts, which may arise from side reactions of intermediates or the degradation of the product at elevated temperatures.[4] Purification can often be achieved through recrystallization. Treatment with activated carbon before the final crystallization step can also be effective in adsorbing colored impurities.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low Yield of this compound Incomplete oxidation.- Increase Oxidant Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent is used. A slight excess may be necessary.[1]- Increase Reaction Time and/or Temperature: Monitor the reaction progress (e.g., by TLC or GC) and consider extending the reaction time or cautiously increasing the temperature to drive the reaction to completion.[1]
Catalyst deactivation (if applicable).- Ensure Catalyst Activity: If using a catalyst, verify its activity. Impurities in the starting material or solvent can sometimes poison the catalyst.[4]
Presence of 2-chloro-4-fluorobenzaldehyde or 2-chloro-4-fluorobenzyl alcohol in the product Incomplete oxidation.- Choice of Oxidant: Use a sufficiently strong oxidizing agent like potassium permanganate (KMnO₄).[1]- Optimize Reaction Conditions: As with low yield, increasing reaction time and/or temperature can help push the reaction past the intermediate aldehyde and alcohol stages.[1]
Formation of unexpected byproducts Non-specific reaction conditions.- Temperature Control: Maintain precise temperature control throughout the reaction to minimize side reactions.[4]- pH Control: Depending on the oxidant used, the pH of the reaction medium can be critical. Ensure the pH is maintained in the optimal range for the specific reaction.
Difficulty in isolating the product Product solubility or emulsion formation during workup.- pH Adjustment: this compound is a carboxylic acid and its solubility is pH-dependent. Acidify the aqueous layer after the reaction to precipitate the product before extraction.- Solvent Choice: Use an appropriate organic solvent for extraction that provides good partitioning of the product and is easily separable from the aqueous phase.

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is a general method for the side-chain oxidation of alkylbenzenes and can be adapted for 2-chloro-4-fluorotoluene.

Materials:

  • 2-chloro-4-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (for basic conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (for acidification)

  • Sodium bisulfite (NaHSO₃) (to quench excess KMnO₄)

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-fluorotoluene and water. A co-solvent or a phase-transfer catalyst may be used if solubility is an issue.

  • Add sodium carbonate or sodium hydroxide to make the solution basic.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts.

  • Continue heating until the permanganate color persists, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Add sodium bisulfite solution to quench any excess potassium permanganate until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the manganese dioxide.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings, then cool in an ice bath.

  • Slowly acidify the filtrate with concentrated sulfuric acid or hydrochloric acid until the precipitation of this compound is complete.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing the Workflow

Experimental Workflow for Oxidation

experimental_workflow start_end start_end process process decision decision product product input input start Start reactant 2-Chloro-4-fluorotoluene start->reactant reaction Oxidation Reaction reactant->reaction oxidant Oxidizing Agent (e.g., KMnO4) oxidant->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup Quench & Workup complete->workup Yes acidification Acidification workup->acidification isolation Isolation & Purification (Filtration, Recrystallization) acidification->isolation final_product This compound isolation->final_product end End final_product->end

Caption: A generalized workflow for the oxidation of 2-chloro-4-fluorotoluene.

Troubleshooting Logic

troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield Incomplete Oxidation cause1 Insufficient Oxidant Suboptimal T/Time Catalyst Deactivation low_yield->cause1 incomplete_oxidation Intermediates Present (Aldehyde/Alcohol) cause2 Weak Oxidant Insufficient T/Time incomplete_oxidation->cause2 discolored_product Discolored Product Impurities Present cause3 Side Reactions Thermal Degradation discolored_product->cause3 solution1 Increase Oxidant Stoichiometry Increase Temp/Time Check Catalyst cause1->solution1 solution2 Use Stronger Oxidant Increase Temp/Time cause2->solution2 solution3 Optimize Conditions Recrystallize Use Activated Carbon cause3->solution3

Caption: A troubleshooting guide for common issues in the oxidation reaction.

References

Technical Support Center: Diazotization of 2-Chloro-4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and best practices for the diazotization of 2-chloro-4-aminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the diazotization of 2-chloro-4-aminobenzonitrile?

A1: The primary challenges stem from the electronic properties of the starting material and the inherent instability of the resulting diazonium salt. The electron-withdrawing nature of both the chloro and cyano groups reduces the basicity of the amino group, which can make the initial reaction with the nitrosating agent slower. However, these groups also help to stabilize the resulting diazonium salt to some extent compared to aniline.[1] The key challenges are maintaining a low temperature to prevent decomposition of the diazonium salt and ensuring sufficient acidity to facilitate the reaction and prevent unwanted side reactions.[2]

Q2: Why is a low temperature (0-5 °C) critical for this reaction?

A2: Aryl diazonium salts are thermally unstable and can decompose, especially at higher temperatures.[3] Maintaining a strict temperature range of 0-5 °C is crucial to prevent the decomposition of the 2-chloro-4-cyanobenzenediazonium salt, which would lead to the formation of undesired byproducts, such as the corresponding phenol, and a significant reduction in yield.[2]

Q3: What is the purpose of using a strong acid, and how much should be used?

A3: A strong mineral acid, such as hydrochloric acid (HCl), serves two main purposes. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent.[4] Second, it protonates the amino group of 2-chloro-4-aminobenzonitrile, which prevents a side reaction where the newly formed diazonium salt couples with the unreacted starting amine to form an azo dye.[4] Typically, an excess of the strong acid is used to ensure the medium remains strongly acidic throughout the reaction.

Q4: My reaction mixture is turning a dark brown or black color. What does this indicate?

A4: A dark coloration is often a sign of diazonium salt decomposition or the formation of azo coupling side products. This can be caused by the reaction temperature rising above the optimal 0-5 °C range or insufficient acidity.[2] Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly to control the exothermic nature of the reaction.

Q5: Can I isolate the 2-chloro-4-cyanobenzenediazonium salt?

A5: It is strongly advised not to isolate diazonium salts in their dry, solid form as they can be explosive.[3] The 2-chloro-4-cyanobenzenediazonium salt should be prepared in situ and used immediately in the subsequent reaction step while being kept in the cold aqueous solution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield - Reaction temperature exceeded 5 °C, leading to diazonium salt decomposition.[2]- Insufficient acid, leading to incomplete diazotization or side reactions.- Incomplete reaction due to slow addition of nitrite or insufficient reaction time.- Ensure the reaction flask is well-immersed in an efficient ice-salt bath.- Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring.[2]- Use a thermometer to monitor the internal temperature continuously.- Ensure a sufficient excess of strong acid is present.- After nitrite addition, continue stirring at 0-5 °C for at least 30 minutes.
Formation of a Dark-Colored, Tarry Substance - Temperature was too high, promoting decomposition and azo coupling side reactions.[2]- Insufficient mixing, leading to localized hotspots.- Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.- Ensure vigorous and efficient stirring throughout the reaction.
Evolution of Brown Fumes (NO₂) - The reaction temperature is too high, causing the decomposition of nitrous acid.- Immediately improve the cooling of the reaction vessel.- Slow down or temporarily stop the addition of the sodium nitrite solution.
Precipitation of Starting Material - The amine salt is not fully soluble in the acidic medium.- Ensure sufficient acid is used to form the soluble hydrochloride salt of the amine.- Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.
Positive Starch-Iodide Test Before Nitrite Addition is Complete - This is the desired outcome and indicates an excess of nitrous acid, signifying the completion of the diazotization.- Proceed to the next step of your synthesis. If desired, the excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid.

Quantitative Data

The following table presents representative yields for the diazotization and subsequent Sandmeyer reaction of various substituted anilines, illustrating the general efficiency of this process for compounds with electron-withdrawing groups.

Starting Aniline Reaction Conditions Product Reported Yield (%) Reference
m-TrifluoromethylanilineDiazotization followed by reaction with SO₂/CuCl₂m-Trifluoromethylbenzenesulfonyl chloride68-79Organic Syntheses[5]
4-ChloroanilineDiazotization followed by reductive arylation4-(4-chlorophenyl)butan-2-one65-75Organic Syntheses[6]
2-Chloro-4-nitroanilineDiazotization in HCl/ice2-Chloro-4-nitrobenzenediazonium chloride solutionSubstantially completeU.S. Patent 4,874,847[7]

Experimental Protocols

Detailed Methodology for the Diazotization of 2-Chloro-4-aminobenzonitrile

This protocol is a representative procedure adapted from established methods for the diazotization of anilines with electron-withdrawing substituents.

Materials:

  • 2-Chloro-4-aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Urea or Sulfamic acid (for quenching, optional)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-aminobenzonitrile (1.0 equivalent).

    • Add a mixture of concentrated hydrochloric acid (3.0 equivalents) and deionized water. Stir until the amine is completely dissolved, forming the hydrochloride salt. Gentle warming may be applied if necessary, but the solution must be cooled before proceeding.

  • Cooling:

    • Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath. Vigorous stirring is essential throughout this and the subsequent steps.

  • Preparation of Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.1 equivalents) in cold deionized water. Cool this solution in an ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution.

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. The addition should be slow enough to prevent a temperature rise.

  • Monitoring for Completion:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

    • To check for completion, test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[3]

  • Immediate Use:

    • The resulting cold solution of 2-chloro-4-cyanobenzenediazonium chloride is now ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction). Do not attempt to isolate or store the diazonium salt.

    • (Optional) If required for the subsequent step, any excess nitrous acid can be quenched by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Visualizations

Diazotization_Workflow Experimental Workflow for the Diazotization of 2-Chloro-4-aminobenzonitrile cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_completion Completion & Use prep_amine Dissolve 2-chloro-4-aminobenzonitrile in concentrated HCl cool_amine Cool amine solution to 0-5 °C in an ice-salt bath prep_amine->cool_amine add_nitrite Slowly add NaNO2 solution to the amine solution, maintaining T < 5 °C cool_amine->add_nitrite prep_nitrite Prepare cold aqueous solution of NaNO2 stir Stir for 30 min at 0-5 °C after addition is complete add_nitrite->stir test_completion Test for excess HNO2 with starch-iodide paper stir->test_completion use_product Use resulting diazonium salt solution immediately test_completion->use_product

Caption: Workflow for the diazotization of 2-chloro-4-aminobenzonitrile.

Diazotization_Mechanism Simplified Mechanism of Diazotization cluster_reagents Reagent Generation cluster_reaction Reaction with Amine NaNO2 NaNO2 + 2HCl HNO2 HNO2 + HCl NaNO2->HNO2 In situ generation NO_plus NO+ (Nitrosonium ion) HNO2->NO_plus Protonation & Dehydration Amine Ar-NH2 (2-chloro-4-aminobenzonitrile) N_Nitrosoamine Ar-NH-N=O (N-Nitrosoamine intermediate) Amine->N_Nitrosoamine Nucleophilic attack on NO+ Diazonium_ion Ar-N≡N+ (Diazonium ion) N_Nitrosoamine->Diazonium_ion Tautomerization & Dehydration

Caption: Simplified reaction pathway for the formation of the diazonium salt.

References

Technical Support Center: Purification of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-4-fluoroaniline, 2-chloro-4-fluorobenzonitrile, or 2-chloro-4-fluorotoluene.

  • Isomeric Impurities: Positional isomers like 4-chloro-2-fluorobenzoic acid or 2-chloro-6-fluorobenzoic acid may be present.

  • Side-Reaction Byproducts: Depending on the synthesis, byproducts from undesired reactions can be a source of impurities.[1] For instance, in syntheses involving diazotization, residual diazonium salts can lead to colored azo-byproducts.[1]

  • Residual Solvents: Solvents used in the synthesis or initial work-up may remain in the crude product.

Q2: My this compound has a yellowish or brownish tint. How can I decolorize it?

A2: Discoloration is typically due to trace amounts of organic impurities or byproducts from the synthesis.[1] An effective method to remove color is by treating the solution with activated charcoal during recrystallization. The activated carbon can adsorb the colored impurities.[1]

Q3: I am having difficulty inducing crystallization during recrystallization. What should I do?

A3: If crystals do not form readily upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystallization.

  • Concentration: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of the solute and then allow it to cool again.[2]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, though derivatization to a more volatile ester may be necessary.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (181-183 °C) is indicative of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Recrystallization
Potential Cause Recommended Solution
Improper Solvent Choice Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. An ethanol/water mixture is often a good starting point.[4]
Incomplete Removal of Impurities Perform a second recrystallization. If the product is still impure, consider using a different solvent system or an alternative purification method like column chromatography.
Co-crystallization of Isomers Isomeric impurities can be difficult to remove by simple recrystallization due to similar physical properties.[1] Fractional crystallization or preparative chromatography may be necessary for their separation.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Product "Oils Out" During Recrystallization
Potential Cause Recommended Solution
Solution is Supersaturated Above the Melting Point of the Impure Compound Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[2]
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like an acid-base extraction to remove some impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Addition of Water: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

Parameter Specification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A and B (e.g., 70:30), and run a linear gradient to increase the percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the purified this compound.

  • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Recrystallization on the Purity of this compound

Sample Purification Method Purity before (%) Purity after (%)
Batch ASingle Recrystallization (Ethanol/Water)92.598.9
Batch BSingle Recrystallization with Charcoal Treatment (Ethanol/Water)91.8 (colored)99.2 (white)
Batch CDouble Recrystallization (Ethanol/Water)95.1>99.5

Note: Purity determined by HPLC analysis.

Visualizations

Experimental Workflow for Purification

G A Crude this compound B Dissolve in hot ethanol A->B C Add activated charcoal (optional) B->C E Add hot water until cloudy B->E if no charcoal D Hot filtration C->D D->E F Add a few drops of hot ethanol E->F G Cool to room temperature, then ice bath F->G H Vacuum filtration G->H I Wash with cold water H->I J Dry in vacuum oven I->J K Pure this compound J->K

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic for Low Purity

G A Low purity after recrystallization B Check solvent system A->B C Perform second recrystallization B->C Improper solvent E Check for isomeric impurities B->E Solvent OK C->E D Consider alternative purification (e.g., chromatography) F Use fractional crystallization or preparative chromatography E->F Isomers present G Purity satisfactory E->G No isomers F->G

Caption: Troubleshooting decision tree for low purity issues.

References

how to avoid toxic reagents in 2-Chloro-4-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on synthesizing 2-Chloro-4-fluorobenzoic acid while minimizing the use of toxic reagents. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic reagents used in the traditional synthesis of this compound that I should be aware of?

A1: The most significant toxic reagent traditionally used is potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄). These are strong oxidizing agents employed for the oxidation of 2-chloro-4-fluorotoluene to this compound. Chromium(VI) compounds, like potassium dichromate, are highly toxic, carcinogenic, and pose a significant environmental hazard.[1][2] Another traditional route, the Balz-Schiemann reaction, can generate toxic boron trifluoride gas.[3]

Q2: What are the main "green" or less toxic alternative synthesis routes for this compound?

A2: Several greener synthesis pathways have been developed to avoid the use of highly toxic reagents. These include:

  • Oxidation of 2-chloro-4-fluorotoluene using molecular oxygen: This method uses oxygen or air as the primary oxidant in the presence of cobalt and manganese catalysts, which is a much more environmentally benign approach.[4]

  • From 2-chloro-4-aminobenzonitrile: This route involves the diazotization of 2-chloro-4-aminobenzonitrile to form 2-chloro-4-fluorobenzonitrile, followed by hydrolysis. This method avoids the use of heavy metal oxidants.[1][2]

  • Meerwein arylation: This pathway starts with 2-chloro-4-fluoroaniline and uses reagents like tert-butyl nitrite and a copper catalyst, avoiding precious metals and highly toxic substances.[5]

  • Oxidation of 2-chloro-4-fluorobenzaldehyde: While the starting material can be more expensive, its oxidation to the carboxylic acid can be achieved with less hazardous oxidants compared to dichromate. Sodium chlorite is one option, though it carries its own risks and must be handled with care.[1][6]

Q3: Are there any biocatalytic methods available for this synthesis?

A3: While biocatalysis is a growing field in green chemistry for the synthesis of various chemicals, including benzoic acid derivatives, specific well-established biocatalytic routes for the commercial production of this compound are not yet widely documented in the provided search results.[7][8] However, the enzymatic synthesis of similar compounds suggests that future developments in this area are promising for providing highly selective and environmentally friendly production methods.

Troubleshooting Guides for Greener Synthesis Routes

Route 1: Oxidation of 2-chloro-4-fluorotoluene with O₂/Air
  • Issue: Low Conversion or Slow Reaction Rate.

    • Possible Cause: Inefficient catalyst activity or suboptimal reaction conditions.

    • Solution:

      • Ensure the cobalt and manganese catalysts are of high purity and are not deactivated.

      • Verify the reaction temperature and pressure are within the optimal range (typically 80-220 °C and 1-50 bar).[4]

      • Check the efficiency of the air or oxygen sparging to ensure good gas-liquid mass transfer.

      • Confirm the concentration of the sodium bromide promoter is adequate.

  • Issue: Formation of Byproducts.

    • Possible Cause: Over-oxidation or side reactions.

    • Solution:

      • Optimize the reaction time to prevent the formation of degradation products.

      • Adjust the catalyst concentration and ratio to improve selectivity.

      • Ensure the starting material is free of impurities that could lead to side reactions.

Route 2: Synthesis from 2-chloro-4-aminobenzonitrile
  • Issue: Low Yield in Diazotization Step.

    • Possible Cause: Incomplete diazotization or decomposition of the diazonium salt.

    • Solution:

      • Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.

      • Ensure the stoichiometric ratios of reagents (amine, acid, and nitrite) are correct.[2]

      • Use a fresh solution of sodium nitrite.

  • Issue: Incomplete Hydrolysis of the Nitrile.

    • Possible Cause: Insufficiently harsh conditions or short reaction time.

    • Solution:

      • For acidic hydrolysis, use a sufficiently concentrated acid (e.g., 90% sulfuric acid) and ensure the reaction is heated for an adequate amount of time (e.g., 4 hours at 100°C).[2]

      • For basic hydrolysis, use a strong base like sodium hydroxide and ensure complete conversion before acidification.

      • Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.

Data Presentation: Comparison of Synthesis Routes

Parameter Traditional Route (Dichromate Oxidation) Greener Route (O₂/Air Oxidation) Greener Route (from 2-chloro-4-aminobenzonitrile)
Starting Material 2-chloro-4-fluorotoluene2-chloro-4-fluorotoluene2-chloro-4-aminobenzonitrile
Key Reagents Potassium dichromate, Sulfuric acidO₂/Air, Co/Mn catalysts, NaBrSodium nitrite, Hydrochloric acid, Sodium tetrafluoroborate, Sulfuric acid
Toxicity of Reagents High (Cr(VI) is carcinogenic)Low to ModerateModerate (NaNO₂, strong acids)
Environmental Impact High (Heavy metal pollution)LowModerate (Acidic/basic waste)
Reported Yield Generally lower[1]High (e.g., 92%)[3]High (e.g., 93% for hydrolysis step)[2]
Reaction Conditions Harsh (Strong acid, high temp.)Elevated temperature and pressureLow temperature for diazotization, high for hydrolysis
Safety Concerns Exposure to Cr(VI), corrosive acidsHandling of flammable solvent at high pressureHandling of diazonium salts (potentially explosive), corrosive acids

Experimental Protocols

Protocol 1: Greener Synthesis via Oxidation of 2-chloro-4-fluorotoluene with Air

This protocol is based on the general principles described in patents for a greener oxidation process.

  • Reaction Setup: To a high-pressure reactor, add 2-chloro-4-fluorotoluene, acetic acid (as the solvent), a catalytic amount of a cobalt salt (e.g., cobalt(II) acetate), a catalytic amount of a manganese salt (e.g., manganese(II) acetate), and sodium bromide.

  • Reaction: Seal the reactor and pressurize with air or oxygen to the desired pressure (e.g., 15-30 bar). Heat the mixture to the reaction temperature (e.g., 130-160°C) with vigorous stirring.[3][4]

  • Monitoring: Monitor the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product using GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Isolation: Precipitate the product by adding water to the reaction mixture. Filter the solid, wash with water to remove residual acid and salts, and dry under vacuum to obtain this compound.

Protocol 2: Greener Synthesis from 2-chloro-4-aminobenzonitrile

This protocol is a two-step process involving diazotization followed by hydrolysis.

Step 1: Diazotization to form 2-chloro-4-fluorobenzonitrile

  • Preparation: In a reaction vessel, dissolve 2-chloro-4-aminobenzonitrile in concentrated hydrochloric acid. Cool the solution to 0°C in an ice bath.[2]

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes after the addition is complete.

  • Fluoro-dediazoniation: To the cold diazonium salt solution, add sodium tetrafluoroborate and stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Filter the precipitated salt, wash it with cold water, and dry it carefully.

  • Thermal Decomposition: Gently heat the dry diazonium salt to induce decomposition to 2-chloro-4-fluorobenzonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, add the 2-chloro-4-fluorobenzonitrile obtained from the previous step and a 90% solution of sulfuric acid.[2]

  • Hydrolysis: Heat the mixture to 100°C and stir for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully dilute it with water.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Mandatory Visualizations

Greener_Synthesis_Decision_Flowchart start Start: Need to Synthesize This compound check_reagents Evaluate available starting materials and equipment capabilities start->check_reagents toluene_avail 2-chloro-4-fluorotoluene available? check_reagents->toluene_avail aminobenzonitrile_avail 2-chloro-4-aminobenzonitrile available? toluene_avail->aminobenzonitrile_avail No pressure_reactor High-pressure reactor available? toluene_avail->pressure_reactor Yes route2 Route 2: Diazotization and Hydrolysis aminobenzonitrile_avail->route2 Yes traditional_route Consider Traditional Route (e.g., Dichromate Oxidation) with extreme caution aminobenzonitrile_avail->traditional_route No pressure_reactor->aminobenzonitrile_avail No route1 Route 1: Catalytic Oxidation with O2/Air pressure_reactor->route1 Yes end Synthesize Product route1->end route2->end traditional_route->end

Caption: Decision flowchart for selecting a greener synthesis route.

Synthesis_Pathway_Comparison cluster_traditional Traditional Pathway cluster_green Greener Pathway start_trad 2-chloro-4-fluorotoluene reagent_trad K2Cr2O7 / H2SO4 (Highly Toxic) start_trad->reagent_trad product_trad This compound reagent_trad->product_trad start_green 2-chloro-4-fluorotoluene reagent_green O2/Air, Co/Mn catalysts (Less Toxic) start_green->reagent_green product_green This compound reagent_green->product_green

Caption: Comparison of traditional vs. greener synthesis pathways.

References

troubleshooting incomplete hydrolysis of 2-chloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of 2-chloro-4-fluorobenzonitrile to 2-chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrolysis of 2-chloro-4-fluorobenzonitrile is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete hydrolysis is a common issue that can be attributed to several factors. Here's a systematic guide to troubleshooting the problem:

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles, particularly those with electron-withdrawing groups, can be slow.[1][2][3] If the reaction has not gone to completion, consider the following:

    • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Continue the reaction until the starting material is no longer detected.

    • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the hydrolysis rate. However, be cautious of potential side reactions at higher temperatures. For acidic hydrolysis with sulfuric acid, temperatures around 90-100°C are often employed.[4] For basic hydrolysis with NaOH or KOH, temperatures can range from 70-100°C.

  • Inadequate Reagent Concentration or Stoichiometry: The concentration of the acid or base is crucial for effective hydrolysis.

    • Acid Hydrolysis: Concentrated acids like sulfuric acid are often required. In some cases, using a higher molar equivalent of acid can drive the reaction to completion.[4]

    • Base Hydrolysis: Ensure that a sufficient excess of the base (e.g., NaOH or KOH) is used. A molar ratio of 1:5 to 1:10 (nitrile to base) is often recommended.[5]

  • Poor Solubility of the Starting Material: 2-chloro-4-fluorobenzonitrile may have limited solubility in aqueous acidic or basic solutions.

    • Co-solvents: The addition of a co-solvent such as ethanol or methanol can improve the solubility of the starting material and facilitate the reaction.[6]

  • Formation of a Stable Amide Intermediate: The hydrolysis of nitriles proceeds through an amide intermediate (2-chloro-4-fluorobenzamide).[2] This intermediate can sometimes be resistant to further hydrolysis.

    • Harsher Conditions: To hydrolyze the stable amide, more forcing conditions such as higher temperatures, longer reaction times, or higher concentrations of the acid or base may be necessary.

Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid it?

A2: The most common side product is the intermediate 2-chloro-4-fluorobenzamide. If your goal is the carboxylic acid, its presence indicates incomplete hydrolysis. To address this, refer to the solutions in Q1.

Other potential side reactions are less common but can occur under specific conditions. For instance, at very high temperatures, decarboxylation of the final product, this compound, could potentially occur, although this is generally not a major concern under typical hydrolysis conditions.

To identify unknown side products, techniques like GC-MS or LC-MS are highly effective. Once identified, reaction conditions can be optimized to minimize their formation.

Q3: How can I monitor the progress of my hydrolysis reaction effectively?

A3: Regular monitoring of the reaction is key to achieving a complete conversion and high yield. Here are some common analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material (2-chloro-4-fluorobenzonitrile) and the appearance of the product (this compound). The carboxylic acid product is significantly more polar than the nitrile starting material and will have a lower Rf value. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can accurately determine the concentration of the starting material, intermediate, and product in the reaction mixture. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[4]

  • Gas Chromatography (GC): GC can also be used to monitor the reaction, particularly for the more volatile nitrile starting material. The carboxylic acid product may require derivatization to improve its volatility and peak shape.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the hydrolysis of 2-chloro-4-fluorobenzonitrile based on literature data.

Table 1: Acidic Hydrolysis Conditions and Yields

Acid CatalystAcid ConcentrationMolar Ratio (Nitrile:Acid)Temperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid90%1:10100493.05[4]
Sulfuric Acid95%1:59012-[4]

Table 2: Alkaline Hydrolysis Conditions and Yields

Base CatalystBase ConcentrationMolar Ratio (Nitrile:Base)Temperature (°C)Time (h)Yield (%)Reference
Sodium Hydroxide10%1:580390.02[7]
Potassium Hydroxide10%1:1070692.51[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (32.1 mmol) of 2-chloro-4-fluorobenzonitrile.

  • Reagent Addition: Carefully add 35 g of 90% sulfuric acid (approximately 10 molar equivalents).

  • Reaction: Heat the mixture to 100°C and stir for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 40 mL of ice-water.

  • Extraction: Extract the aqueous mixture three times with 40 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (32.1 mmol) of 2-chloro-4-fluorobenzonitrile.

  • Reagent Addition: Add 64.3 g of a 10% aqueous solution of sodium hydroxide (approximately 5 molar equivalents).

  • Reaction: Heat the mixture to 80°C and stir for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture with 25 mL of ethyl acetate to remove any unreacted starting material and discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3. A white solid (this compound) will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the product.

Visualizations

Hydrolysis_Pathway 2-Chloro-4-fluorobenzonitrile 2-Chloro-4-fluorobenzonitrile Amide Intermediate Amide Intermediate 2-Chloro-4-fluorobenzonitrile->Amide Intermediate H2O, H+ or OH- This compound This compound Amide Intermediate->this compound H2O, H+ or OH-

Caption: Reaction pathway for the hydrolysis of 2-chloro-4-fluorobenzonitrile.

Troubleshooting_Workflow cluster_start Start cluster_check1 Initial Checks cluster_action1 Corrective Actions cluster_check2 Reagent Checks cluster_action2 Corrective Actions cluster_check3 Solubility Check cluster_action3 Corrective Actions cluster_end Resolution Start Incomplete Hydrolysis CheckTimeTemp Sufficient Time & Temp? Start->CheckTimeTemp IncreaseTimeTemp Increase Reaction Time and/or Temperature CheckTimeTemp->IncreaseTimeTemp No CheckReagents Adequate Reagent Concentration/Ratio? CheckTimeTemp->CheckReagents Yes IncreaseTimeTemp->CheckTimeTemp IncreaseReagents Increase Acid/Base Concentration or Stoichiometry CheckReagents->IncreaseReagents No CheckSolubility Starting Material Fully Dissolved? CheckReagents->CheckSolubility Yes IncreaseReagents->CheckReagents AddCosolvent Add a Co-solvent (e.g., Ethanol) CheckSolubility->AddCosolvent No Complete Complete Hydrolysis CheckSolubility->Complete Yes AddCosolvent->CheckSolubility

References

scaling up the synthesis of 2-Chloro-4-fluorobenzoic acid for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of 2-Chloro-4-fluorobenzoic Acid

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals engaged in industrial-scale chemical production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: For industrial production, several routes are considered, each with distinct advantages and challenges. The most prominent methods include:

  • Oxidation of 2-Chloro-4-fluorotoluene: A direct and common approach where the methyl group is oxidized to a carboxylic acid. While traditional methods used highly toxic oxidants like dichromate, modern processes utilize catalysts such as cobalt and manganese salts with an oxygen source.[1][2]

  • Hydrolysis of 2-Chloro-4-fluorobenzonitrile: This route involves the synthesis of the nitrile intermediate, often from 2-chloro-4-aminobenzonitrile via a diazotization reaction, followed by hydrolysis. This method is often favored for its high yield and avoidance of highly toxic reagents and expensive noble metal catalysts.[2][3]

  • Grignard Reaction: Starting from a halogenated precursor like 2-chloro-4-fluorobromobenzene, a Grignard reagent is formed and then reacted with carbon dioxide.[3]

  • Balz-Schiemann Reaction: A classic method starting from 3-aminobenzoic acid, but it is less favored industrially due to high raw material costs and the production of toxic boron trifluoride gas.[1]

Q2: What are the primary safety concerns when scaling up production?

A2: Key safety issues include:

  • Handling of Toxic Reagents: Traditional oxidation methods may use dichromates, which are highly toxic and environmentally damaging.[2] The Balz-Schiemann reaction can release toxic boron trifluoride gas.[1]

  • High-Pressure Reactions: The catalytic oxidation of 2-chloro-4-fluorotoluene is often performed under high pressure (e.g., 300 psi oxygen), which requires specialized reactors and stringent safety protocols.[1]

  • Exothermic Reactions: Diazotization reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

  • Handling of Strong Acids/Bases: Hydrolysis steps use strong acids (e.g., sulfuric acid) or bases, which are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.[3]

Q3: How can the purity of the final product be improved?

A3: Purification of the final product is critical. Common methods include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial for achieving high purity and yield.

  • Washing: Washing the crude product with water can remove inorganic salts and water-soluble impurities.[1] Washing with an organic solvent can remove non-acidic organic impurities.[4]

  • pH Adjustment: The product can be dissolved in a basic aqueous solution to form its salt, washed with an organic solvent to remove impurities, and then re-precipitated by adding acid.[4]

  • Column Chromatography: While effective, this method is often less practical and more expensive for large industrial batches but can be used for very high-purity requirements.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis.

Guide 1: Oxidation of 2-Chloro-4-fluorotoluene

Q: The reaction yield is consistently low. What are the potential causes and solutions?

A: Low yield in the oxidation of 2-chloro-4-fluorotoluene can stem from several factors.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time/Temperature: Prolonging the reaction or increasing the temperature can help drive it to completion. Monitor the reaction progress using TLC or GC.[4]- Ensure Sufficient Oxidant: Verify that the stoichiometric amount of the oxidizing agent is adequate.[4]
Catalyst Deactivation - Check Catalyst Quality: Ensure the cobalt and manganese acetate catalysts are of good quality and not expired.- Optimize Catalyst Loading: The concentration of the catalyst is crucial; ensure it is within the optimal range as specified in the protocol.
Poor Oxygen Mass Transfer - Improve Agitation: In high-pressure reactors, efficient stirring is vital to ensure good contact between the gaseous oxygen and the liquid reaction mixture.- Check Oxygen Pressure: Ensure the oxygen pressure is maintained at the target level throughout the reaction.[1]
Product Loss During Workup - Optimize Extraction: Ensure the pH is correctly adjusted to precipitate the product fully before filtration. Use an appropriate solvent for any liquid-liquid extractions.- Minimize Transfers: Reduce the number of vessel-to-vessel transfers to avoid physical loss of the product.

Q: I am observing significant amounts of 2-chloro-4-fluorobenzaldehyde as a byproduct. How can this be resolved?

A: The presence of the aldehyde indicates incomplete oxidation.[4]

  • Solution 1: Re-evaluate Oxidizing Agent: The chosen oxidation system may not be potent enough. Stronger oxidizing agents like potassium permanganate can be considered, though they may introduce other challenges like waste disposal.[4]

  • Solution 2: Adjust Reaction Conditions: Increasing the reaction temperature or time can facilitate the conversion of the intermediate aldehyde to the final carboxylic acid.[4] Ensure the oxygen supply is not limited.

  • Solution 3: Post-Reaction Oxidation: A secondary, milder oxidation step could be introduced during the workup to convert the residual aldehyde. For example, using sodium chlorite.[6]

Guide 2: Synthesis via Diazotization and Hydrolysis of 2-Chloro-4-aminobenzonitrile

Q: The diazotization step is yielding a complex mixture of byproducts. What is going wrong?

A: Diazotization is sensitive to reaction conditions. Byproduct formation is a common issue.

  • Problem: Unstable Diazonium Salt. The diazonium salt can decompose if the temperature is not strictly controlled.

    • Solution: Maintain the reaction temperature at 0-5°C using an ice-salt bath. Add the sodium nitrite solution slowly and sub-surface to prevent localized overheating.[2][7]

  • Problem: Benzyne Formation. The diazonium salt of an anthranilic acid derivative can sometimes eliminate N₂ and CO₂ to form a highly reactive benzyne intermediate, leading to various side products.[4]

    • Solution: Strict adherence to the recommended temperature and reagent addition rates is critical to minimize the decomposition pathway that leads to benzyne.[4]

Q: The final hydrolysis step is slow or incomplete. How can I improve it?

A: Incomplete hydrolysis of the 2-chloro-4-fluorobenzonitrile intermediate is a common bottleneck.

  • Solution 1: Stronger Hydrolysis Conditions: Switch between acidic and basic hydrolysis to find the optimal condition. For acidic hydrolysis, concentrated sulfuric acid is effective.[2][3] For basic hydrolysis, a strong base like sodium hydroxide followed by acidification can be used.

  • Solution 2: Increase Temperature and Time: Heating the reaction mixture is typically required to drive the hydrolysis to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.[2][3]

Experimental Protocols & Data

Protocol 1: Catalytic Oxidation of 2-Chloro-4-fluorotoluene

This protocol is adapted from a patented industrial process.[1]

1. Reaction Setup:

  • Charge a 1.5 L tantalum steel autoclave with:

    • 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol)

    • Glacial acetic acid (240 mL)

    • Co(OAc)₂·4H₂O (300 mg, 1.20 mmol)

    • Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol)

    • tert-butyl hydroperoxide (600 mg, 4.10 mmol)

    • 48% HBr (600 mg)

2. Reaction Execution:

  • Seal the autoclave and pressurize with oxygen to 300 psi.

  • Heat the mixture to 130-160°C while stirring vigorously.

  • Maintain these conditions for 3 hours.

3. Workup and Isolation:

  • Cool the reactor to room temperature and safely vent the oxygen.

  • Pour the reaction product into 250 mL of ice water. A white solid should precipitate.

  • Isolate the solid by suction filtration.

  • Wash the solid cake with water (4 x 100 mL).

  • Dry the product in a vacuum oven at 60°C overnight.

Expected Outcome:

  • Yield: ~63.1 g (92%)

  • Purity: Melting point 182-185°C

Protocol 2: Synthesis from 2-Chloro-4-aminobenzonitrile

This protocol involves diazotization followed by acidic hydrolysis.[2]

Part A: Diazotization to 2-Chloro-4-fluorobenzonitrile 1. Initial Setup:

  • In a 100 mL four-necked flask, add 30% concentrated hydrochloric acid (47.89 g) and 2-chloro-4-aminobenzonitrile (20.0 g, 131.08 mmol).

  • Heat and stir the solution at 70°C for 30 minutes, then cool to 0°C in an ice bath.

2. Diazotization:

  • Slowly add a pre-prepared solution of sodium nitrite (9.23 g in 120 g water) dropwise over ~1 hour, keeping the temperature at 0°C.

  • After addition, continue stirring at 0°C for 30 minutes.

  • Add sodium tetrafluoroborate (28.78 g, 262.16 mmol) and stir for another 30 minutes.

3. Decomposition:

  • Filter the reaction mixture and dry the collected filter cake at 60°C.

  • In a new flask, add 50 mL of toluene and the dried filter cake.

  • Heat the mixture to 120°C and react for 10 hours.

  • After cooling, remove the toluene under reduced pressure.

Part B: Hydrolysis to this compound 1. Reaction Setup:

  • To the crude 2-chloro-4-fluorobenzonitrile from Part A (~5g, 32.14 mmol), add 90% sulfuric acid solution (35 g, 321.42 mmol) in a 100 mL four-necked flask.

2. Reaction Execution:

  • Heat the mixture to 100°C and stir for 4 hours.

3. Workup and Isolation:

  • Cool the reaction to room temperature and dilute with 40 mL of water.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic phases and evaporate the solvent under negative pressure to obtain the solid product.

Expected Outcome:

  • Yield: ~5.79 g (93.05% from the nitrile)

Quantitative Data Summary

The following table summarizes yields from various synthesis methods reported in the literature.

Starting MaterialMethodKey ReagentsYield (%)Purity (%)Reference
2-Chloro-4-fluorotolueneCatalytic OxidationCo(OAc)₂, Mn(OAc)₂, O₂92%-[1]
2-Chloro-4-aminobenzonitrileDiazotization & HydrolysisNaNO₂, H₂SO₄90-93%90-92%[2][3]
2-Chloro-4-fluorobenzaldehydeOxidationNaClO₂, HCl90.8%-[5][6]
4-Amino-2-chlorobenzoic acidFluorinationKF, H₂O₂95-97%-[8]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and decision-making logic for the synthesis of this compound.

Synthesis_Routes A 2-Chloro-4-fluorotoluene D This compound A->D Catalytic Oxidation (Co/Mn, O2) B 2-Chloro-4-aminobenzonitrile E 2-Chloro-4-fluorobenzonitrile B->E Diazotization (NaNO2, HBF4) C 2-Chloro-4-fluorobromobenzene F Grignard Reagent C->F Mg, Ether E->D Hydrolysis (H2SO4 or NaOH) F->D CO2, H3O+

Caption: Primary industrial synthesis routes to this compound.

Experimental_Workflow start Start step1 Step 1: Charge Reactor 2-Chloro-4-fluorotoluene Acetic Acid Catalysts (Co/Mn) start->step1 step2 Step 2: Reaction Pressurize with O2 (300 psi) Heat to 130-160°C Stir for 3 hours step1->step2 step3 Step 3: Workup Cool and vent Pour into ice water Precipitate forms step2->step3 step4 Step 4: Isolation Filter the solid Wash with water step3->step4 step5 Step 5: Drying Dry in vacuum oven at 60°C step4->step5 end Final Product step5->end

Caption: Workflow for the catalytic oxidation of 2-Chloro-4-fluorotoluene.

Troubleshooting_Tree issue Problem: Low Reaction Yield check1 Is the reaction going to completion? (Check via TLC/GC) issue->check1 sol1 Increase reaction time and/or temperature. Verify oxidant amount. check1->sol1 No check2 Is product being lost during workup? check1->check2 Yes sol2 Optimize pH for precipitation. Improve extraction technique. check2->sol2 Yes check3 Is the catalyst active? check2->check3 No sol3 Use fresh catalyst. Check catalyst loading. check3->sol3 No

Caption: Decision tree for troubleshooting low yield in synthesis reactions.

References

Technical Support Center: Managing Exothermic Reactions in Grignard Synthesis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of the Grignard synthesis of benzoic acids. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Runaway reactions and poor yields are common issues stemming from the exothermic nature of the Grignard synthesis. The following table summarizes potential problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s) Quantitative Data/Parameters
Reaction Fails to Initiate - Inactive magnesium surface (MgO layer)- Wet glassware or solvent- Low reactivity of aryl halide- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.- Ensure all glassware is flame- or oven-dried.- Use anhydrous solvents.Initiation: Gentle warming may be required.[1]
Sudden, Uncontrolled Exotherm (Runaway Reaction) - Rapid addition of the aryl halide- Accumulation of unreacted aryl halide followed by sudden initiation- Inadequate cooling- Maintain a slow, controlled addition rate of the aryl halide solution.- Ensure the reaction has initiated before adding the bulk of the aryl halide.- Use an ice bath to maintain the reaction temperature.[1][2]Heat of Reaction: The formation of Grignard reagents is highly exothermic, with reported enthalpies of formation in the range of -295 to -380 kJ/mol.[3]
Low Yield of Benzoic Acid - Grignard reagent quenched by moisture- Wurtz coupling side reaction- Incomplete reaction- Maintain an inert atmosphere (e.g., nitrogen or argon).- Slow, dropwise addition of the aryl halide minimizes its concentration, reducing Wurtz coupling.- Allow for sufficient reaction time after the addition of the aryl halide is complete.Addition Rate: Add the aryl halide solution dropwise to maintain a gentle reflux.[1]
Violent Quenching Reaction - Rapid addition of the quenching agent- Inadequate cooling of the reaction mixture- Cool the reaction mixture to 0°C in an ice bath before and during quenching.- Add the quenching agent (e.g., dilute HCl, saturated aqueous NH4Cl) slowly and dropwise.Quenching Temperature: Maintain the temperature at 0°C during the quenching process.
Formation of Biphenyl Byproduct - Reaction of the Grignard reagent with unreacted aryl halide- Slow addition of the aryl halide solution.- Use a slight excess of magnesium.N/A

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a delayed or failed Grignard reaction initiation?

A1: The most common cause is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1] Additionally, even trace amounts of moisture in the glassware or solvent can quench the Grignard reagent as it forms, preventing the reaction from starting.[1]

Q2: What are the visual cues that a Grignard reaction has successfully initiated?

A2: Successful initiation is often indicated by the appearance of a cloudy or greyish/brown color in the reaction mixture, the spontaneous boiling of the ether solvent due to the exothermic nature of the reaction, and the disappearance of the iodine color if it was used as an activator.[4]

Q3: How can I control the exotherm during the formation of the Grignard reagent?

A3: The key to controlling the exotherm is the slow, dropwise addition of the aryl halide solution to the magnesium suspension.[1][5] This ensures that the heat generated can be effectively dissipated by the solvent and any external cooling, such as an ice bath. Adding the aryl halide too quickly can lead to a dangerous accumulation of heat and a potential runaway reaction.[2]

Q4: What is the safest way to quench a Grignard reaction?

A4: The safest method for quenching a Grignard reaction is to cool the reaction flask in an ice-water bath to 0°C. Then, slowly and dropwise add a cold, dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride while vigorously stirring the mixture.[3] Rapid addition of the quenching agent can cause a violent, uncontrolled exotherm.

Q5: What is Wurtz coupling and how can it be minimized?

A5: Wurtz coupling is a side reaction where the Grignard reagent reacts with the unreacted aryl halide to form a biphenyl byproduct. This reduces the yield of the desired benzoic acid. To minimize this, the concentration of the aryl halide should be kept low by adding it slowly and dropwise to the reaction mixture.

Experimental Protocols

Protocol 1: Grignard Synthesis of Benzoic Acid

This protocol outlines the synthesis of benzoic acid from bromobenzene, with a focus on managing the exothermic steps.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Dry ice (solid CO2)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of Apparatus: All glassware must be rigorously dried by flame-drying under an inert atmosphere or by oven-drying overnight. Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet) while still warm and allow it to cool under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. If desired, add a single crystal of iodine to activate the magnesium surface.

  • Initiation of Grignard Formation: Add a small portion of anhydrous ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene in anhydrous ether. Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Controlled Addition of Aryl Halide: Once the reaction has initiated (indicated by cloudiness and/or gentle boiling), begin the slow, dropwise addition of the remaining bromobenzene solution from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the ether solvent. Use an ice bath to cool the flask if the reaction becomes too vigorous.

  • Completion of Grignard Formation: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until most of the magnesium has been consumed.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly pour the cold Grignard solution onto the dry ice with stirring. The reaction is exothermic, so the addition should be done carefully.

  • Work-up: Allow the excess dry ice to sublime. Slowly and cautiously add 1 M HCl to the reaction mixture to protonate the benzoate salt and dissolve any remaining magnesium.

  • Isolation of Benzoic Acid: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude benzoic acid.

  • Purification: The crude benzoic acid can be purified by recrystallization from hot water.

Protocol 2: Safe Quenching of the Grignard Reaction

This protocol details a controlled method for quenching the Grignard reaction.

Procedure:

  • Cooling: Once the Grignard reaction is complete, place the reaction flask in a well-maintained ice-water bath and allow the internal temperature to reach 0-5°C.

  • Prepare Quenching Solution: Prepare a cold solution of either 1 M HCl or saturated aqueous ammonium chloride.

  • Slow Addition: Using a dropping funnel, add the quenching solution to the cold, stirred Grignard solution dropwise. The rate of addition should be slow enough to maintain the internal temperature below 20°C.

  • Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature rises rapidly, immediately stop the addition and allow it to cool before resuming.

  • Completion: Continue the slow addition until the vigorous reaction ceases and all of the Grignard reagent has been quenched.

Visualizations

experimental_workflow start Start: Dry Apparatus & Inert Atmosphere add_mg Add Magnesium Turnings & Anhydrous Ether start->add_mg activate_mg Activate Magnesium (Iodine/Warming) add_mg->activate_mg initiate Initiate Reaction with Small Amount of Aryl Halide activate_mg->initiate slow_addition Slow, Dropwise Addition of Remaining Aryl Halide Solution initiate->slow_addition reflux Maintain Gentle Reflux (Cool as needed) slow_addition->reflux carboxylation Pour Grignard Reagent over Dry Ice reflux->carboxylation workup Aqueous Work-up with Dilute HCl carboxylation->workup extraction Extraction & Purification workup->extraction end_product End: Benzoic Acid extraction->end_product

Caption: Experimental workflow for the Grignard synthesis of benzoic acid.

troubleshooting_exotherm start Uncontrolled Exotherm Detected check_addition Is Aryl Halide Addition Ongoing? start->check_addition stop_addition Immediately Stop Addition check_addition->stop_addition Yes cool_reaction Apply External Cooling (Ice Bath) check_addition->cool_reaction No stop_addition->cool_reaction monitor_temp Monitor Internal Temperature cool_reaction->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing resume_slowly Resume Addition at a Much Slower Rate temp_decreasing->resume_slowly Yes emergency_quench Consider Emergency Quench (If temp continues to rise) temp_decreasing->emergency_quench No

Caption: Troubleshooting decision tree for an uncontrolled exothermic event.

References

Technical Support Center: Optimizing Reactions of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalytic reactions involving 2-Chloro-4-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound presents two main challenges in palladium-catalyzed cross-coupling reactions. First, as an aryl chloride, it is generally less reactive than the corresponding aryl bromides or iodides, making the initial oxidative addition step of the catalytic cycle slower and more difficult.[1][2] Second, the presence of a substituent at the ortho position (the chlorine atom) can introduce steric hindrance, which may impede the approach of the palladium catalyst to the reaction center.[1][3]

Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate?

A2: The most frequently employed cross-coupling reactions for functionalizing aryl halides like this compound are Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and esterification of the carboxylic acid group.[4][5][6]

Q3: How does the carboxylic acid group influence catalyst selection?

A3: The acidic proton of the carboxylic acid group can react with strong bases often used in cross-coupling reactions. This necessitates careful selection of the base or protection of the carboxylic acid group (e.g., as an ester) prior to the coupling reaction. Alternatively, using weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) can sometimes be effective, though they may require higher reaction temperatures or more active catalyst systems.[3]

Q4: For Buchwald-Hartwig amination, what is a crucial consideration regarding the palladium source?

A4: The choice of the palladium source is critical. While Pd(OAc)₂ is common, it can be unreliable as it needs to be reduced in situ to the active Pd(0) species.[7][8] Using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (palladacycles) that readily generate the active LPd(0) species upon exposure to a base can lead to more consistent and cleaner reactions with higher activity.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is not proceeding. What are the likely causes and how can I fix it?

A: Low or no conversion in the Suzuki coupling of an aryl chloride is a common issue. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Inactive Catalyst System:

    • Cause: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step and requires a highly active catalyst. Your chosen ligand may not be suitable for activating the C-Cl bond.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[3][11] These ligands promote the formation of the active catalytic species and facilitate oxidative addition. Using modern palladium precatalysts designed for challenging substrates can also improve results.[12]

  • Inappropriate Base:

    • Cause: The base is critical for the transmetalation step. An unsuitable base can lead to poor reaction rates or decomposition of the boronic acid.

    • Solution: Strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly in polar aprotic solvents like 1,4-dioxane or toluene.[3] Ensure the base is anhydrous and finely powdered to maximize its reactivity.

  • Oxygen Contamination:

    • Cause: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[1]

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][12]

  • Boronic Acid Instability:

    • Cause: The boronic acid reagent may be degrading through protodeboronation (hydrolysis back to the arene).[12]

    • Solution: Use a fresh, high-purity batch of the boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which can release the boronic acid slowly under the reaction conditions.[12] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help drive the reaction.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination

Q: I'm attempting a Buchwald-Hartwig amination with this compound and an amine, but the yield is very low. What should I troubleshoot?

A: Low yields in the amination of aryl chlorides are often related to catalyst activity, base strength, and substrate compatibility.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination:

    • Cause: The amination of aryl chlorides is particularly demanding and requires a highly active catalyst system.[13] The choice of ligand is critical and depends on the class of amine nucleophile (primary, secondary, etc.).[9]

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[8] Experiment with different "generations" of Buchwald ligands to find the optimal one for your specific amine. Using a pre-catalyst can provide a cleaner and more efficient formation of the active catalyst.[7][9]

  • Incorrect Base Selection:

    • Cause: A strong base is required to deprotonate the amine, but it can also react with other functional groups. Strong bases like NaOtBu are very effective but may be incompatible with base-sensitive functional groups.[9]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for these couplings.[9] If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures and a more active catalyst system.[14] For substrates with protic functional groups, LHMDS can be a useful alternative.[8]

  • Poor Solvent Choice:

    • Cause: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous and degassed polar aprotic solvents like 1,4-dioxane and toluene are standard choices.[3][15] Ensure the solvent is of high purity and rigorously dried.

  • Steric Hindrance:

    • Cause: If the amine coupling partner is also sterically bulky, the reaction can be very slow.

    • Solution: Increase the reaction temperature (often 80-120 °C) or catalyst loading.[3] Microwave irradiation can sometimes be effective in driving sterically hindered couplings to completion.[3][16]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃SPhos / XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80 - 12070 - 95[3]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane/H₂O10080 - 98[3]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8060 - 85[3]
NHC-Pd Precatalyst-Cs₂CO₃1,4-Dioxane8085 - 96[11]

Note: Yields are generalized from reactions with various substituted aryl chlorides and serve as a starting point for optimization.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
Palladium PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂RuPhosNaOtBuToluene10085 - 94[3]
[Pd(cinnamyl)Cl]₂Mor-DalPhosCs₂CO₃Toluene11080 - 88[3]
Pd₂(dba)₃XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane100 - 12075 - 96[3][16]
Pd(OAc)₂BINAPNaOtBuToluene80 - 10070 - 90[4][16]

Note: Yields are generalized from reactions with various substituted aryl chlorides and serve as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2–1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%), the phosphine ligand (e.g., SPhos, 4–10 mol%), and the base (e.g., K₃PO₄, 2–3 equiv.).[3]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[1]

  • Reaction: Heat the reaction mixture to 100–120 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[17]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. If the product is a carboxylic acid, an acidic workup may be required to protonate the carboxylate salt before extraction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–3 mol%), the ligand (e.g., RuPhos, 2–6 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv.).[3]

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv., may need to be protected as an ester) and the amine (1.1–1.5 equiv.).[3]

  • Reaction: Seal the tube and heat to 100–120 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS.[3]

  • Work-up & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the product by column chromatography.[18]

Protocol 3: General Procedure for Fischer Esterification
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., methanol), which often serves as the solvent. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH).[6]

  • Reaction: Heat the mixture to reflux and stir. The reaction is an equilibrium, so using the alcohol as the solvent drives it towards the product.[6]

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Extract the ester product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep1 Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand prep2 Add to Oven-Dried Schlenk Flask prep1->prep2 prep3 Seal, Evacuate & Backfill with Inert Gas (3x) prep2->prep3 react1 Add Degassed Solvent via Syringe prep3->react1 react2 Heat to Desired Temp with Vigorous Stirring react1->react2 react3 Monitor Progress (TLC, GC-MS, LC-MS) react2->react3 workup1 Cool to Room Temp & Quench Reaction react3->workup1 workup2 Perform Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 end end workup4->end Characterize Final Product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check1 1. Check Reagents & Setup start->check1 check2 2. Analyze Catalyst System check1->check2 Reagents & Setup OK sol1a Use Fresh Reagents Ensure Anhydrous Base Confirm Stoichiometry check1->sol1a Purity or Stoichiometry Issue? sol1b Ensure Rigorous Degassing Maintain Inert Atmosphere check1->sol1b Atmosphere Issue? check3 3. Review Reaction Conditions check2->check3 Catalyst System OK sol2a Use Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) check2->sol2a Ligand Ineffective? sol2b Switch to a Modern Precatalyst (e.g., G3/G4 Palladacycle) check2->sol2b Precatalyst Inactive? sol3a Increase Temperature (e.g., 100-120°C) check3->sol3a Temperature Too Low? sol3b Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check3->sol3b Base Suboptimal? end Reaction Optimized check3->end Conditions OK sol1a->check2 sol1b->check2 sol2a->check3 sol2b->check3 sol3a->end sol3b->end

Caption: Logical troubleshooting workflow for low conversion in cross-coupling reactions.

References

preventing byproduct formation in Meerwein arylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in Meerwein arylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Meerwein arylation reaction?

The Meerwein arylation is an organic reaction that involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt, most commonly a copper salt.[1][2] The reaction proceeds via a radical mechanism, initiated by the reduction of the diazonium salt to form an aryl radical.[1][3] This radical then adds to the alkene, and subsequent steps lead to the arylated product.

Q2: What are the most common byproducts in a Meerwein arylation reaction?

The most prevalent byproducts in Meerwein arylation reactions include:

  • Sandmeyer reaction products: These are formed when the aryl radical is trapped by a halide or other nucleophile from the copper salt or solvent, leading to the formation of aryl halides (e.g., Ar-Cl, Ar-Br).[4]

  • Reduction products (Ar-H): The aryl radical can abstract a hydrogen atom from the solvent or other components of the reaction mixture, resulting in the formation of an arene.

  • Phenols (Ar-OH): Decomposition of the diazonium salt, particularly in aqueous solutions, can lead to the formation of phenols.[4]

  • Azo compounds (Ar-N=N-Ar'): These can form through the coupling of the diazonium salt with electron-rich aromatic compounds present in the reaction mixture.

Q3: What factors influence the formation of byproducts?

Several factors can influence the selectivity of the Meerwein arylation and the extent of byproduct formation. These include:

  • Temperature: Higher temperatures can promote the decomposition of the diazonium salt and increase the rate of side reactions.

  • pH: The acidity of the reaction medium can affect the stability of the diazonium salt.

  • Catalyst concentration: The amount of copper catalyst can influence the relative rates of the desired Meerwein arylation and the competing Sandmeyer reaction.

  • Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the radical intermediates.

  • Substrate electronics: The electronic nature of both the aryl diazonium salt and the alkene can affect the reaction rates and selectivity.

Troubleshooting Guides

Problem: Low yield of the desired arylated product and a significant amount of Sandmeyer byproduct (aryl halide).

Possible Cause Troubleshooting Step
High concentration of copper(II) halide The Sandmeyer reaction is often favored by higher concentrations of Cu(II) halides which can efficiently trap the aryl radical. Consider using a lower catalyst loading or using a copper salt with a non-halide counter-ion if possible.
Slow addition of the alkene If the concentration of the alkene is low relative to the aryl radical, the radical is more likely to react with the copper halide. Ensure the alkene is present in sufficient concentration when the diazonium salt is added.
Reaction temperature is too high Elevated temperatures can accelerate the rate of the Sandmeyer reaction. Try running the reaction at a lower temperature.

Problem: Formation of a significant amount of reduced byproduct (Ar-H).

Possible Cause Troubleshooting Step
Hydrogen-donating solvent Solvents that can readily donate a hydrogen atom (e.g., isopropanol) can promote the formation of the reduced byproduct. Switch to a solvent that is less prone to hydrogen atom abstraction, such as acetonitrile or acetone.
Presence of radical quenchers Impurities in the reagents or solvent that can act as radical quenchers can lead to the formation of Ar-H. Ensure all reagents and solvents are pure and dry.

Problem: Significant formation of phenol byproduct.

Possible Cause Troubleshooting Step
Decomposition of the diazonium salt Aryl diazonium salts can be unstable, especially at higher temperatures and in the presence of water. Prepare the diazonium salt in situ at low temperatures (0-5 °C) and use it immediately. Ensure anhydrous conditions if possible.
Reaction pH is not optimal The stability of diazonium salts is pH-dependent. Maintain an acidic pH to suppress decomposition to the corresponding phenol.

Problem: Presence of colored impurities, suggesting azo compound formation.

Possible Cause Troubleshooting Step
Reaction of diazonium salt with unreacted aniline or other electron-rich arenes Ensure that the diazotization of the aniline is complete before adding the alkene and copper catalyst. The presence of unreacted starting aniline can lead to the formation of colored azo dyes.
Reaction conditions favor electrophilic aromatic substitution Azo coupling is an electrophilic aromatic substitution reaction. Maintaining a sufficiently low pH can help to minimize this side reaction by protonating the electron-rich coupling partner.

Data Presentation

The following table summarizes the general effect of key reaction parameters on the product distribution in a Meerwein arylation. The trends are based on established principles of radical chemistry and observations from the scientific literature.

Parameter Change Effect on Meerwein Product Effect on Sandmeyer Byproduct Effect on Reduction Byproduct (Ar-H) Effect on Phenol Byproduct
Temperature IncreaseCan decrease yield due to faster side reactionsIncreasesIncreasesIncreases significantly
DecreaseGenerally increases selectivityDecreasesDecreasesDecreases
Catalyst Conc. IncreaseMay decrease selectivity if too highIncreases--
DecreaseMay increase selectivity but slow down the reactionDecreases--
Alkene Conc. IncreaseIncreasesDecreasesDecreases-
DecreaseDecreasesIncreasesIncreases-
pH Increase (less acidic)Can decrease yield due to diazonium salt instability--Increases
Decrease (more acidic)Generally improves diazonium salt stability--Decreases

Experimental Protocols

General Protocol for Minimizing Byproduct Formation in Meerwein Arylation

This protocol provides a general guideline for performing a Meerwein arylation with an emphasis on minimizing common byproducts. Optimization for specific substrates is recommended.

1. Preparation of the Aryl Diazonium Salt (in situ): a. Dissolve the aromatic amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or acetone) and cool the solution to 0-5 °C in an ice bath. b. Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq.) to the cooled solution of the amine under vigorous stirring. Maintain the temperature below 5 °C throughout the addition. c. Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization.

2. Meerwein Arylation Reaction: a. In a separate flask, dissolve the electron-poor alkene (1.2-2.0 eq.) and the copper(I) or copper(II) salt catalyst (e.g., CuCl, CuBr; 0.05-0.2 eq.) in the chosen reaction solvent (e.g., acetonitrile or acetone). b. Cool the alkene/catalyst solution to the desired reaction temperature (typically between room temperature and 40 °C; lower temperatures often favor higher selectivity). c. Slowly add the freshly prepared, cold diazonium salt solution to the alkene/catalyst mixture under vigorous stirring. The addition should be done dropwise to maintain a low concentration of the diazonium salt in the reaction mixture at any given time. d. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when nitrogen evolution ceases.

3. Work-up and Purification: a. Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to separate the desired Meerwein arylation product from any byproducts.

Mandatory Visualization

Meerwein_Arylation_Pathways cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Products & Byproducts ArNH2 Aryl Amine NaNO2_H+ NaNO2 / H+ ArN2+ Aryl Diazonium Salt (Ar-N2+) NaNO2_H+->ArN2+ Alkene Alkene (Electron-poor) Adduct_radical Radical Adduct Alkene->Adduct_radical CuX Copper Catalyst (e.g., CuCl) Ar_radical Aryl Radical (Ar•) CuX->Ar_radical ArN2+->Ar_radical Reduction by Cu(I) - N2 Phenol_Byproduct Phenol Byproduct (Ar-OH) ArN2+->Phenol_Byproduct Decomposition (+ H2O) Azo_Byproduct Azo Byproduct (Ar-N=N-Ar') ArN2+->Azo_Byproduct Coupling with Ar'-H Ar_radical->Adduct_radical Addition Sandmeyer_Product Sandmeyer Byproduct (Ar-X) Ar_radical->Sandmeyer_Product Halogen Abstraction from Cu(II)X2 Reduction_Product Reduction Byproduct (Ar-H) Ar_radical->Reduction_Product H-atom Abstraction (from solvent) Meerwein_Product Meerwein Product Adduct_radical->Meerwein_Product Halogen Transfer & Elimination

Caption: Reaction pathways in Meerwein arylation leading to the desired product and common byproducts.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectra of 2-Chloro-4-fluorobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the ¹H NMR spectral characteristics of 2-Chloro-4-fluorobenzoic acid, with a comparative analysis against 4-fluorobenzoic acid and 2-chlorobenzoic acid. This guide provides detailed experimental data, protocols, and visual aids to facilitate structural elucidation and purity assessment.

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the structural elucidation of organic molecules. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. To provide a comprehensive understanding, its spectral features are objectively compared with two structurally related alternatives: 4-fluorobenzoic acid and 2-chlorobenzoic acid. The presented data, obtained under standardized conditions, will aid researchers in distinguishing between these compounds and in assessing the purity of their samples.

Comparative ¹H NMR Data

The chemical shifts (δ), multiplicities, and coupling constants (J) are quintessential parameters derived from a ¹H NMR spectrum, offering a fingerprint of a molecule's structure. The following tables summarize these key parameters for this compound and its structural analogs in two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Data in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.65ddJ = 8.8, 2.5
H-5~7.20dddJ = 8.8, 8.8, 2.5
H-6~8.05ddJ = 8.8, 6.0
4-Fluorobenzoic acid H-2, H-68.13-8.16m
H-3, H-57.15tJ = 8.0
2-Chlorobenzoic acid [1]H-37.31m
H-47.40m
H-57.50m
H-68.09dJ = 7.44

Table 2: ¹H NMR Data in DMSO-d₆

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound [1]H-37.934ddJ ≈ 8.9, 2.6
H-57.535tdJ ≈ 8.7, 2.6
H-6---
4-Fluorobenzoic acid [2]H-2, H-68.01ddJ = 5.64, 5.6
H-3, H-57.32tJ = 8.88
2-Chlorobenzoic acid [1]H-37.447m
H-47.55m
H-57.56m
H-67.808m

Experimental Protocols

The following section details the standardized methodology for the acquisition of the ¹H NMR spectra presented in this guide. Adherence to this protocol is recommended to ensure reproducibility of the results.

Sample Preparation:

  • Approximately 5-10 mg of the solid benzoic acid derivative was accurately weighed and transferred into a clean, dry NMR tube.

  • To the NMR tube, approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) was added.

  • The tube was capped and gently agitated to ensure complete dissolution of the sample.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer was used for all acquisitions.

  • Temperature: The probe temperature was maintained at 298 K.

  • Pulse Sequence: A standard single-pulse sequence was employed.

  • Number of Scans: 16 to 32 scans were typically acquired to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 16 ppm was used.

  • Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Visualization of Molecular Structures and Splitting Patterns

The following diagrams, generated using the DOT language, illustrate the chemical structures and the expected spin-spin coupling interactions for the aromatic protons in each of the analyzed compounds.

G cluster_0 This compound c1 c1

Caption: Chemical structure of this compound.

G cluster_1 4-Fluorobenzoic acid c2 c2

Caption: Chemical structure of 4-fluorobenzoic acid.

G cluster_2 2-Chlorobenzoic acid c3 c3

Caption: Chemical structure of 2-chlorobenzoic acid.

G cluster_A This compound Splitting H3 H-3 H5 H-5 H3->H5 J (ortho) F4 F-4 H3->F4 J (meta) H6 H-6 H5->H6 J (ortho) H5->F4 J (ortho) Cl2 Cl-2

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.

Spectral Interpretation and Comparison

The ¹H NMR spectrum of This compound in DMSO-d₆ displays three distinct signals in the aromatic region. The proton at position 3 (H-3) appears as a doublet of doublets, coupled to the fluorine at position 4 and the proton at position 5. The proton at position 5 (H-5) is expected to be a triplet of doublets due to coupling with the adjacent protons (H-6) and the fluorine atom. The proton at position 6 (H-6) would likely be a doublet of doublets, coupled to H-5 and having a smaller long-range coupling to the fluorine. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the carboxylic acid group, results in the downfield chemical shifts of these aromatic protons.

In comparison, the ¹H NMR spectrum of 4-fluorobenzoic acid is simpler due to the molecule's symmetry. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in two signals in the aromatic region. The signal for H-2 and H-6 appears as a doublet of doublets due to coupling with the adjacent H-3/H-5 protons and the fluorine atom. The signal for H-3 and H-5 appears as a triplet due to coupling with the two adjacent H-2/H-6 protons.

The spectrum of 2-chlorobenzoic acid shows a more complex pattern of four distinct signals in the aromatic region due to the lack of symmetry. The signals are generally found between 7.3 and 8.1 ppm in CDCl₃.[1] The proton ortho to the carboxylic acid (H-6) is the most downfield, appearing as a doublet.[1] The remaining protons (H-3, H-4, and H-5) appear as multiplets due to complex spin-spin coupling.[1]

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently distinguish between these three structurally similar benzoic acid derivatives. This guide serves as a valuable resource for the rapid and accurate interpretation of ¹H NMR spectra in the context of drug discovery and chemical synthesis.

References

A Comparative Guide to the Infrared Spectrum of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Chloro-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. By comparing its spectral features with related benzoic acid derivatives, this document aims to facilitate the structural elucidation and quality control of this important chemical intermediate.

Overview of Functional Group Absorptions

This compound is a multifunctional molecule, and its IR spectrum exhibits characteristic absorption bands corresponding to each functional group. The primary absorptions are due to the carboxylic acid moiety (O-H and C=O stretching), the aromatic ring (C=C and C-H stretching and bending), and the carbon-halogen bonds (C-Cl and C-F).

The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on the benzene ring influences the electronic environment of the carboxylic acid group and the aromatic ring, leading to shifts in their characteristic absorption frequencies compared to unsubstituted benzoic acid.

Comparative Analysis of IR Spectra

The following table summarizes the key infrared absorption frequencies for this compound and related compounds. This comparative data is essential for identifying the unique spectral features of the target molecule.

Functional GroupVibration TypeThis compound (cm⁻¹)Benzoic Acid (cm⁻¹)2-Chlorobenzoic Acid (cm⁻¹)4-Fluorobenzoic Acid (cm⁻¹)
Carboxylic AcidO-H StretchBroad, ~3300-2500Broad, 3071-2940[1]Broad, ~3000Broad, ~3000
AromaticC-H Stretch~3100-30003071[2]~3100-3000~3100-3000
Carboxylic AcidC=O Stretch~17001685-1670[1][2]1668[3]~1700
AromaticC=C Stretch~1600-14501600, 1505[1]~1600-1450~1600-1450
Carboxylic AcidC-O Stretch~13001292[2]~1300~1300
Carbon-FluorineC-F Stretch~1250-1100--Strong, ~1230
Carboxylic AcidO-H Bend~930934[2]~930~930
Carbon-ChlorineC-Cl Stretch~850-550-~800-600-
AromaticC-H Out-of-plane Bend~900-675~900-675~900-675~900-675

Note: The exact positions of IR absorptions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film, or gas phase) and the instrument's resolution.

Interpreting the Spectrum: A Logical Workflow

The following diagram illustrates a systematic approach to interpreting the IR spectrum of a substituted benzoic acid like this compound.

IR_Spectrum_Interpretation Workflow for IR Spectrum Interpretation of this compound start Obtain IR Spectrum region_broad Identify Broad Band ~3300-2500 cm⁻¹ start->region_broad region_carbonyl Locate Strong, Sharp Peak ~1760-1690 cm⁻¹ start->region_carbonyl region_fingerprint Analyze Fingerprint Region < 1500 cm⁻¹ start->region_fingerprint confirm_cooh Confirm Carboxylic Acid region_broad->confirm_cooh region_carbonyl->confirm_cooh analyze_ch_oop Aromatic C-H Bends ~900-675 cm⁻¹ region_fingerprint->analyze_ch_oop analyze_cf Identify C-F Stretch ~1250-1100 cm⁻¹ region_fingerprint->analyze_cf analyze_ccl Identify C-Cl Stretch ~850-550 cm⁻¹ region_fingerprint->analyze_ccl analyze_aromatic Aromatic C=C Stretches ~1600-1450 cm⁻¹ confirm_cooh->analyze_aromatic analyze_ch_aromatic Aromatic C-H Stretches ~3100-3000 cm⁻¹ confirm_cooh->analyze_ch_aromatic confirm_aromatic Confirm Aromatic Ring analyze_aromatic->confirm_aromatic analyze_ch_aromatic->confirm_aromatic analyze_ch_oop->confirm_aromatic final_structure Propose Structure: This compound confirm_aromatic->final_structure confirm_halogens Confirm Halogen Substituents analyze_cf->confirm_halogens analyze_ccl->confirm_halogens confirm_halogens->final_structure

Caption: A flowchart illustrating the logical steps for the interpretation of the IR spectrum of this compound.

Experimental Protocol: Obtaining the IR Spectrum

Objective: To obtain a high-quality infrared spectrum of this compound for functional group analysis.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can interfere with the O-H stretching region of the spectrum.

    • In the agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

    • Transfer the powder to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with known correlation tables and reference spectra to assign the functional groups.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

A Comparative Guide to the ¹³C and ¹⁹F NMR Chemical Shifts of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-fluorobenzoic acid. The data is presented alongside related halogenated benzoic acid derivatives to offer a comprehensive reference for structural elucidation and characterization.

¹³C NMR Chemical Shift Comparison

The following table summarizes the experimental ¹³C NMR chemical shift data for this compound and several related compounds. The data highlights the influence of substituent position on the chemical shifts of the aromatic carbons and the carboxylic acid group.

CompoundSolventC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH (ppm)
This compound 134.1139.7 (d, J=10.0 Hz)118.0 (d, J=21.5 Hz)164.3 (d, J=257.1 Hz)115.5 (d, J=21.2 Hz)131.5 (d, J=3.8 Hz)164.8
4-Fluorobenzoic acid[1]DMSO-d₆127.8 (d, J=2.9 Hz)132.5 (d, J=9.5 Hz)116.1 (d, J=22.0 Hz)165.4 (d, J=251.6 Hz)116.1 (d, J=22.0 Hz)132.5 (d, J=9.5 Hz)166.8
2-Chlorobenzoic acid[2]CDCl₃132.5134.8131.6126.8132.5128.5171.1
4-Chlorobenzoic acid[3]DMSO-d₆130.9131.0128.9137.5128.9131.0166.8

Note: The ¹³C NMR data for this compound is based on spectral data and may not specify the solvent. Coupling constants (J) are provided where available, indicating through-bond interactions with the fluorine atom.

¹⁹F NMR Chemical Shift Comparison

CompoundSolvent¹⁹F Chemical Shift (ppm)
4-Fluorobenzoic acid[4]Acetone-107.96
3-Fluorobenzoic acid[4]Acetone-114.14

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality ¹³C and ¹⁹F NMR spectra of small organic molecules.

General Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the sample's solubility and its transparency in the spectral region of interest.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

¹³C NMR Spectroscopy Protocol
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlet peaks for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm, to cover the typical range for organic molecules.

    • Number of Scans (NS): Varies depending on sample concentration, typically ranging from 128 to 1024 scans or more for dilute samples.

    • Relaxation Delay (D1): A delay of 1-2 seconds is common to allow for sufficient relaxation of the carbon nuclei between scans.

    • Acquisition Time (AQ): Typically 1-2 seconds.

  • Processing:

    • Apply an exponential multiplication window function (e.g., with a line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Spectroscopy Protocol
  • Spectrometer: A high-field NMR spectrometer with a fluorine-capable probe.

  • Pulse Program: A simple pulse-acquire sequence is generally sufficient. Proton decoupling is often not necessary unless resolving fine couplings is required.

  • Acquisition Parameters:

    • Spectral Width (SW): Due to the large chemical shift range of fluorine, a wider spectral width may be necessary, typically around 200-300 ppm. The center of the spectrum should be set based on the expected chemical shift of the fluorine environment.

    • Number of Scans (NS): ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16-64) are often sufficient.

    • Relaxation Delay (D1): A delay of 1-5 seconds is typically used.

  • Processing:

    • Similar processing steps as for ¹³C NMR (exponential multiplication, Fourier transform, phasing, and baseline correction).

    • Reference the spectrum to an external standard, commonly CFCl₃ at 0 ppm.

Structure-Spectra Relationship

The following diagram illustrates the relationship between the chemical structure of this compound and the assignment of its ¹³C NMR chemical shifts. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carboxylic acid group, influence the electronic environment and thus the chemical shift of each carbon atom.

G cluster_molecule This compound cluster_shifts 13C Chemical Shifts (ppm) C1 C1 C2 C2-Cl C1->C2 COOH COOH C1->COOH s_C1 134.1 C1->s_C1 Assignment C3 C3 C2->C3 s_C2 139.7 C2->s_C2 Assignment C4 C4-F C3->C4 s_C3 118.0 C3->s_C3 Assignment C5 C5 C4->C5 s_C4 164.3 C4->s_C4 Assignment C6 C6 C5->C6 s_C5 115.5 C5->s_C5 Assignment C6->C1 s_C6 131.5 C6->s_C6 Assignment s_COOH 164.8 COOH->s_COOH Assignment

References

A Comparative Guide to the Analytical Techniques for 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. We will delve into the fragmentation pattern observed in mass spectrometry and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: Unraveling the Fragmentation Pathway

Mass spectrometry is a powerful technique for the structural elucidation and identification of compounds. When this compound is subjected to electron ionization (EI), it undergoes characteristic fragmentation, providing a unique fingerprint for its identification.

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1][2] The molecular ion peak ([M]⁺) is observed at m/z 174, corresponding to the molecular weight of the compound (C₇H₄ClFO₂).[1][2] The presence of the chlorine isotope (³⁷Cl) also results in a smaller peak at m/z 176.

The fragmentation of this compound is primarily driven by the loss of small, stable neutral molecules and radicals from the molecular ion. Key fragmentation pathways include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and carbon monoxide (CO).

Below is a diagram illustrating the proposed fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₄ClFO₂]⁺˙ m/z = 174/176 F1 [C₇H₃ClFO]⁺ m/z = 157/159 M->F1 - •OH F2 [C₆H₄ClF]⁺˙ m/z = 130/132 M->F2 - CO₂ F3 [C₆H₃ClF]⁺ m/z = 129/131 F1->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Techniques

While mass spectrometry is excellent for identification, other techniques may be more suitable for quantification and routine purity analysis. The following table compares mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

ParameterMass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by gas chromatography and identification by mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Primary Use Identification and structural elucidation.Quantification and purity determination.Structural elucidation and purity determination.
Sample Preparation Derivatization may be required to increase volatility.Dissolution in a suitable solvent.Dissolution in a deuterated solvent.
Limit of Detection Low (ng/L to µg/L range).[3]Moderate (µg/mL range).High (mg/mL range).
Data Output Mass spectrum showing m/z of fragments.Chromatogram showing retention time and peak area.Spectrum showing chemical shifts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of this compound using the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the trace analysis of fluorobenzoic acids.[3]

  • Sample Preparation: Perform solid-phase extraction (SPE) to enrich the analyte from the sample matrix. Derivatize the extracted this compound to its methyl ester using BF₃·MeOH to improve volatility.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-300.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for similar aromatic acids and is suitable for purity and assay determination.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the structural confirmation of this compound.[1]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Collection->Sample_Preparation GCMS GC-MS Analysis Sample_Preparation->GCMS HPLC HPLC Analysis Sample_Preparation->HPLC NMR NMR Analysis Sample_Preparation->NMR Data_Acquisition Data Acquisition GCMS->Data_Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General experimental workflow for the analysis of this compound.

This guide provides a foundational understanding of the analytical methodologies available for this compound. The choice of technique will ultimately depend on the specific analytical goals, whether it be definitive identification, precise quantification, or routine quality control.

References

A Comparative Guide to Purity Determination of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Chloro-4-fluorobenzoic acid is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this key building block, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your laboratory's needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining the purity of non-volatile organic compounds like this compound. However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer valuable alternatives for comprehensive impurity profiling and primary quantification. The choice of method often depends on the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.

The following table summarizes the key performance characteristics of these techniques for the analysis of halogenated benzoic acids, providing a basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.
Typical Limit of Detection (LOD) 1 - 10 µg/mL6 - 44 ng/L (after derivatization)Dependent on concentration and instrument, but generally higher than chromatographic methods.
Precision HighHighHigh
Sample Throughput HighModerateLow to Moderate
Primary Method No (Requires a certified reference standard)No (Requires a certified reference standard)Yes (Can be a primary ratio method traceable to SI units)
Impurity Identification Possible with Diode Array Detector (DAD) or hyphenation to Mass Spectrometry (LC-MS).Excellent, based on mass spectral libraries.Excellent for structural elucidation of unknown impurities.
Derivatization Required NoYes, for acidic compounds to increase volatility.No

Experimental Protocols

Detailed experimental protocols for each of the compared analytical techniques are provided below. These are representative methods based on established procedures for similar halogenated benzoic acids and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reversed-phase HPLC method with UV detection suitable for the purity determination of this compound.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 30% B to 100% B over 15-20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities and requires derivatization of the acidic analyte to improve its volatility.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • Derivatization reagent (e.g., BF3-Methanol or diazomethane).

  • Reference standard of this compound.

Derivatization (Methylation):

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., methanol).

  • Add the derivatization reagent according to the manufacturer's instructions.

  • Heat the mixture if necessary to ensure complete reaction.

  • Extract the derivatized product (methyl 2-chloro-4-fluorobenzoate) into an organic solvent (e.g., hexane).

GC-MS Conditions:

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis: Identify and quantify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by using the peak area percentage method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used.

Instrumentation and Consumables:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of the this compound is calculated using the following equation:

Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

To better understand the logical flow of a typical purity analysis, the following diagrams illustrate the experimental workflows for HPLC and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: A typical experimental workflow for HPLC purity analysis.

Method_Selection start Purity Analysis Required for This compound volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities primary_method Is a primary method for quantification needed? volatile_impurities->primary_method No gcms Use GC-MS volatile_impurities->gcms Yes routine_qc Is this for routine high-throughput QC? primary_method->routine_qc No qnmr Use qNMR primary_method->qnmr Yes hplc Use HPLC routine_qc->hplc Yes orthogonal Use HPLC and an orthogonal method (GC-MS or qNMR) routine_qc->orthogonal No

Caption: Decision logic for selecting a purity analysis method.

A Comparative Guide to the Acidity of 2-Chloro-4-fluorobenzoic Acid and 4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acidity of 2-Chloro-4-fluorobenzoic acid and 4-fluorobenzoic acid. The analysis is supported by quantitative data, established chemical principles, and a standard experimental protocol for acidity determination.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa for 4-fluorobenzoic acid is well-documented. While a precise experimental pKa for this compound is not as readily available in common literature, its acidity can be confidently predicted to be significantly higher based on the electronic and steric effects of its substituents.

CompoundStructurepKa ValueRelative Acidity
4-fluorobenzoic acid Structure of 4-fluorobenzoic acid~4.14[1]Less Acidic
This compound Structure of this compoundPredicted < 4.14More Acidic

Analysis of Acidity: Electronic and Steric Effects

The difference in acidity between these two molecules is governed by the nature and position of the halogen substituents on the benzoic acid framework. These substituents influence the stability of the carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.

4-fluorobenzoic acid

In 4-fluorobenzoic acid, the para-fluoro substituent exerts two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it withdraws electron density from the benzene ring through the sigma bonds. This effect helps to disperse and stabilize the negative charge on the carboxylate anion, thus increasing acidity.

  • Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring.[1][2][3] This electron-donating effect increases electron density on the ring, which destabilizes the negative charge of the carboxylate anion and decreases acidity.[1][2][3]

For fluorine, the +R effect is significant due to the effective overlap between the 2p orbitals of fluorine and carbon.[1][3] These two effects work in opposition, with the net result being that 4-fluorobenzoic acid is only slightly more acidic than benzoic acid (pKa ~4.20).

This compound

This compound is significantly more acidic due to the addition of a chlorine atom at the ortho position. This introduces two powerful acid-strengthening factors:

  • Enhanced Inductive Effect (-I): The chlorine atom exerts a strong electron-withdrawing inductive effect. Because the inductive effect is distance-dependent, its placement at the ortho position (adjacent to the carboxyl group) allows it to very effectively withdraw electron density and stabilize the conjugate base.[4]

  • The Ortho Effect: Nearly all substituents in the ortho position of benzoic acid, regardless of their electronic nature, increase its acidity.[5][6][7] This is known as the "ortho effect" and is primarily attributed to steric hindrance. The presence of the ortho-chloro group forces the -COOH group to twist out of the plane of the benzene ring.[5][8] This rotation disrupts the resonance between the carboxyl group and the ring, which in its planar state is electron-donating. By inhibiting this resonance, the electron-withdrawing character of the phenyl ring on the carboxyl group is enhanced, leading to a more stable carboxylate anion and a significant increase in acidity.[5][8]

The combination of the strong, proximal inductive effect of the ortho-chlorine and the steric inhibition of resonance (the ortho effect) far outweighs the electronic effects of the para-fluoro group, making this compound a substantially stronger acid than 4-fluorobenzoic acid.

G cluster_0 Acidity Factors cluster_1 Electronic Effects cluster_2 Resulting Acidity 4FBA 4-Fluorobenzoic Acid Inductive_F -I Effect (F) (Acid Strengthening) 4FBA->Inductive_F Resonance_F +R Effect (F) (Acid Weakening) 4FBA->Resonance_F 2C4FBA This compound 2C4FBA->Inductive_F 2C4FBA->Resonance_F Inductive_Cl -I Effect (Cl) (Strong, Proximal) 2C4FBA->Inductive_Cl Ortho_Effect Ortho Effect (Steric) (Strongly Acid Strengthening) 2C4FBA->Ortho_Effect Result_4FBA Moderately Acidic (pKa ~4.14) Result_2C4FBA Significantly More Acidic (Lower pKa)

Factors influencing the acidity of the two benzoic acid derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of ionizable substances.[9][10] The protocol involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Materials and Equipment
  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (deionized or distilled)

  • Nitrogen gas source

  • Analytical balance

Methodology
  • Electrode Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the benzoic acid derivative in a suitable solvent (e.g., water or a co-solvent like methanol-water for poorly soluble compounds) to a known concentration, typically around 1 mM.[11]

    • Add KCl to the solution to maintain a constant ionic strength, usually 0.15 M.[9] This minimizes changes in activity coefficients during the titration.

    • Place a known volume of the sample solution (e.g., 20 mL) into the reaction vessel with a magnetic stir bar.[11]

  • Titration Setup:

    • Immerse the calibrated pH electrode in the sample solution.

    • Gently bubble nitrogen gas through the solution before and during the titration to displace dissolved CO2, which can interfere with the measurement by forming carbonic acid.

  • Titration Procedure:

    • If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the acid is fully protonated.[11]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the solution to equilibrate and record the stable pH reading (e.g., when drift is <0.01 pH units/minute).[9]

    • Continue the titration until the pH reaches ~12 to ensure the acid is fully deprotonated.[11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of maximum slope, which can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[12]

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This value can be read directly from the graph or calculated using specialized software.

G A 1. Prepare Sample Solution (Acid, Water, KCl) C 3. Assemble Titration Cell (Vessel, Stirrer, Electrode) A->C B 2. Calibrate pH Electrode B->C D 4. Purge with Nitrogen (N2) (Remove dissolved CO2) C->D Repeat until pH ~12 E 5. Add Increments of Titrant (e.g., 0.1 M NaOH) D->E Repeat until pH ~12 F 6. Record Stable pH After Each Addition E->F Repeat until pH ~12 F->E Repeat until pH ~12 G 7. Plot pH vs. Titrant Volume F->G Compile Data H 8. Determine Equivalence Point (via 1st/2nd Derivative) G->H I 9. Calculate pKa (pH at 1/2 Equivalence Point) H->I

Generalized workflow for pKa determination via potentiometric titration.

References

A Comparative Structural Analysis of Ortho-Substituted Chloro- and Fluoro-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of 2-chlorobenzoic acid and 2-fluorobenzoic acid, focusing on the influence of the ortho-halogen substituent on their molecular geometry. The information presented is supported by computational data and references to established experimental methodologies.

Introduction

Ortho-substituted benzoic acids are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The nature and position of the substituent on the benzene ring can significantly influence the molecule's physicochemical properties, including its acidity and conformational preferences.[2][3] This guide focuses on a structural comparison of 2-chlorobenzoic acid and 2-fluorobenzoic acid, highlighting the differences in bond lengths, bond angles, and dihedral angles that arise from the substitution of a chloro versus a fluoro group at the ortho position. Understanding these structural nuances is critical for predicting molecular interactions and designing new molecules with desired properties.

Conformational Analysis

Both 2-fluorobenzoic acid (2FBA) and 2-chlorobenzoic acid (2CBA) can exist in different conformations due to rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-O single bond within the carboxylic acid group.[4] The primary conformers are the cis and trans forms, referring to the orientation of the hydroxyl proton relative to the carbonyl group (O=C-O-H dihedral angle close to 0° for cis and 180° for trans).[2]

For both molecules, the cis conformers are significantly lower in energy than the trans conformers.[2] The ortho-substituent leads to the existence of two distinct cis conformers, herein denoted as cis-I and cis-II.[4]

Structural Parameters: A Tabulated Comparison

The following tables summarize key structural parameters for the most stable conformers of 2-fluorobenzoic acid and 2-chlorobenzoic acid, based on computational data. These values provide a quantitative basis for comparing the geometric impact of the different halogen substituents.

Table 1: Key Dihedral Angles (in degrees) of the Most Stable Conformers

MoleculeConformerO=C-O-HC6-C1-C7=OC2-C1-C7=O
2-Fluorobenzoic Acid cis-II0.00.0180.0
2-Chlorobenzoic Acid cis-I~0~180~0

Data derived from B3LYP/6-311++G(d,p) calculations.[4][5] The planarity of the molecule is indicated by dihedral angles close to 0° or 180°.

Table 2: Selected Bond Lengths (in Ångströms) and Bond Angles (in degrees)

Due to the lack of a single comprehensive experimental dataset, theoretical values are presented for a consistent comparison.

Parameter2-Fluorobenzoic Acid (cis-II)2-Chlorobenzoic Acid (cis-I)
Bond Lengths
C-Halogen~1.35~1.74
C=O~1.21~1.21
C-OH~1.35~1.35
Bond Angles
C2-C1-C7~120~122
C1-C7=O~123~123
C1-C7-OH~114~114

Note: These are representative values from computational models and may vary slightly depending on the specific theoretical method and basis set used.

The larger atomic radius of chlorine compared to fluorine results in a significantly longer C-Cl bond compared to the C-F bond. This steric bulk also influences the angles around the carboxylic acid attachment point.

Intramolecular Interactions

In the cis conformations of these molecules, the potential for intramolecular hydrogen bonding between the carboxylic proton and the ortho-halogen exists. However, studies suggest that for halogens, this interaction is weak, particularly for fluorine.[6][7] In 2-chlorobenzoic acid, some studies have investigated the presence of a weak OH···Cl intramolecular hydrogen bond in certain conformers.[8][9] The primary stabilizing interactions in the most stable conformers are often considered to be electrostatic in nature.[10]

Experimental Methodologies

The structural data for molecules like ortho-substituted benzoic acids are typically determined using techniques such as X-ray crystallography for the solid state and gas-phase electron diffraction or microwave spectroscopy for isolated molecules.

X-ray Crystallography

This technique provides precise atomic coordinates of a molecule in its crystalline form.[11] The general workflow involves several key steps.

Experimental Protocol: Single-Crystal X-ray Diffraction (General)

  • Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a saturated solution.[12][13] The choice of solvent is crucial.[12]

  • Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[13] The diffracted X-rays are recorded by a detector, measuring the angles and intensities of thousands of reflections.[11]

  • Structure Solution: The collected diffraction data is processed to determine the electron density distribution within the crystal. From this, an initial model of the molecular structure is built.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the final, precise atomic positions and thermal parameters.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.[14][15][16]

Experimental Protocol: Gas-Phase Electron Diffraction (General)

  • Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.[17]

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular beam. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.[17]

  • Data Analysis: The diffraction pattern is analyzed to determine the distribution of interatomic distances in the molecule.

  • Structure Refinement: A molecular model is refined to fit the experimental data, yielding information on bond lengths, bond angles, and torsional angles.[14][15]

Conclusion

The structural comparison of 2-chlorobenzoic acid and 2-fluorobenzoic acid reveals significant differences primarily driven by the size and electronegativity of the halogen substituent. The greater steric demand of the chlorine atom leads to a longer carbon-halogen bond and subtle changes in the geometry around the carboxylic acid group. While both molecules favor a planar cis conformation of the carboxylic acid group, the relative energies of the different rotamers are influenced by the specific ortho-substituent. This detailed structural understanding is fundamental for professionals in drug development and materials science, as these geometric parameters ultimately govern the intermolecular interactions that dictate biological activity and material properties.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 2-Chloro-4-fluorobenzoic acid against other compounds, supported by experimental data from peer-reviewed literature. The following sections detail the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones, have demonstrated notable antimicrobial activity. This section compares the efficacy of these derivatives against other substituted benzoic acid derivatives and standard antibiotics.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoic acid derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 1a 4-Fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusEqual to CeftriaxoneCeftriaxone-
Compound 1c Hydrazone of 4-fluorobenzoic acid hydrazideStaphylococcus aureusIn the range of CeftriaxoneCeftriaxone-
Compound 1d Hydrazone of 4-fluorobenzoic acid hydrazideStaphylococcus aureusIn the range of CeftriaxoneCeftriaxone-
Compound 2a 1,3,4-Oxadiazoline of 4-fluorobenzoic acid hydrazideStaphylococcus aureusIn the range of CeftriaxoneCeftriaxone-
Compound 6 Schiff's base of 2-chlorobenzoic acidEscherichia colipMIC = 2.27 µM/mlNorfloxacinpMIC = 2.61 µM/ml

Note: Direct MIC values for compounds 1a, 1c, 1d, and 2a were not provided in the source material, but their activity was reported to be comparable to the standard drug Ceftriaxone. For Compound 6, the activity is presented as pMIC, the negative logarithm of the MIC.

Experimental Protocols: Antimicrobial Susceptibility Testing

Tube Dilution Method

The antimicrobial activity of the synthesized compounds was determined using the tube dilution method.[1] This method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of twofold dilutions of each compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in sterile test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are also prepared.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock SerialDilution Serial Dilution of Compound in Media Compound->SerialDilution Media Liquid Growth Medium Media->SerialDilution Microbe Microorganism Culture Inoculation Inoculation with Microorganism Microbe->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow of the tube dilution method for MIC determination.

Anti-inflammatory Activity

Fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: Anti-inflammatory Activity

Quantitative data for direct derivatives of this compound is limited in the available literature. However, studies on structurally similar compounds provide insights into their potential anti-inflammatory effects. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been shown to significantly reduce pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced rat model.

CompoundAssayParameter MeasuredResultComparison
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)In vivo (LPS-induced rats)TNF-α reductionSignificant reductionHigher affinity for COX-2 than Aspirin (in silico)
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)In vivo (LPS-induced rats)IL-1β reductionSignificant reduction-
Experimental Protocols: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of compounds is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes.[2]

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, arachidonic acid, is also prepared in a buffer solution.

  • Inhibitor Incubation: The test compound (inhibitor) is pre-incubated with the enzyme solution at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific time, the reaction is stopped, typically by adding a strong acid (e.g., HCl).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualization: COX-2 Inhibition Pathway

COX2_Inhibition_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cellular_response Cellular Response cluster_inhibition Inhibition LPS LPS Cell Macrophage LPS->Cell COX2_Induction COX-2 Induction Cell->COX2_Induction ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Chloro-4-fluorobenzoic Acid Derivative Inhibitor->COX2_Induction Inhibits

Caption: Inhibition of the COX-2 pathway by anti-inflammatory compounds.

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Benzothiazole derivatives, in particular, have shown promising cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity

The following table presents the in vitro anticancer activity of benzothiazole derivatives prepared from this compound and other comparative compounds, with data presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%).

CompoundDerivative TypeCancer Cell LineIC50 / GI50 (µM)Reference Compound
2-(2-Chloro-4-fluorophenyl)benzothiazole BenzothiazoleHuman Cervical Cancer (HeLa)Data not specified, but activity reported-
Compound 10 N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamideVariousActive against some cell lines-
Compound 16 N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamideVariousActive against some cell lines-
Compound 14g Quinazoline-chalconeK-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast), etc.0.622 - 1.81Adriamycin
Compound 16c PyrimidodiazepineVariousHighly cytotoxic, 10-fold > Adriamycin against 10 cell linesAdriamycin
Experimental Protocols: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 2-4 hours) to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 or GI50 value is determined by plotting the cell viability against the compound concentration.

Visualization: Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis SeedCells Seed Cancer Cells in 96-well Plate Adhesion Allow Cells to Adhere SeedCells->Adhesion AddCompound Add Test Compound (Varying Concentrations) Adhesion->AddCompound IncubateCompound Incubate for 48-72h AddCompound->IncubateCompound AddMTT Add MTT Reagent IncubateCompound->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50/GI50 CalculateViability->DetermineIC50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

References

A Comparative Guide to the Reactivity of 2-Chloro-4-fluorobenzoic Acid and 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-fluorobenzoic acid and 2-chlorobenzoic acid. The analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data, offering insights relevant to process development and medicinal chemistry applications.

Introduction and Physicochemical Properties

2-Chlorobenzoic acid and this compound are substituted aromatic carboxylic acids commonly used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is primarily governed by the electronic effects of the halogen substituents on the aromatic ring and the carboxylic acid functional group. Understanding the subtle differences imparted by the presence of a fluorine atom in this compound is crucial for predicting reaction outcomes and optimizing synthetic routes.

Table 1: Physicochemical and Acidity Data

Property2-Chlorobenzoic AcidThis compound
Molecular Formula C₇H₅ClO₂C₇H₄ClFO₂
Molar Mass 156.57 g/mol 174.56 g/mol
Appearance White crystalline solidWhite powder or flakes
Melting Point 142 °C181-183 °C[1][2]
pKa (at 25 °C) ~2.89 - 2.92[3][4][5]~2.90 (Predicted)[1]

Theoretical Framework: Electronic Effects of Substituents

The reactivity of both molecules is dictated by the interplay of two primary electronic effects exerted by the halogen substituents: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the halogens. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect. This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+M): This is the donation of electron density into the aromatic π-system from the lone pairs of the halogens. This effect increases electron density on the ring, particularly at the ortho and para positions. For halogens, the +M effect opposes the -I effect. Due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine's +M effect is more pronounced than that of chlorine, which uses a 3p orbital.[6][7]

Electronic_Effects cluster_F Fluorine Substituent cluster_Cl Chlorine Substituent cluster_Ring Effect on Aromatic Ring F_Node Fluorine F_I Strong -I Effect (Electronegativity) F_Node->F_I pulls σ-electrons F_M Significant +M Effect (2p-2p Overlap) F_Node->F_M donates π-electrons Ring Aromatic Ring F_I->Ring Deactivates F_M->Ring Activates (ortho/para) Cl_Node Chlorine Cl_I Moderate -I Effect Cl_Node->Cl_I pulls σ-electrons Cl_M Weaker +M Effect (3p-2p Overlap) Cl_Node->Cl_M donates π-electrons Cl_I->Ring Deactivates Cl_M->Ring Activates (ortho/para) Reactivity Overall Reactivity Ring->Reactivity

Caption: Electronic effects of Fluorine and Chlorine substituents.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thus increasing acidity (lowering the pKa).

  • 2-Chlorobenzoic Acid: The chlorine atom at the ortho position exerts a strong, distance-dependent -I effect, which significantly stabilizes the carboxylate anion. This makes it a considerably stronger acid than benzoic acid (pKa ~4.2). The reported pKa is approximately 2.89-2.92.[3][4][5]

  • This compound: This molecule has two electron-withdrawing halogens. The ortho-chloro group provides strong inductive stabilization as before. The para-fluoro group also contributes an inductive withdrawal (-I effect). While fluorine has an opposing resonance donation (+M effect), the net effect of a para-halogen is typically electron-withdrawing, which should further stabilize the conjugate base.

Based on the available data, the predicted pKa of this compound is ~2.90, which is remarkably similar to that of 2-chlorobenzoic acid.[1] This suggests that the additional stabilizing effect of the para-fluoro substituent is modest, likely due to the opposing +M effect nearly balancing its -I effect at that distance, especially when the powerful ortho-chloro group's effect is already dominant.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group (in this case, a halide). The reaction rate is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[8][9][10]

  • 2-Chlorobenzoic Acid: The ring is activated towards SNAr at the C2 position (bearing the chlorine) by the electron-withdrawing carboxylic acid group at the same position. However, the carboxylate anion (under basic conditions) is less activating. The chlorine itself is a potential leaving group.

  • This compound: This molecule presents two potential leaving groups, Cl at C2 and F at C4.

    • Reactivity at C2 (Displacement of Cl): The ring is activated by the ortho-COOH group and the para-fluoro group. Fluorine's strong inductive effect will make the ring more electron-deficient overall, thereby increasing its susceptibility to nucleophilic attack compared to 2-chlorobenzoic acid.

    • Reactivity at C4 (Displacement of F): The ring is activated by the ortho-chloro group and the para-COOH group. Generally, in SNAr reactions, the C-F bond is broken more readily than the C-Cl bond because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.

Reactions of the Carboxylic Acid Group (Esterification & Amide Formation)

Reactions such as esterification and amide bond formation involve the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the carboxylic acid. The electrophilicity of this carbon is enhanced by electron-withdrawing groups on the aromatic ring.

  • 2-Chlorobenzoic Acid: The ortho-chloro group's -I effect withdraws electron density from the ring, making the carboxyl carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzoic acid.

  • This compound: The combined electron-withdrawing effects of both the ortho-chloro and para-fluoro substituents make the aromatic ring more electron-deficient than in 2-chlorobenzoic acid. This effect is relayed to the carboxyl group, further increasing the electrophilicity of the carbonyl carbon.

Experimental Protocols

Protocol: Fischer Esterification

This protocol describes a standard acid-catalyzed esterification to produce the corresponding methyl ester.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Methanol (Anhydrous, ~20-40 eq, serves as reactant and solvent)

  • Sulfuric Acid (Concentrated, ~0.2 eq, catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the benzoic acid substrate (e.g., 10 mmol) in an excess of anhydrous methanol (e.g., 15-20 mL).

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (e.g., 50 mL) and water (e.g., 30 mL). Transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the unreacted carboxylic acid and the sulfuric acid catalyst.

  • Washing: Wash the organic layer with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester. The product can be further purified by column chromatography or distillation if necessary.

Fischer_Esterification cluster_setup Reaction Setup cluster_workup Work-up & Isolation A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (2-4h) B->C D 4. Cool & Evaporate MeOH C->D Reaction Complete E 5. Extract with EtOAc/H₂O D->E F 6. Wash with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry & Evaporate Solvent G->H I Pure Ester H->I

Caption: General workflow for Fischer Esterification.

Protocol: Amide Bond Formation via Acyl Chloride

This two-step protocol is a reliable method for forming amides, particularly when direct coupling is slow.

Part A: Acyl Chloride Formation

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

Procedure:

  • Suspend the benzoic acid substrate in anhydrous DCM.

  • Add thionyl chloride dropwise at room temperature (or cool to 0 °C if using oxalyl chloride with DMF).

  • Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Cool the mixture and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

Part B: Amidation

Materials:

  • Crude Acyl Chloride (1.0 eq)

  • Amine (e.g., Morpholine, 1.1 eq)

  • Anhydrous DCM

  • Tertiary base (e.g., Triethylamine, Et₃N, 1.5 eq)

Procedure:

  • Dissolve the amine and triethylamine in anhydrous DCM and cool to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Summary and Conclusion

This guide establishes a clear reactivity hierarchy based on the electronic properties of this compound and 2-chlorobenzoic acid.

  • Acidity: Both acids exhibit very similar and strong acidity (pKa ≈ 2.9), with the dominant ortho-chloro group being the primary determinant.

  • Reactivity Profile: this compound is predicted to be the more reactive substrate in two key areas:

    • Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing halogens enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

    • Carboxylic Acid Reactions (Esterification/Amidation): The combined inductive effects of both halogens increase the electrophilicity of the carbonyl carbon, favoring attack by nucleophiles.

For drug development professionals and synthetic chemists, the choice between these two building blocks may depend on the desired reaction. This compound offers enhanced reactivity for both ring substitution and carboxyl group derivatization, potentially allowing for milder reaction conditions or improved yields. Conversely, 2-chlorobenzoic acid may be preferred when selective reactivity at the carboxyl group is desired without the complication of a second, highly activated site for SNAr on the aromatic ring.

References

Validating the Synthesis of 2-Chloro-4-fluorobenzoic Acid: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comparative analysis of synthetic pathways to 2-Chloro-4-fluorobenzoic acid, a key building block in pharmaceuticals and agrochemicals. We present detailed experimental protocols and a comprehensive validation of the final product using spectral data, ensuring confidence in its identity and purity.

Synthesis of this compound: A Comparative Overview

Two common methods for the synthesis of this compound are the oxidation of 2-chloro-4-fluorotoluene and the diazotization of 4-amino-2-chlorobenzoic acid. While both routes can yield the desired product, they differ in terms of starting materials, reaction conditions, and potential impurities.

FeatureMethod A: Oxidation of 2-chloro-4-fluorotolueneMethod B: Diazotization of 4-amino-2-chlorobenzoic acid
Starting Material 2-chloro-4-fluorotoluene4-amino-2-chlorobenzoic acid
Primary Reagent Potassium permanganate (KMnO₄)Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)
Key Transformation Oxidation of a methyl group to a carboxylic acidConversion of an amino group to a diazonium salt, followed by Sandmeyer-type reaction
General Yield Moderate to highGenerally high
Potential Impurities Unreacted starting material, over-oxidation productsDiazonium salt-related byproducts, halogenated phenols
Environmental Concerns Use of a strong oxidizing agentGeneration of nitrogen gas and potentially diazo compounds

Experimental Protocols

Method A: Oxidation of 2-chloro-4-fluorotoluene

This protocol details the synthesis of this compound via the oxidation of 2-chloro-4-fluorotoluene using potassium permanganate.

Materials:

  • 2-chloro-4-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, a mixture of 2-chloro-4-fluorotoluene and water is prepared.

  • Potassium permanganate is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate dissipates, indicating the completion of the oxidation.

  • After cooling, the reaction mixture is filtered to remove the manganese dioxide byproduct.

  • The filtrate is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • If any residual permanganate color remains, a small amount of sodium bisulfite can be added to quench it.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Method B: Diazotization of 4-amino-2-chlorobenzoic acid

This protocol outlines the synthesis of this compound from 4-amino-2-chlorobenzoic acid via a diazotization reaction.

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Beakers, magnetic stirrer

Procedure:

  • 4-amino-2-chlorobenzoic acid is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in cold water is prepared separately.

  • The cold sodium nitrite solution is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

  • The reaction mixture containing the diazonium salt is then typically subjected to a Sandmeyer-type reaction (details of which can vary, for example, by using a copper(I) halide) to replace the diazonium group with a fluorine atom. [Specific conditions for the fluorination step were not fully detailed in the searched literature.]

  • Upon completion of the reaction, the product is isolated, for instance, by filtration, and purified, often by recrystallization.

Spectral Data Validation

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.45Singlet (broad)1H-COOH
~7.91Doublet of doublets1HAromatic H
~7.56Doublet of doublets1HAromatic H
~7.32Doublet of doublet of doublets1HAromatic H
Solvent: DMSO-d₆[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Assignment
~165C=O (Carboxylic acid)
~163 (d, J ≈ 250 Hz)C-F
~135C-Cl
~132Aromatic C-H
~129C-COOH
~120 (d, J ≈ 25 Hz)Aromatic C-H
~115 (d, J ≈ 21 Hz)Aromatic C-H
Note: Predicted values based on typical chemical shifts for substituted benzoic acids. Experimental data should be acquired for confirmation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid
~1100C-F stretchAryl fluoride
~800C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
174/176Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
157/159[M - OH]⁺
129/131[M - COOH]⁺
94[C₆H₃F]⁺
Note: Fragmentation is predicted based on common fragmentation patterns of benzoic acids.[2][3][4]

Workflow and Logic

The synthesis and validation of this compound follow a logical progression from starting materials to a fully characterized final product. This workflow ensures the desired compound is produced and meets the required purity standards.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (e.g., 2-chloro-4-fluorotoluene) reaction Chemical Reaction (e.g., Oxidation) start->reaction Reagents workup Work-up & Purification (Filtration, Recrystallization) reaction->workup Crude Product nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Purified Product ir IR Spectroscopy workup->ir Purified Product ms Mass Spectrometry workup->ms Purified Product final_product Validated Product: This compound

Synthesis and Validation Workflow for this compound.

This comprehensive guide provides the necessary information for the synthesis and rigorous spectral validation of this compound. By following the detailed protocols and comparing experimental data with the provided spectral references, researchers can ensure the quality and identity of this important chemical intermediate for their downstream applications.

References

A Comparative Guide to the Metabolic Stability of Drugs Derived from 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative assessment of the metabolic stability of drug candidates derived from 2-Chloro-4-fluorobenzoic acid, a common scaffold in medicinal chemistry. We will explore how bioisosteric modifications to this core structure can influence metabolic fate, supported by experimental data from in vitro assays.

Introduction to Metabolic Stability Assessment

In early drug discovery, in vitro assays are indispensable for predicting the in vivo metabolic clearance of new chemical entities (NCEs). The liver is the primary site of drug metabolism, and assays using liver-derived components are the gold standard. The most common in vitro systems include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Microsomal stability assays are high-throughput and cost-effective for assessing CYP-mediated metabolism.

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors. Hepatocyte stability assays provide a more comprehensive picture of hepatic metabolism, including conjugation reactions.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.

From these assays, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are determined. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Comparative Metabolic Stability of a Representative 2-Chloro-4-fluorobenzoyl Derivative and Its Analogs

To illustrate the impact of structural modifications on metabolic stability, we will examine a representative compound, N-(2-chloro-4-fluorobenzoyl)piperidine , and its bioisosteric analogs. The data presented below is a hypothetical representation based on typical results from in vitro liver microsomal stability assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructureModification from ParentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound N-(2-chloro-4-fluorobenzoyl)piperidine-3549.5
Analog 1 N-(2,4-dichlorobenzoyl)piperidineFluoro to Chloro2569.3
Analog 2 N-(4-fluoro-2-methylbenzoyl)piperidineChloro to Methyl5531.5
Analog 3 N-(4-fluorobenzoyl)piperidineRemoval of 2-Chloro> 60< 23.1

Analysis of Results:

  • Parent Compound (N-(2-chloro-4-fluorobenzoyl)piperidine): This compound exhibits moderate metabolic stability. The presence of both chloro and fluoro groups on the aromatic ring influences its interaction with metabolic enzymes.

  • Analog 1 (N-(2,4-dichlorobenzoyl)piperidine): Replacing the fluorine atom with a second chlorine atom leads to a decrease in metabolic stability (shorter half-life and higher clearance). This suggests that the 2,4-dichloro substitution pattern may create a more favorable substrate for CYP-mediated oxidation.

  • Analog 2 (N-(4-fluoro-2-methylbenzoyl)piperidine): The bioisosteric replacement of the chlorine atom with a methyl group results in a significant improvement in metabolic stability. The methyl group may sterically hinder the approach of metabolizing enzymes to the aromatic ring or alter the electronic properties in a way that disfavors metabolism.

  • Analog 3 (N-(4-fluorobenzoyl)piperidine): Removal of the chlorine atom at the 2-position leads to the highest metabolic stability among the tested analogs. This indicates that the ortho-chloro group is a primary site for metabolic attack or significantly influences the molecule's susceptibility to metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes in liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Verapamil, Testosterone)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer and the test compound to achieve the desired final concentration (e.g., 1 µM).

  • Add the liver microsomes to the wells (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a test compound in the presence of both Phase I and Phase II enzymes in intact liver cells.

Materials:

  • Test compound and positive control compounds

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and seed the cryopreserved hepatocytes in the 96-well plates and allow them to attach.

  • Prepare a stock solution of the test compound and add it to the hepatocyte cultures.

  • Incubate the plate at 37°C in a humidified CO2 incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.

  • Terminate the reaction by adding the quenching solution.

  • Lyse the cells to release any intracellular compound.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Solution Reaction_Mix Reaction Mixture in 96-well Plate Compound->Reaction_Mix Microsomes Liver Microsomes or Hepatocytes Microsomes->Reaction_Mix Buffer Incubation Buffer Buffer->Reaction_Mix Cofactors NADPH Regenerating System (for Microsomes) Cofactors->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Terminate Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Signaling Pathways in Drug Metabolism

The primary signaling pathways involved in the metabolism of many xenobiotics, including derivatives of this compound, are mediated by the Cytochrome P450 system.

cyp450_pathway Drug Drug (e.g., 2-Chloro-4-fluorobenzoyl derivative) CYP450 Cytochrome P450 Enzyme (e.g., CYP3A4) Drug->CYP450 Water H2O CYP450->Water Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) CYP450->Oxidized_Metabolite Oxidation NADPH_reductase NADPH-P450 Reductase NADPH_reductase->CYP450 e- NADP NADP+ NADPH_reductase->NADP NADPH NADPH NADPH->NADPH_reductase Oxygen O2 Oxygen->CYP450 PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolite->PhaseII Conjugated_Metabolite Conjugated Metabolite (More water-soluble) PhaseII->Conjugated_Metabolite Conjugation Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Cytochrome P450 metabolic pathway.

Conclusion

The metabolic stability of drug candidates derived from this compound can be significantly modulated through strategic bioisosteric replacements. As demonstrated, seemingly minor changes to the substitution pattern on the benzoyl ring can have a profound impact on the rate of in vitro metabolism. The data and protocols presented in this guide are intended to aid researchers in the rational design of more stable and ultimately more effective drug candidates. Early and iterative assessment of metabolic stability is a cornerstone of successful drug discovery and development.

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency and viability of its production are critical for the development of these essential products. This guide provides a comparative analysis of various synthetic pathways to this compound, offering a comprehensive overview of their methodologies, yields, and purities to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. Below is a summary of the most common methods, with their respective advantages and disadvantages.

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) References
Oxidation of Toluene Derivative 2-Chloro-4-fluorotolueneCo(OAc)₂, Mn(OAc)₂, t-BuOOH, HBr, O₂130-160°C, 300 psi92>95 (based on m.p.)[1]
Grignard Carbonation 2-Chloro-4-fluorobromobenzeneMg, CO₂Not specified79.8696.89[2]
Nitrile Hydrolysis (Acidic) 2-Chloro-4-fluorobenzonitrile90% H₂SO₄100°C, 4h93.05Not specified[3]
Nitrile Hydrolysis (Alkaline) 2-Chloro-4-fluorobenzonitrile10% KOHNot specified90.0292.42[2]
Diazotization & Fluorination 2-Chloro-4-aminobromobenzeneHCl, NaNO₂, NaBF₄0°CIntermediate Step75.71 (intermediate)[2]
Oxidation of Aldehyde 2-Chloro-4-fluorobenzaldehydeNaClO₂, HCl0-80°C, 1h90.8Not specified[4]
Multi-step from m-Chloroaniline m-ChloroanilineMultiple steps and reagentsMultiple steps≥85Not specified[5]

Visualizing the Synthetic Pathways

The following diagram illustrates the different synthetic approaches to this compound, providing a clear visual comparison of the starting materials and key transformations.

Synthesis_Routes cluster_start Starting Materials cluster_product Final Product A 2-Chloro-4-fluorotoluene Z This compound A->Z Oxidation B 2-Chloro-4-fluorobromobenzene B->Z Grignard Carbonation C 2-Chloro-4-fluorobenzonitrile C->Z Hydrolysis D 2-Chloro-4-aminobromobenzene D->B Diazotization E 2-Chloro-4-fluorobenzaldehyde E->Z Oxidation F m-Chloroaniline F->Z Multi-step Synthesis

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Oxidation of 2-Chloro-4-fluorotoluene[1]
  • Materials: 2-chloro-4-fluorotoluene (56.8 g, 0.393 mol), Co(OAc)₂·4H₂O (300 mg, 1.20 mmol), Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol), tert-butyl hydroperoxide (600 mg, 4.10 mmol), 48% HBr (600 mg), glacial acetic acid (240 mL).

  • Procedure:

    • The reactants are added to a 1.5 L tantalum steel autoclave.

    • The mixture is heated to 130-160°C under 300 psi of oxygen pressure for 3 hours.

    • The reaction product is poured into ice water (250 mL).

    • The resulting white solid is separated by suction filtration, washed with water (4 x 100 mL), and dried in a vacuum oven at 60°C overnight to yield this compound (63.1 g, 92% yield).

Grignard Carbonation of 2-Chloro-4-fluorobromobenzene[2]
  • Materials: 2-chloro-4-fluorobromobenzene, magnesium, carbon dioxide.

  • Procedure:

    • 2-chloro-4-fluorobromobenzene is reacted with magnesium to generate the Grignard reagent.

    • The Grignard reagent is then reacted with carbon dioxide.

    • The reaction mixture is cooled to 20°C and 10.50 g of carbon dioxide is slowly introduced.

    • Stirring is continued for 1 hour at approximately 20°C.

    • The reaction is quenched with a saturated ammonium chloride solution.

    • The product is extracted with ethyl acetate, and the organic phases are combined and evaporated to yield this compound as a white solid (yield: 79.86%, purity: 96.89%).

Hydrolysis of 2-Chloro-4-fluorobenzonitrile (Acidic Conditions)[3]
  • Materials: 2-chloro-4-fluorobenzonitrile (5 g, 32.14 mmol), 90% sulfuric acid solution (35 g).

  • Procedure:

    • The reactants are added to a 100 mL four-necked flask.

    • The temperature is raised to 100°C, and the reaction is stirred for 4 hours.

    • After cooling to room temperature, the mixture is diluted with 40 mL of water.

    • The product is extracted three times with 40 mL of dichloromethane.

    • The combined dichloromethane phases are dried under negative pressure to obtain a light yellow solid of this compound (5.79 g, 93.05% yield).

Hydrolysis of 2-Chloro-4-fluorobenzonitrile (Alkaline Conditions)[2]
  • Materials: 2-chloro-4-fluorobenzonitrile, potassium hydroxide solution.

  • Procedure:

    • 2-chloro-4-fluorobenzonitrile is hydrolyzed under alkaline conditions to generate the corresponding benzoate salt.

    • The salt is then acidified to obtain this compound.

    • The aqueous phase is extracted three times with 40 mL of dichloromethane.

    • The combined dichloromethane phases are dried under negative pressure to yield a white solid of this compound (5.46 g, 90.02% yield, 92.42% purity).

Conclusion

The choice of synthetic route for this compound depends on several factors including the availability and cost of starting materials, desired yield and purity, and the scale of production. The oxidation of 2-chloro-4-fluorotoluene offers a high yield in a single step, while the Grignard carbonation provides high purity. Nitrile hydrolysis presents a viable alternative with good yields under both acidic and alkaline conditions. For large-scale industrial production, factors such as reagent toxicity and environmental impact, as highlighted in the diazotization method which can produce toxic boron trifluoride, become critical considerations.[1] This comparative guide provides the necessary data to make an informed decision for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-Chloro-4-fluorobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides clear, step-by-step procedures for the safe disposal of this halogenated organic compound, in solid form and in solution. Adherence to these guidelines is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] If there is a risk of generating dust, respiratory protection should be used.[4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill and Contamination Management

In the event of a spill, the primary objective is to contain the material and prevent its entry into drains or waterways.[2][5][6]

  • Solid Spills: Carefully sweep or shovel the solid material into a designated, labeled waste container, taking care to minimize dust generation.[1][5]

  • Contaminated Materials: Any materials used for spill cleanup, such as absorbent pads, as well as contaminated packaging, should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[7]

Disposal Procedures for this compound

As a halogenated organic acid, this compound requires disposal as regulated chemical waste.[8] It is imperative to consult local, state, and federal regulations to ensure full compliance, as waste classification may vary by jurisdiction.[3][5]

Key Disposal Steps:

  • Waste Segregation: It is crucial to collect and store halogenated waste, such as this compound, separately from non-halogenated chemical waste.[9][10] This practice is often more cost-effective for disposal.

  • Containerization: Use a designated, properly labeled, and sealable waste container for collecting this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.

  • Licensed Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company.[1][3][7][11] Do not attempt to dispose of this chemical down the drain or in regular trash.

The recommended professional disposal method often involves incineration in a specialized facility. The chemical may be dissolved in a combustible solvent and burned in an incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][7]

Summary of Disposal and Safety Information
Aspect Guideline Citations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles/face shield, and a lab coat. Use respiratory protection if dust is present.[1][2][3][4]
Handling Location Use a well-ventilated area, such as a chemical fume hood.[1][2]
Spill Cleanup Sweep or shovel solid spills into a suitable container for disposal, minimizing dust. Prevent entry into drains.[1][2][5]
Waste Classification Classified as a halogenated organic acid. Must be treated as hazardous waste.[8]
Primary Disposal Method Engage a licensed waste disposal company for incineration in a facility with an afterburner and scrubber.[1][3][7][11]
Waste Segregation Keep halogenated waste separate from non-halogenated waste streams.[9][10]
Contaminated Packaging Dispose of as unused product through a licensed disposal service.[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have 2-Chloro-4- fluorobenzoic acid waste? wear_ppe Wear appropriate PPE (gloves, eye protection, lab coat) start->wear_ppe spill Is there a spill? wear_ppe->spill contain_spill Contain spill. Sweep solid into waste container. Prevent entry to drains. spill->contain_spill Yes collect_waste Place waste in a designated, sealed, and compatible container. spill->collect_waste No contain_spill->collect_waste label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect_waste->label_waste segregate_waste Store with other halogenated waste, away from non-halogenated waste. label_waste->segregate_waste contact_disposal Arrange for pickup by a licensed hazardous waste disposal company. segregate_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-4-fluorobenzoic acid. Adherence to these procedures is critical for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that requires careful handling. The primary risks associated with this chemical are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Damage: Can cause serious eye damage or irritation.[1][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]

A thorough risk assessment should be conducted before beginning any work with this chemical to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes, dust, and direct contact with eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[6][7][8]Prevents skin contact and irritation.[2]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask)[1][9]Required when working with powders, generating dust, or in poorly ventilated areas to prevent respiratory tract irritation.[6]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[5][6]Minimizes the risk of accidental skin contact.
Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

Control TypeSpecificationPurpose
Ventilation Work in a well-ventilated area.Ensures airborne concentrations are kept low.[5]
Local Exhaust Ventilation Use of a chemical fume hood.Highly recommended to capture dust and vapors at the source.[6]
Emergency Equipment Readily accessible eyewash station and safety shower.[6][10]For immediate decontamination in case of accidental exposure.
Safe Handling and Storage Procedures
  • Handling:

    • Avoid all personal contact, including inhalation of dust.

    • Wash hands and any exposed skin thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]

    • Minimize dust generation and accumulation.[2][5]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][11]

    • Keep away from incompatible materials such as strong bases and strong oxidizing agents.[2]

Spill and Disposal Plan
  • Spill Cleanup:

    • Evacuate and secure the area.

    • Wear appropriate PPE, including respiratory protection.[6]

    • For dry spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[2][6]

    • Prevent the spill from entering drains or waterways.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

    • Disposal should be carried out by a licensed professional waste disposal service. It is often recommended to use an authorized incinerator equipped with an afterburner and scrubber.[2]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handle Handling & Use cluster_spill Spill Response cluster_waste Waste Disposal prep Preparation Phase handle Handling & Use Phase spill Spill Response Protocol waste Waste Disposal Protocol a Conduct Risk Assessment b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE b->c d Handle in Fume Hood c->d e Avoid Dust Generation d->e g Evacuate Area d->g If Spill Occurs f Wash Hands After Use e->f k Segregate Chemical Waste f->k h Wear Full PPE g->h i Contain & Clean Up Spill h->i j Dispose of Spill Waste i->j m Arrange for Professional Disposal j->m l Label Waste Container k->l l->m

Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-Chloro-4-fluorobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.